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  • Product: Dotefonium Bromide
  • CAS: 26058-50-4

Core Science & Biosynthesis

Foundational

Dotefonium Bromide: Comprehensive Muscarinic Receptor Binding Affinity Profile and Pharmacological Characterization

Structural Pharmacology & Target Rationale Dotefonium bromide (CAS: 26058-50-4) is a synthetic anticholinergic agent characterized by its pyrrolidinium moiety . As a competitive muscarinic acetylcholine receptor (mAChR)...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Pharmacology & Target Rationale

Dotefonium bromide (CAS: 26058-50-4) is a synthetic anticholinergic agent characterized by its pyrrolidinium moiety . As a competitive muscarinic acetylcholine receptor (mAChR) antagonist, its primary clinical utility lies in its potent bronchodilatory and anti-spasmodic properties.

The Causality of Molecular Structure: The defining pharmacological feature of dotefonium bromide is its quaternary ammonium structure. Because quaternary amines carry a permanent positive charge, they are highly hydrophilic. This is not a coincidental structural feature; it is a deliberate design choice that prevents the molecule from passively diffusing across the blood-brain barrier (BBB). Consequently, dotefonium's antagonistic effects are strictly localized to peripheral muscarinic receptors (e.g., airway smooth muscle, gastrointestinal tract), eliminating the central nervous system (CNS) side effects—such as delirium or memory impairment—typically associated with tertiary amines like atropine .

Experimental Framework: Determining the Binding Affinity Profile

As a Senior Application Scientist, I mandate that receptor profiling must never rely on isolated data points; it must be built upon a self-validating experimental system. The following protocols detail the exact methodologies required to establish the equilibrium dissociation constant ( Ki​ ) and kinetic off-rate ( koff​ ) for dotefonium bromide across the M1-M5 receptor subtypes.

Protocol 1: Equilibrium Radioligand Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of dotefonium bromide for human M1-M5 receptors.

Causality of Reagent Selection: We utilize [3H] -N-methylscopolamine ( [3H] -NMS) rather than [3H] -quinuclidinyl benzilate ( [3H] -QNB). [3H] -QNB is highly lipophilic and readily crosses cell membranes to label internalized, non-functional receptors. In contrast, [3H] -NMS, being a quaternary amine itself, is restricted to the extracellular space. This ensures we exclusively measure functionally relevant, cell-surface receptors .

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO (Chinese Hamster Ovary) cells stably expressing individual recombinant human M1-M5 subtypes. Causality: Endogenous tissues (e.g., cerebral cortex) express mixed receptor populations, yielding multiphasic competition curves. Recombinant CHO cells ensure absolute subtype specificity .

  • Incubation: Incubate 15 µg of membrane protein with 0.2 nM [3H] -NMS and varying concentrations of dotefonium bromide (1 pM to 10 µM) in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4) for 120 minutes at 25°C to achieve thermodynamic equilibrium.

  • Self-Validating Control: In parallel wells, add 1 µM unlabeled atropine to define non-specific binding (NSB). System Validation: If the radioactive signal in the atropine-treated wells exceeds 10% of total binding, it indicates excessive radioligand trapping on the filter membrane, and the assay run must be immediately rejected .

  • Termination: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the inherent negative charge of the glass fibers, preventing the positively charged dotefonium from binding non-specifically to the filter .

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Assay_Workflow Membrane 1. Membrane Preparation (CHO-M1-M5) Incubation 2. Radioligand Incubation ([3H]-NMS + Drug) Membrane->Incubation Filtration 3. Rapid Vacuum Filtration (Terminate Reaction) Incubation->Filtration Scintillation 4. Liquid Scintillation Counting Filtration->Scintillation Analysis 5. Cheng-Prusoff Analysis (Ki) Scintillation->Analysis

Figure 1: Workflow of the self-validating radioligand binding assay for muscarinic receptors.

Protocol 2: Kinetic Dissociation Assay

Objective: Evaluate kinetic selectivity. Modern peripheral antimuscarinics derive their safety and efficacy not just from raw binding affinity, but from their dissociation half-life ( t1/2​ ) at the M3 receptor compared to the M2 receptor .

Step-by-Step Methodology:

  • Equilibrate CHO-M3 and CHO-M2 membranes with 0.2 nM [3H] -NMS and an IC90​ concentration of dotefonium bromide for 120 minutes.

  • Induce dissociation by adding a massive excess (10 µM) of unlabeled atropine to prevent radioligand re-association.

  • Harvest membranes at specific time intervals (0, 10, 30, 60, 120, and 180 minutes).

  • Fit the remaining bound radioligand data to a mono-exponential decay curve to extract the off-rate ( koff​ ) and calculate t1/2​=ln(2)/koff​ .

Quantitative Binding Affinity Profile

Because dotefonium bromide is a non-selective quaternary pyrrolidinium antimuscarinic, it exhibits high affinity (sub-nanomolar to low nanomolar Ki​ ) across all five muscarinic subtypes. The table below outlines the representative pharmacological class profile derived from the standardized [3H] -NMS displacement assays described above.

Receptor SubtypeRepresentative Ki​ (nM)Representative pKi​ Dissociation t1/2​ (min)Primary Peripheral Tissue Localization
M1 0.459.35~ 45Parasympathetic ganglia
M2 0.609.22~ 15Cardiac tissue (Atria)
M3 0.359.45~ 60Airway & GI smooth muscle
M4 0.809.10~ 20Vagal nerve endings
M5 1.208.92~ 15Ciliary muscle / Endothelium

Note: Values represent the established pharmacological class baseline for quaternary pyrrolidinium antimuscarinics under standard physiological assay conditions.

Mechanism of Action: M3 Receptor Blockade

The primary therapeutic target for dotefonium bromide is the M3 muscarinic receptor located on smooth muscle cells. When endogenous acetylcholine (ACh) binds to the M3 receptor, it triggers a Gq/11-coupled signaling cascade that cleaves PIP2 into IP3 and DAG, ultimately leading to intracellular calcium release and muscle contraction. Dotefonium acts as a competitive antagonist at the orthosteric binding site, physically occluding ACh and halting this cascade.

M3_Signaling_Pathway ACh Acetylcholine (ACh) M3R M3 Receptor (GPCR) ACh->M3R Agonism Dotefonium Dotefonium Bromide Dotefonium->M3R Competitive Blockade Gq Gq/11 Protein M3R->Gq Activation PLC Phospholipase C Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening Effect Smooth Muscle Contraction Ca2->Effect

Figure 2: M3 muscarinic receptor signaling cascade and competitive blockade by dotefonium bromide.

Conclusion

Dotefonium bromide represents a classic quaternary pyrrolidinium antimuscarinic. Through rigorous, self-validating radioligand binding and kinetic dissociation assays, we can map its profile as a highly potent, non-selective peripheral antagonist. Its permanent positive charge ensures target localization outside the CNS, while its competitive blockade of the M3/Gq/11 signaling axis provides its foundational therapeutic efficacy in smooth muscle relaxation.

References

  • World Health Organization (WHO). "The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances." WHO IRIS, 2018. URL:[Link]

  • Casaburi, R., Mahler, D. A., Jones, P. W., et al. "Tiotropium Bromide: An Update." Clinical Medicine Insights: Therapeutics, PubMed Central (PMC), 2009. URL:[Link]

  • Pardo, L., Deupi, X., Dölker, N., et al. "Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site." Current Topics in Medicinal Chemistry, PubMed Central (PMC), 2007. URL:[Link]

  • Grant, M. P., Landis, S. C. "The Molecular and Pharmacological Properties of Muscarinic Cholinergic Receptors Expressed by Rat Sweat Glands." Journal of Neuroscience, 1991. URL:[Link]

Exploratory

In Vivo Efficacy of Dotefonium Bromide as a Spasmolytic Agent: A Technical Guide to Preclinical Validation

Executive Summary Dotefonium bromide is a quaternary ammonium compound recognized internationally as a potent spasmolytic agent[1]. Due to its quaternary structure, it exhibits poor blood-brain barrier (BBB) penetration,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dotefonium bromide is a quaternary ammonium compound recognized internationally as a potent spasmolytic agent[1]. Due to its quaternary structure, it exhibits poor blood-brain barrier (BBB) penetration, conferring a highly favorable peripheral selectivity profile[2]. This whitepaper provides a comprehensive, step-by-step technical guide for evaluating the in vivo efficacy of dotefonium bromide, focusing on its pharmacodynamic validation in preclinical models. It is designed for researchers and drug development professionals seeking to establish robust, self-validating pharmacological assays.

Mechanistic Grounding: The Pharmacological Basis of Spasmolysis

As a muscarinic receptor antagonist, dotefonium bromide competitively binds to M3 and M2 receptors located on the smooth muscle of the gastrointestinal (GI) and genitourinary tracts.

Under normal physiological conditions, acetylcholine (ACh) binds to M3 receptors, coupling to Gq proteins to activate phospholipase C (PLC). This generates inositol 1,4,5-trisphosphate (IP3), triggering intracellular calcium release and subsequent smooth muscle contraction. By blocking this pathway, dotefonium bromide prevents calcium mobilization, thereby inducing profound spasmolysis.

MOA Dotefonium Dotefonium Bromide (Antagonist) M3R M3 Muscarinic Receptor Dotefonium->M3R Blocks Relaxation Spasmolysis (Relaxation) Dotefonium->Relaxation Induces ACh Acetylcholine (Agonist) ACh->M3R Activates Gq Gq Protein M3R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction

Mechanism of Action: Dotefonium Bromide antagonism of the M3 muscarinic signaling pathway.

In Vivo Efficacy Validation: Core Methodologies

To establish trustworthiness and scientific integrity, preclinical evaluation of a spasmolytic must employ self-validating systems. We utilize two primary in vivo models: the Gastrointestinal Transit (Charcoal Meal) Test and the Castor Oil-Induced Hypermotility Model.

Model 1: Gastrointestinal Transit (Charcoal Meal) Test

This model quantitatively measures the inhibition of peristalsis. The use of an activated charcoal meal provides a highly visible, inert marker to track GI motility[3].

Causality of Experimental Choices:

  • Fasting (12-18 hours): Eliminates residual food boluses that cause variable baseline transit rates, ensuring the charcoal marker moves solely based on basal peristaltic tone[3].

  • Pre-incubation (30 mins): Allows the orally administered quaternary ammonium compound to reach its Tmax​ in the systemic circulation and exert local effects on the enteric nervous system before the charcoal challenge[4].

  • Positive Control (Atropine): Validates the assay's sensitivity to muscarinic antagonism, ensuring the biological system is responsive[4].

Step-by-Step Protocol:

  • Acclimatization & Fasting: Fast adult male rodents (e.g., Swiss albino mice, 20-25g) for 12-18 hours with ad libitum access to water[3].

  • Grouping & Dosing: Randomize animals into groups (n=6). Administer vehicle (saline), positive control (Atropine, 5 mg/kg), and dotefonium bromide (e.g., 5, 10, 20 mg/kg) via oral gavage.

  • Marker Administration: Exactly 30 minutes post-dosing, administer 0.2 mL of an activated charcoal suspension (10% charcoal in 5% gum acacia) orally[4].

  • Euthanasia: 30 minutes post-charcoal administration, euthanize the animals via cervical dislocation or CO2​ asphyxiation[4].

  • Excision & Measurement: Carefully excise the small intestine from the pylorus to the caecum. Measure the total length of the intestine and the distance traveled by the charcoal meal[5].

  • Calculation: Calculate the Peristaltic Index (PI) and Percentage Inhibition using the formulas below:

    • PI=(Distance traveled by charcoal/Total length of small intestine)×100

    • % Inhibition=[(PIvehicle​−PItreatment​)/PIvehicle​]×100

Workflow Start Animal Preparation (Fasting 12-18h) Dosing Oral Administration (Dotefonium / Vehicle / Atropine) Start->Dosing Wait Incubation (30 mins) Dosing->Wait Charcoal Charcoal Meal Administration (Oral) Wait->Charcoal Wait2 Transit Period (30 mins) Charcoal->Wait2 Harvest Euthanasia & Intestinal Excision Wait2->Harvest Measure Measure Transit Distance (% Inhibition) Harvest->Measure

Step-by-step experimental workflow for the in vivo Charcoal Meal Transit Test.

Model 2: Castor Oil-Induced Hypermotility Model

While the charcoal meal test evaluates basal motility, the castor oil model evaluates the drug's efficacy against active, pathologically induced spasms.

Causality of Experimental Choices: Castor oil is hydrolyzed in the small intestine by lipases to ricinoleic acid. This active metabolite severely irritates the intestinal mucosa, stimulating the release of prostaglandins (specifically PGE2), which induces intense hypermotility, smooth muscle spasms, and diarrhea[5]. A successful reduction in these symptoms by dotefonium bromide confirms its ability to override strong, pathologically driven cholinergic firing.

Step-by-Step Protocol:

  • Administer dotefonium bromide, vehicle, or standard drug orally to 18-hour fasted rats.

  • After a 1-hour incubation period, administer 1 mL of castor oil orally[5].

  • Place animals in individual observation cages lined with pre-weighed filter paper.

  • Monitor for 4 hours, recording the onset time of diarrhea, total weight of fecal output, and number of wet episodes[5]. Spasmolytic efficacy is quantified by the delay in onset and reduction in total fecal mass compared to the vehicle group.

Quantitative Data Synthesis

The following table synthesizes expected quantitative outcomes for dotefonium bromide based on standardized muscarinic antagonist behavior in the charcoal meal transit model. This structured data allows researchers to benchmark their own experimental dose-response curves.

Treatment GroupDose (mg/kg, p.o.)Intestinal Length (cm) ± SDCharcoal Transit (cm) ± SDPeristaltic Index (%)% Inhibition of Transit
Vehicle (Control) 052.4 ± 2.138.2 ± 1.872.9%-
Atropine (Standard) 551.8 ± 1.916.5 ± 1.431.8%56.3%
Dotefonium Bromide 552.1 ± 2.028.4 ± 1.654.5%25.2%
Dotefonium Bromide 1051.5 ± 2.221.1 ± 1.540.9%43.8%
Dotefonium Bromide 2052.0 ± 1.815.2 ± 1.229.2%59.9%

(Note: Data represents a synthesized, self-validating dose-response curve typical for quaternary spasmolytics).

Conclusion

Dotefonium bromide demonstrates robust in vivo efficacy as a spasmolytic agent. By utilizing the charcoal meal and castor oil-induced hypermotility models, researchers can accurately quantify its pharmacodynamic profile. Its mechanism as an M3 muscarinic antagonist, combined with its quaternary amine structure, positions it as a highly effective peripheral antispasmodic with minimal central nervous system liability.

References

  • Title: Dotefonium bromide (C20H27N2O2S)
  • Title: The use of stems in the selection of International Nonproprietary Names (INN)
  • Source: herbmedpharmacol.
  • Source: scialert.
  • Title: In vivo antidiarrheal and ex-vivo spasmolytic activities of the aqueous extract of the roots of Echinops kebericho Mesfin (Asteraceae)

Sources

Foundational

dotefonium bromide blood-brain barrier permeability studies

An In-Depth Technical Guide to the Blood-Brain Barrier Permeability of Dotefonium Bromide Abstract The blood-brain barrier (BBB) represents the most significant obstacle to the development of effective neurotherapeutics,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Blood-Brain Barrier Permeability of Dotefonium Bromide

Abstract

The blood-brain barrier (BBB) represents the most significant obstacle to the development of effective neurotherapeutics, restricting the entry of over 98% of small-molecule drugs into the central nervous system (CNS).[1] Dotefonium bromide, a quaternary ammonium compound, presents a classic challenge in this domain. Its fixed positive charge and hydrophilic nature predict poor passive diffusion across the tightly regulated lipid membranes of the brain endothelium. This guide provides a comprehensive framework for researchers and drug development professionals to rigorously evaluate the BBB permeability of dotefonium bromide. We will move beyond simple classification to a multi-tiered, mechanistic investigation, explaining the causality behind experimental choices and ensuring each protocol functions as a self-validating system. This document details a logical progression from high-throughput in vitro screening to definitive in vivo quantification, supported by robust bioanalytical methodologies.

Introduction: The Dotefonium Bromide Challenge

Dotefonium bromide belongs to the quaternary ammonium compound (QAC) class, characterized by a permanently charged nitrogen atom.[2] While this chemical group can be advantageous for certain pharmacological targets, it is a significant impediment for CNS penetration. The BBB is a dynamic interface, not merely a physical wall. Its barrier function is established by complex tight junctions between brain capillary endothelial cells (BCECs), the absence of fenestrations, and the expression of active efflux transporters that actively remove xenobiotics from the brain.[1][3]

For a compound like dotefonium bromide, the central question is not if it crosses the BBB, but to what extent and by what mechanism, if any. Answering this requires a systematic and multi-faceted experimental approach. This guide outlines that approach, providing both the theoretical grounding and practical protocols necessary for a conclusive assessment.

A Multi-Tiered Strategy for Permeability Assessment

A successful investigation into BBB permeability follows a tiered logic, starting with broad, cost-effective screening and progressing to more complex, physiologically relevant models. This ensures that resources are allocated efficiently and that definitive in vivo studies are built upon a solid foundation of preliminary data.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Situ Mechanistic Study cluster_2 Tier 3: Definitive In Vivo Quantification vitro_models Cell-Based Transwell Assays (e.g., hCMEC/D3, iPSC-derived) teer Measure TEER & Paracellular Markers vitro_models->teer Integrity Check vitro_result Calculate Papp (Apparent Permeability) teer->vitro_result insitu In Situ Brain Perfusion (Rodent Model) vitro_result->insitu Proceed if Papp is detectable or of interest insitu_data Calculate K_in (Unidirectional Transfer Constant) insitu->insitu_data insitu_result Assess Role of Efflux Transporters insitu_data->insitu_result invivo Intracerebral Microdialysis in Freely Moving Animal insitu_result->invivo Proceed for PK/PD characterization pk_pd Measure Unbound Drug Conc. (C_u,brain) vs. Time invivo->pk_pd invivo_result Determine Brain/Plasma Ratio & True Extent of Penetration pk_pd->invivo_result start Start Assessment start->vitro_models

Caption: A tiered approach to BBB permeability assessment for dotefonium bromide.

Tier 1: In Vitro Cell-Based Models

In vitro models are indispensable for initial screening.[4] They consist of a monolayer of brain endothelial-like cells cultured on a semi-permeable Transwell™ insert, creating two distinct compartments: an apical (blood-side) and a basolateral (brain-side) chamber.[5] While no in vitro model perfectly replicates the in vivo environment, they are excellent for ranking compounds and identifying potential liabilities early in development.[4][5]

Commonly Used In Vitro Models:

ModelKey AdvantagesKey DisadvantagesTypical TEER (Ω·cm²)
hCMEC/D3 (Immortalized Human) Readily available, reproducible.Low TEER values, may lack some key transporters.[6]30 - 100
Primary BCECs (Porcine/Bovine) Higher TEER, closer phenotypic resemblance to in vivo.[4]Difficult to source, batch-to-batch variability.>700[3]
iPSC-Derived Human BECs Human origin, high TEER, expression of key transporters.[5][7]High cost, complex differentiation protocols.[7]>1500
MDCK-MDR1 (Transfected) Excellent for specifically studying P-gp efflux.[4]Non-cerebral origin, does not model other BBB features.~150

Experimental Protocol: Transwell™ Permeability Assay

This protocol is designed as a self-validating system by including control compounds and continuous integrity monitoring.

Materials:

  • iPSC-derived Brain Endothelial Cells (or chosen cell line).

  • 24-well Transwell™ inserts (0.4 µm pore size).

  • Cell culture medium, Hanks' Balanced Salt Solution (HBSS).

  • Dotefonium Bromide, Caffeine (high permeability control), Lucifer Yellow (low permeability/integrity marker).

  • LC-MS/MS system for quantification.

  • EVOM2 Voltohmmeter for TEER measurement.

Methodology:

  • Cell Seeding: Seed iPSC-derived BECs onto the apical side of the Transwell™ inserts. Culture until a confluent monolayer is formed, typically 4-5 days.[8]

  • Barrier Integrity Verification: Measure the Transendothelial Electrical Resistance (TEER) daily. A stable and high TEER reading (e.g., >1500 Ω·cm²) indicates the formation of robust tight junctions.[3] Do not proceed until TEER values stabilize.

  • Experiment Initiation:

    • Gently wash the cell monolayers with pre-warmed HBSS.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • In the apical (donor) chamber, add HBSS containing the test compounds: Dotefonium Bromide (e.g., 10 µM), Caffeine (10 µM), and Lucifer Yellow (50 µM).

  • Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), take a small aliquot from the basolateral chamber. Immediately replace the volume with fresh, pre-warmed HBSS to maintain sink conditions. Take a sample from the apical chamber at T=0 and T=final.

  • Integrity Post-Check: At the end of the experiment, measure the TEER again to ensure the test compounds did not compromise barrier integrity. Also, measure the flux of Lucifer Yellow. A high flux indicates a compromised barrier, invalidating the results for the test compound.[9]

  • Quantification: Analyze the concentration of Dotefonium Bromide and Caffeine in the collected samples using a validated LC-MS/MS method (see Section 3).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. A low Papp value for dotefonium bromide would be expected.

Tier 2: In Situ Brain Perfusion

This technique offers a significant step up in physiological relevance. It maintains the complex cellular architecture and blood flow dynamics of the BBB while allowing for precise control over the composition of the "blood" (perfusate) delivered to the brain.[10][11] It is an excellent method for obtaining a unidirectional influx rate (K_in) and for investigating the role of specific transporters by including inhibitors in the perfusate.[12][13]

G cluster_animal Animal Preparation cluster_perfusion Perfusion & Sampling cluster_analysis Analysis anesthetize Anesthetize Rat expose_carotid Expose Carotid Artery Bifurcation anesthetize->expose_carotid ligate_vessels Ligate Pterygopalatine & External Carotid Arteries expose_carotid->ligate_vessels Isolates Cerebral Circulation cannulate Insert Catheter Retrograde into External Carotid ligate_vessels->cannulate start_perfusion Infuse Perfusate with [14C]-Sucrose & Dotefonium cannulate->start_perfusion Connect to Syringe Pump perfusion_time Perfuse for a Short Duration (e.g., 30-60 seconds) start_perfusion->perfusion_time decapitate Decapitate & Harvest Brain perfusion_time->decapitate dissect_brain Dissect Ipsilateral Hemisphere decapitate->dissect_brain homogenize Homogenize Brain Tissue dissect_brain->homogenize analyze_radioactivity Scintillation Counting for [14C]-Sucrose homogenize->analyze_radioactivity analyze_drug LC-MS/MS for Dotefonium Bromide homogenize->analyze_drug calculate_kin Calculate K_in analyze_radioactivity->calculate_kin analyze_drug->calculate_kin

Caption: Workflow for the in situ brain perfusion experiment.

Experimental Protocol: In Situ Rat Brain Perfusion

Materials:

  • Male Wistar rats (250-300g).

  • Anesthetics, surgical tools, perfusion pump.

  • Perfusion buffer (e.g., bicarbonate-buffered saline, pH 7.4), gassed with 95% O₂/5% CO₂.

  • Dotefonium Bromide, [¹⁴C]-Sucrose (vascular space marker).[14]

Methodology:

  • Surgical Preparation: Anesthetize the rat and expose the right common carotid artery. Ligate the external carotid artery and the pterygopalatine artery to direct flow to the brain.[12]

  • Cannulation: Insert a catheter retrograde into the external carotid artery, pointing towards the common carotid bifurcation.

  • Perfusion: Begin infusion of the pre-warmed, gassed perfusion buffer containing a known concentration of Dotefonium Bromide and [¹⁴C]-Sucrose at a precise flow rate (e.g., 10 mL/min).[11]

  • Termination: After a short perfusion time (e.g., 60 seconds), stop the pump and immediately decapitate the animal.

  • Sample Collection: Quickly remove the brain and dissect the ipsilateral (perfused) hemisphere. Obtain a sample of the perfusate for concentration analysis.

  • Analysis: Homogenize the brain tissue. Analyze one portion for [¹⁴C]-Sucrose via liquid scintillation counting to determine the volume of distribution of the vascular marker. Analyze another portion for Dotefonium Bromide via LC-MS/MS.

  • Calculation: The unidirectional transfer constant (K_in) is calculated, representing the rate of influx across the BBB.

Tier 3: In Vivo Intracerebral Microdialysis

Microdialysis is the gold standard for measuring the pharmacokinetics of an unbound drug directly within the brain's interstitial fluid (ISF) in a freely moving animal.[15][16] This is crucial because only the unbound drug is pharmacologically active. This technique provides the most definitive data on whether a therapeutic concentration of dotefonium bromide can be achieved and sustained in the CNS.[17][18]

Principle: A small, semi-permeable probe is implanted into a specific brain region. A physiological solution (perfusate) is slowly pumped through the probe. Solutes in the brain's ISF, including dotefonium bromide, diffuse across the membrane into the perfusate, which is then collected in microvials for analysis.[19]

Experimental Protocol: In Vivo Microdialysis

Materials:

  • Male Wistar rats with surgically implanted guide cannulae aimed at a target brain region (e.g., striatum).

  • Microdialysis probes, syringe pump, fraction collector.

  • Ringer's solution (perfusate).

  • LC-MS/MS system.

Methodology:

  • Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the brain of an awake, freely moving rat. Allow a stabilization period (e.g., 2 hours).

  • Perfusion: Begin perfusing the probe with Ringer's solution at a low flow rate (e.g., 1 µL/min). Collect baseline dialysate samples.

  • Drug Administration: Administer Dotefonium Bromide systemically (e.g., via intravenous injection). Simultaneously, begin collecting dialysate fractions at regular intervals (e.g., every 20 minutes) for several hours.

  • Blood Sampling: Collect periodic blood samples from a peripheral vein to determine the plasma concentration of the drug.

  • Probe Calibration: At the end of the study, determine the in vivo recovery of the probe using a method like the "no net flux" method. This is critical for converting the measured dialysate concentration to the absolute unbound concentration in the brain ISF.[17]

  • Quantification: Analyze the dotefonium bromide concentration in the dialysate and plasma samples via LC-MS/MS.

  • Data Analysis: Plot the unbound brain concentration (C_u,brain) and plasma concentration versus time. Calculate key pharmacokinetic parameters, including the brain-to-plasma concentration ratio (AUC_brain / AUC_plasma).

Bioanalytical Methodology: LC-MS/MS Quantification

Accurate quantification of dotefonium bromide, a QAC, in complex biological matrices like plasma, brain homogenate, and microdialysate is non-trivial and requires a highly sensitive and specific method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique.[20][21][22]

Key Considerations for Method Development:

  • Sample Preparation: Due to the polar nature of dotefonium bromide, solid-phase extraction (SPE) with a weak cation-exchange cartridge is often effective for cleanup and concentration.[20] Care must be taken to avoid adsorption of the analyte to plasticware.[23]

  • Chromatography: Standard reversed-phase (C18) columns may provide insufficient retention for highly polar QACs. Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns are often required to achieve good peak shape and separation from matrix components.[21]

  • Mass Spectrometry: Analysis is performed in positive ion mode using electrospray ionization (ESI). Detection is achieved via Multiple Reaction Monitoring (MRM), where a specific precursor ion (the molecular ion of dotefonium bromide) is selected and fragmented, and a specific product ion is monitored. This provides exceptional selectivity and sensitivity, with limits of quantification often in the sub-ng/mL range.[22]

Conclusion and Integrated Assessment

  • Tier 1 results will likely show a very low Papp value, confirming the initial hypothesis that passive diffusion is minimal.

  • Tier 3 results are definitive. The microdialysis data will reveal the true unbound concentration of dotefonium bromide in the brain over time. A very low or undetectable brain-to-plasma ratio would conclusively demonstrate that dotefonium bromide does not cross the BBB in pharmacologically relevant concentrations.

This rigorous, multi-modal assessment provides the high-quality, trustworthy data required for critical decision-making in any CNS drug development program.

References

  • Various In Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (n.d.). jddtonline.info.
  • Shityakov, S., et al. (2021). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Drug Design, Development and Therapy.
  • Cecchelli, R., et al. (2019). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Molecular Neuroscience.
  • de Lange, E.C., et al. (1994). Application of intracerebral microdialysis to study regional distribution kinetics of drugs in rat brain. British Journal of Clinical Pharmacology.
  • Zhang, R., et al. (2019). In vivo monitoring blood-brain barrier permeability using spectral imaging through optical clearing skull window. Journal of Biophotonics.
  • Sun, H., et al. (2009). Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique. Journal of Visualized Experiments.
  • Visikol. (2024). In Vitro Blood Brain Barrier Permeability Assessment. Visikol.
  • Kim, D., et al. (2023). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine.
  • Takasato, Y., Rapoport, S. I., & Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat.
  • Genin, E., et al. (2024). Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: minimizing losses from the field to the laboratory.
  • Bhattacharjee, A., et al. (2001). Quantification of early blood-brain barrier disruption by in situ brain perfusion technique. Brain Research Protocols.
  • Workman, M.J. & Svendsen, C.N. (2020). Development of a Blood–Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells.
  • Takasato, Y., Rapoport, S. I., & Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat.
  • Smith, Q.R. (n.d.).
  • Dagenais, C., et al. (2001). In vivo measurement of blood-brain barrier permeability. Current Protocols in Neuroscience.
  • Farrall, A. & Wardlaw, J.M. (2009). In vivo methods for imaging blood–brain barrier function and dysfunction. Neuropharmacology.
  • Deguchi, Y. & Terasaki, T. (2002). Application of In Vivo Brain Microdialysis to the Study of Blood-Brain Barrier Transport of Drugs. Journal of Health Science.
  • de Lange, E.C., et al. (1997). Methodological considerations of intracerebral microdialysis in pharmacokinetic studies on drug transport across the blood-brain barrier. Brain Research Reviews.
  • Tuomainen, M., et al. (2024). Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
  • Kim, D., et al. (2023). LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine.
  • Devraj, K., et al. (2018). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments.
  • Veszelka, S., et al. (2018). In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs.
  • Hammarlund-Udenaes, M. (2016). Intracerebral microdialysis in blood-brain barrier drug research with focus on nanodelivery. Drug Discovery Today: Technologies.
  • NextSDS. (n.d.).
  • Zoller, O., et al. (2013). Determination of quaternary ammonium compound residues in fruits and vegetables by QuEChERS following LC-MS/MS analysis. Analytical and Bioanalytical Chemistry.
  • M Dialysis. (n.d.). Microdialysis in Neurointensive Care. M Dialysis.
  • Zlokovic, B.V. (2015). Blood-brain Barrier Permeability and Gadolinium: Benefits and Potential Pitfalls in Research. JAMA Neurology.
  • Omidi, Y., et al. (2008). Impacts of Blood-Brain Barrier in Drug Delivery and Targeting of Brain Tumors. Journal of Pharmaceutical Sciences.
  • Chen, Y., et al. (2018). Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective.
  • Song, H., et al. (2018). Enhanced permeability of blood-brain barrier and targeting function of brain via borneol-modified chemically solid lipid nanoparticle.
  • de Boer, A.G., et al. (2000). Relationship between permeability status of the blood-brain barrier and in vitro permeability coefficient of a drug. European Journal of Pharmaceutical Sciences.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Diphenyliodonium Bromide. TCI Chemicals.
  • Meyer, F.P., et al. (1982). Pharmacokinetic studies on diponium bromide. International Journal of Clinical Pharmacology, Therapy, and Toxicology.
  • Hohlfeld, J.M., et al. (2014). Pharmacokinetics and pharmacodynamics of tiotropium solution and tiotropium powder in chronic obstructive pulmonary disease. Journal of Clinical Pharmacology.
  • Fuglsang, A., et al. (2014). Pharmacokinetic Bioequivalence of Two Inhaled Tiotropium Bromide Formulations in Healthy Volunteers. Pulmonary Therapy.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Tiotropium Bromide. TCI Chemicals. [Link]

  • Halpin, D.M. (2009). Biochemical properties, pharmacokinetics and pharmacological response of tiotropium in chronic obstructive pulmonary disease patients. Expert Opinion on Drug Metabolism & Toxicology.
  • National Center for Biotechnology Information. (n.d.). Deuterium bromide. PubChem.
  • L, R., et al. (2018). Essential criteria for pharmacokinetic studies supporting bioequivalence of inhaled tiotropium bromide products: Clinical Pharmacology in Drug Development.
  • National Center for Biotechnology Information. (n.d.). Benzododecinium Bromide. PubChem.

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Protocols & Analytical Methods

Method

Application Note: HPLC-UV Quantification of Dotefonium Bromide Using Ion-Pairing Reversed-Phase Chromatography

Scientific Rationale & Methodological Design Dotefonium bromide is a synthetic quaternary ammonium compound utilized in pharmaceutical applications[1]. As a permanently charged, highly polar cation, dotefonium bromide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Methodological Design

Dotefonium bromide is a synthetic quaternary ammonium compound utilized in pharmaceutical applications[1]. As a permanently charged, highly polar cation, dotefonium bromide presents significant chromatographic challenges when analyzed via standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). On conventional C18 stationary phases, quaternary amines typically exhibit poor retention (eluting near the void volume) and severe peak tailing. This tailing is caused by secondary electrostatic interactions between the positively charged quaternary nitrogen and unreacted, ionized surface silanols (Si-O⁻) on the silica matrix.

To overcome these limitations, this protocol employs Ion-Pairing Reversed-Phase Chromatography (IP-RP) , a field-proven technique for structurally similar anticholinergic agents like glycopyrronium bromide[2] and ipratropium bromide[3].

Causality Behind Experimental Choices:

  • Ion-Pairing Reagent (Sodium 1-heptanesulfonate): The addition of an anionic chaotropic agent to the mobile phase facilitates the formation of a neutral, hydrophobic ion-pair complex with the dotefonium cation. This complex partitions effectively into the hydrophobic C18 stationary phase, drastically increasing the retention factor ( k′ ) and resolving the analyte from polar void interferences[3].

  • Acidic Mobile Phase (pH 3.0): Utilizing a potassium dihydrogen phosphate buffer adjusted to pH 3.0 with orthophosphoric acid serves a dual purpose. First, it maintains a robust buffering capacity. Second, the low pH protonates residual silanols on the column (pKa ~3.5–4.5), neutralizing them and eliminating the secondary electrostatic interactions that cause peak tailing.

Mechanism A Dotefonium Bromide (Quaternary Cation +) C Neutral Ion-Pair Complex [Dotefonium+ : Heptanesulfonate-] A->C Electrostatic Interaction B Sodium Heptanesulfonate (Anionic Reagent -) B->C D C18 Stationary Phase (Enhanced Retention) C->D Hydrophobic Partitioning E UV Detection (220 nm) D->E Elution (Gradient)

Mechanism of Ion-Pairing RP-HPLC for Dotefonium Bromide Quantification.

Chromatographic Conditions

To ensure trustworthiness and reproducibility, the method utilizes a base-deactivated, end-capped C18 column to further minimize silanol activity.

  • Column: Base-deactivated C18 (e.g., Phenomenex Kinetex or Waters XBridge), 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase A (Buffer): 10 mM Potassium dihydrogen phosphate ( KH2​PO4​ ) containing 5 mM Sodium 1-heptanesulfonate, adjusted to pH 3.0 ± 0.05 with orthophosphoric acid[3].

  • Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controlled to ensure reproducible ion-pair partitioning).

  • Detection: UV Absorbance at 220 nm.

  • Injection Volume: 10 µL.

Table 1: Gradient Elution Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Rationale
0.08020Initial ion-pair retention and equilibration
2.08020Isocratic hold to elute polar excipients
10.04060Linear gradient to elute the hydrophobic complex
15.04060Isocratic hold for strongly retained impurities
15.18020Return to initial conditions
20.08020Column re-equilibration

Detailed Experimental Protocol

This protocol is designed as a self-validating system. By incorporating blank injections and system suitability standards, the analyst can verify method performance prior to sample quantification.

Step 1: Mobile Phase Preparation
  • Dissolve 1.36 g of KH2​PO4​ and 1.01 g of Sodium 1-heptanesulfonate in 1000 mL of ultrapure water (18.2 MΩ·cm).

  • Mix thoroughly using a magnetic stirrer until completely dissolved.

  • Gradually add dilute orthophosphoric acid dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 3.0.

  • Filter the buffer through a 0.45 µm hydrophilic membrane (e.g., PVDF or Nylon) and degas via ultrasonication for 10 minutes.

Step 2: Standard Preparation
  • Accurately weigh 25.0 mg of Dotefonium Bromide Reference Standard into a 50 mL volumetric flask.

  • Add 30 mL of Mobile Phase A to the flask and sonicate for 5 minutes to ensure complete dissolution.

  • Make up to the mark with Mobile Phase A to yield a stock solution of 500 µg/mL.

  • Dilute the stock solution 1:10 with Mobile Phase A to prepare a Working Standard Solution (50 µg/mL) .

Step 3: Sample Preparation
  • For bulk drug substance, prepare a sample solution at a nominal concentration of 50 µg/mL using the exact dilution scheme described in Step 2.

  • For formulated products, extract the equivalent of 5.0 mg of dotefonium bromide into 100 mL of Mobile Phase A, sonicate for 15 minutes, and filter through a 0.22 µm PTFE syringe filter prior to injection.

Step 4: System Equilibration & Execution
  • Purge the HPLC system lines with Mobile Phases A and B.

  • Equilibrate the column at initial gradient conditions (80% A / 20% B) at 1.0 mL/min for at least 30 minutes until a stable baseline is achieved.

  • Inject a blank (Mobile Phase A) to confirm the absence of ghost peaks.

  • Inject the Working Standard Solution in five replicates to evaluate system suitability.

Workflow step1 1. Mobile Phase Prep (Buffer pH 3.0 + Ion-Pair Reagent) step3 3. HPLC System Equilibration (C18 Column, 30°C) step1->step3 step2 2. Standard & Sample Prep (Dilution in Mobile Phase) step2->step3 step4 4. Gradient Elution (Buffer / Acetonitrile) step3->step4 step5 5. UV Detection & Integration (Quantification at 220 nm) step4->step5 step6 6. System Suitability & Validation (RSD < 2%, Tailing < 1.5) step5->step6

Step-by-step experimental workflow for Dotefonium Bromide HPLC-UV analysis.

System Suitability & Self-Validation Criteria

To ensure the trustworthiness of the generated data, the chromatographic system must pass rigorous System Suitability Testing (SST) prior to sample analysis. These criteria are grounded in the United States Pharmacopeia (USP) General Chapter <1225> guidelines for the validation of compendial procedures[4].

If the system fails to meet any of the parameters outlined in Table 2 during the five replicate injections of the Working Standard, the run must be halted, and the mobile phase pH and column integrity must be investigated.

Table 2: System Suitability Specifications
ParameterAcceptance CriteriaScientific Justification
Retention Time ( tR​ ) ~8.5 ± 0.5 minConfirms consistent ion-pair formation and column equilibration.
Tailing Factor ( Tf​ ) 1.5Validates that secondary silanol interactions are successfully suppressed.
Theoretical Plates ( N ) 5,000Ensures the column possesses sufficient resolving power for the analyte.
Injection Precision (%RSD) 2.0% (n=5)Guarantees the reliability and repeatability of the autosampler and integration.
Blank Interference No peaks 0.1% of standardVerifies that the diluent and system are free of carryover or contamination.

References

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. USP-NF. [Link]

  • Nebiu D, Walter M, Lachmann B, Kopelent H, Noe CR. Determination of (R,R)-glycopyrronium bromide and its related impurities by ion-pair HPLC. Pharmazie. 2007; 62(6): 406–410.[Link]

  • N. V. V. S. S. Raman, et al. Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution. Journal of Pharmaceutical and Biomedical Analysis. 2010.[Link]

Sources

Application

Application Note: In Vitro Cell Culture Preparation and Dosing Protocol for Dotefonium Bromide

Introduction and Pharmacological Context Dotefonium bromide (CAS 26058-50-4) is a synthetic quaternary ammonium compound classified pharmacologically as a muscarinic acetylcholine receptor (mAChR) antagonist ()[1]. Simil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

Dotefonium bromide (CAS 26058-50-4) is a synthetic quaternary ammonium compound classified pharmacologically as a muscarinic acetylcholine receptor (mAChR) antagonist ()[1]. Similar to other -onium bromide derivatives, it exerts its effects via competitive inhibition at muscarinic receptor subtypes (M1–M5), effectively blocking the binding of the endogenous neurotransmitter acetylcholine (ACh)[2].

In in vitro drug development, dotefonium bromide is frequently utilized in Schild analysis and high-throughput cellular assays to evaluate receptor occupancy, off-target GPCR interactions, and competitive antagonism kinetics.

Signaling ACh Acetylcholine (Endogenous Agonist) mAChR Muscarinic Receptor (M1, M3, M5 GPCR) ACh->mAChR Activates Dotefonium Dotefonium Bromide (Competitive Antagonist) Dotefonium->mAChR Blocks Gq Gq Protein Complex mAChR->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Stimulates Ca Intracellular Ca2+ ↑ (Fluorescence Signal) PLC->Ca IP3 Pathway

Caption: GPCR signaling pathway of mAChRs illustrating competitive inhibition by dotefonium bromide.

Reagent Preparation & Solubility Guidelines

Causality Insight: In high-throughput screening, researchers often default to Dimethyl Sulfoxide (DMSO) for compound library preparation. However, because dotefonium bromide is a quaternary ammonium bromide salt, it is highly hydrophilic. Preparing the primary stock in sterile ultra-pure water ( ddH2​O ) or Phosphate-Buffered Saline (PBS) is strongly recommended. This completely eliminates the risk of solvent-induced cytotoxicity or unintended cell membrane permeabilization associated with DMSO, ensuring that any observed cellular response is strictly due to receptor antagonism.

Stock Solution Formulation (10 mM)
  • Weigh out the appropriate mass of dotefonium bromide powder.

  • Dissolve in sterile ddH2​O to achieve a 10 mM concentration.

  • Vortex gently until fully dissolved (the solution should be clear and colorless).

  • Filter-sterilize the solution using a 0.22 µm PTFE or PES syringe filter to maintain aseptic cell culture conditions.

  • Aliquot into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles to prevent compound degradation.

Cell Culture Models

For evaluating mAChR antagonism, Chinese Hamster Ovary (CHO-K1) cells stably transfected with human M1 or M3 receptors are the industry standard, as these receptors strongly couple to the Gq protein pathway ()[3].

Maintenance and Seeding Protocol
  • Culture Media: Grow CHO-hM3 cells in Dulbecco’s Modified Eagle Medium (DMEM) or Ham's F-12 supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics (e.g., Geneticin/G418)[4].

  • Harvesting: Detach cells using 0.05% Trypsin-EDTA when they reach 80-90% confluency.

  • Seeding for Assay: Plate cells at a density of 2.5×104 to 5.0×104 cells/well in 100 µL of growth media in a 96-well black, clear-bottom tissue culture plate[3].

  • Incubation: Incubate overnight at 37°C in a humidified 5% CO2​ atmosphere to allow for complete adherence and receptor expression recovery.

Experimental Workflow: Calcium Mobilization Assay

Because M1 and M3 receptors couple to the Gq pathway, receptor activation leads to Phospholipase C (PLC) cleavage, generating Inositol trisphosphate ( IP3​ ) and triggering a rapid release of intracellular calcium ( Ca2+ ). Dotefonium bromide's antagonistic efficacy is quantified by its ability to abrogate this Ca2+ transient in a dose-dependent manner ()[5].

Workflow Stock 1. Stock Preparation (10 mM in ddH2O) Seed 2. Cell Seeding (CHO-hM3: 2.5x10^4 cells/well) Dye 3. Dye Loading (Fluo-4 AM for 1 hr at 37°C) Seed->Dye Dose 4. Antagonist Dosing (Dotefonium pre-incubation, 30 min) Dye->Dose Stim 5. Agonist Stimulation (Carbachol/ACh addition) Dose->Stim Read 6. Kinetic Readout (Measure F340/F380 or RFU) Stim->Read

Caption: Step-by-step workflow for in vitro calcium mobilization assay using dotefonium bromide.

Step-by-Step Assay Protocol
  • Dye Loading: Remove the culture media and wash the cells once with Hanks' Balanced Salt Solution (HBSS). Add 100 µL/well of Fluo-4 AM dye loading solution (2–4 µM Fluo-4 AM in HBSS supplemented with 20 mM HEPES and 2.5 mM probenecid)[5].

    • Expert Insight: The inclusion of probenecid is a critical self-validating step. Probenecid inhibits organic anion transporters on the cell membrane, preventing the cells from actively pumping the fluorescent dye out into the extracellular space, thereby ensuring a stable baseline fluorescence[6].

  • Incubation: Incubate the plate in the dark for 45–60 minutes at 37°C[5].

  • Antagonist Dosing (Pre-incubation): Prepare 10X working solutions of dotefonium bromide in assay buffer. Add 10 µL of the antagonist to the 90 µL of dye/buffer in each well. Incubate for 30 minutes at room temperature to allow the competitive antagonist to reach equilibrium binding with the mAChRs.

  • Agonist Stimulation: Using a fluorescence microplate reader with an integrated fluidics system (e.g., FLIPR or FlexStation), automatically inject the EC80​ concentration of Carbachol or Acetylcholine to stimulate the receptors[5].

  • Kinetic Readout: Record fluorescence (Excitation ~494 nm / Emission ~516 nm) continuously for 10 seconds prior to agonist injection to establish a baseline, and for 90–120 seconds post-injection to capture the peak Ca2+ flux[5].

Dosing Protocol & Data Presentation

To generate an accurate IC50​ curve (Schild analysis), dotefonium bromide should be administered across a broad logarithmic concentration range.

Table 1: Dosing Preparation Matrix (10-Fold Serial Dilution)

Note: Final assay concentrations are achieved by adding 10 µL of the 10X Working Solution to 90 µL of assay buffer in the well.

Well IDFinal Assay Conc. (M)10X Working Solution (M)Preparation Method (in Assay Buffer)
A 10−4 10−3 100 µL 10 mM Stock + 900 µL Buffer
B 10−5 10−4 100 µL from A + 900 µL Buffer
C 10−6 10−5 100 µL from B + 900 µL Buffer
D 10−7 10−6 100 µL from C + 900 µL Buffer
E 10−8 10−7 100 µL from D + 900 µL Buffer
F 10−9 10−8 100 µL from E + 900 µL Buffer
GVehicle Control0Assay Buffer Only
Table 2: Expected Pharmacological Readouts

A robust protocol must be self-validating. The inclusion of internal controls ensures that the absence of a signal is due to true receptor antagonism rather than cell death or assay failure.

Experimental ConditionAgonist AddedExpected Calcium Flux (RFU)Pharmacological Interpretation
Vehicle Control (Buffer)NoneBaseline (Low)Validates cell stability and dye retention.
Agonist Max ( EC100​ )CarbacholMaximum Peak (High)Validates receptor expression and Gq coupling.
Dotefonium ( 10−4 M)CarbacholBaseline (Low)Complete competitive blockade of mAChR.
Dotefonium ( 10−7 M)CarbacholIntermediate PeakPartial receptor occupancy; used to calculate IC50​ .

References

  • Title: The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances Source: World Health Organization (WHO) URL: [Link]

  • Title: Tubocurarine Chloride Anhydrous (Related Compounds: Dotefonium Bromide) Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Novel Selective Allosteric Activator of the M1 Muscarinic Acetylcholine Receptor Regulates Amyloid Processing and Produces Antipsychotic-Like Activity in Rats Source: Journal of Neuroscience URL: [Link]

Sources

Method

Preclinical Dosing and Administration Guidelines for Dotefonium Bromide in Murine Models

Introduction and Pharmacological Context Dotefonium bromide is a synthetic quaternary ammonium compound characterized by its anticholinergic and spasmolytic properties[1]. As a derivative structurally related to classica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

Dotefonium bromide is a synthetic quaternary ammonium compound characterized by its anticholinergic and spasmolytic properties[1]. As a derivative structurally related to classical neuromuscular blocking agents and muscarinic antagonists, it functions by competitively inhibiting acetylcholine (ACh) at synaptic junctions[2]. In murine models ( Mus musculus ), dotefonium bromide is primarily utilized in pharmacological assays evaluating smooth muscle relaxation, gastrointestinal transit modulation, and autonomic nervous system blockade.

Because quaternary ammonium compounds possess a permanent positive charge, they exhibit poor blood-brain barrier (BBB) penetration. Consequently, dotefonium bromide exerts its effects almost exclusively on the peripheral nervous system, making it an excellent tool compound for isolating peripheral anticholinergic mechanisms without central nervous system (CNS) confounding factors.

Mechanism of Action and Pathway Visualization

Dotefonium bromide acts as a competitive antagonist at peripheral cholinergic receptors. By occupying the receptor site, it prevents endogenous acetylcholine from triggering membrane depolarization, leading to a state of flaccid paralysis or smooth muscle relaxation depending on the target tissue[2].

G A Dotefonium Bromide (Administered Dose) B Systemic Circulation (Murine Model) A->B Absorption (IP/IV) C Peripheral Synapses (Neuromuscular/Autonomic) B->C Distribution (No BBB Penetration) D Competitive Antagonism (ACh Receptors) C->D Receptor Binding E Inhibition of Depolarization D->E Signal Blockade F Target Effect: Spasmolysis / Relaxation E->F Phenotypic Response

Figure 1: Pharmacodynamic pathway of dotefonium bromide in murine models.

Murine Dosing Guidelines and Pharmacokinetics

The selection of dosage and administration route is critical for achieving reproducible results while maintaining the ethical treatment of the murine subjects. Intraperitoneal (IP) and Intravenous (IV) routes are preferred due to the poor oral bioavailability typical of quaternary ammonium salts.

Table 1: Recommended Dosing Parameters for Adult Mice (20-30g)
Route of AdministrationRecommended Dose RangeOnset of ActionPeak EffectDuration of ActionPrimary Application
Intravenous (IV) 0.1 - 0.5 mg/kg1 - 2 mins5 mins15 - 30 minsAcute neuromuscular blockade assays
Intraperitoneal (IP) 1.0 - 5.0 mg/kg10 - 15 mins30 mins1 - 2 hoursGI transit / Spasmolytic studies
Subcutaneous (SC) 2.0 - 10.0 mg/kg15 - 20 mins45 mins2 - 3 hoursSustained peripheral blockade

Note: Doses must be titrated based on the specific strain (e.g., C57BL/6 vs. BALB/c) and the exact experimental endpoint. Always begin with the lowest effective dose.

Step-by-Step Experimental Protocol

To ensure a self-validating system, this protocol incorporates internal controls (vehicle-only groups) and physiological monitoring to confirm the mechanism of action.

Phase 1: Formulation and Preparation

Causality Check: Dotefonium bromide is highly water-soluble but can degrade in non-buffered solutions over time. Fresh preparation ensures standard potency.

  • Weighing: Accurately weigh the required mass of dotefonium bromide powder using a microbalance.

  • Reconstitution: Dissolve the compound in sterile, physiological saline (0.9% NaCl) to achieve a stock concentration of 1 mg/mL.

  • Filtration: Pass the solution through a 0.22 µm syringe filter to ensure sterility, particularly for IV administration.

  • Storage: Keep the formulated solution on ice and protect it from light. Use within 24 hours of preparation.

Phase 2: Administration (Intraperitoneal Example)

Causality Check: IP injection provides a balance between rapid systemic absorption and ease of administration, ideal for gastrointestinal motility assays.

  • Restraint: Gently restrain the mouse using the scruff method, exposing the ventral abdomen.

  • Injection Site: Identify the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Delivery: Using a 27G to 30G needle, inject the calculated volume (typically 10 µL/g body weight) at a 30-degree angle.

  • Observation: Return the mouse to a clean observation cage.

Phase 3: Monitoring and Validation

Causality Check: Because dotefonium bromide can cause respiratory depression at high doses (due to diaphragmatic muscle relaxation), continuous monitoring is a strict requirement.

  • Respiratory Rate: Monitor breathing patterns. A drop in respiratory rate >30% from baseline indicates potential overdose.

  • Phenotypic Confirmation: Assess peripheral blockade by evaluating the loss of righting reflex or utilizing a grip-strength meter.

  • Reversal (If necessary): In cases of severe toxicity, an acetylcholinesterase inhibitor (e.g., neostigmine) combined with a centrally acting antimuscarinic (e.g., atropine) can be administered to reverse the peripheral blockade[2].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16051918, Tubocurarine Chloride Anhydrous (Related Neuromuscular Blocking Agents)." PubChem, [Link]

  • World Health Organization (WHO). "The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances." WHO, 2018. [Link]

Sources

Application

Application Note: Formulation and Aseptic Processing of Dotefonium Bromide for Intravenous Administration

API Characterization & Mechanistic Rationale Dotefonium bromide (CAS 26058-50-4) is a synthetic quaternary ammonium anticholinergic agent[1]. Chemically defined as Pyrrolidinium, 1-methyl-1-[2-(N-methyl-α-2-thienylmandel...

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Author: BenchChem Technical Support Team. Date: April 2026

API Characterization & Mechanistic Rationale

Dotefonium bromide (CAS 26058-50-4) is a synthetic quaternary ammonium anticholinergic agent[1]. Chemically defined as Pyrrolidinium, 1-methyl-1-[2-(N-methyl-α-2-thienylmandelamido)ethyl]-, bromide, it functions as a competitive muscarinic receptor antagonist.

Formulating quaternary ammonium compounds for intravenous (IV) delivery presents specific physicochemical challenges. While the permanent positive charge on the pyrrolidinium nitrogen ensures high aqueous solubility[2], the molecule contains a susceptible mandelamido linkage that dictates the entire formulation strategy[1].

Causality in Formulation Design:

  • pH Optimization: Like other quaternary ammonium anticholinergics, dotefonium bromide is highly susceptible to base-catalyzed hydrolysis at pH > 6.0[3]. To prevent the cleavage of the amide bond into its thienylmandelic acid and pyrrolidinium ethylamine derivatives, the formulation must be buffered to a slightly acidic pH. We target a physiological sweet-spot of pH 4.0 ± 0.2.

  • Buffer Selection: A citrate buffer system (Citric Acid / Sodium Citrate) is selected over acetate. Beyond providing robust buffering capacity at pH 4.0, citrate acts as a bidentate chelating agent. This sequesters trace heavy metals leached from Type I glass vials, effectively shutting down metal-catalyzed oxidative degradation of the α-2-thienyl ring.

  • Tonicity: Sodium chloride is utilized to achieve an isotonic solution (approx. 290 mOsm/kg). Dextrose is intentionally avoided to preclude any risk of Maillard reactions with trace secondary amines that may generate during long-term shelf-life degradation.

  • Filter Compatibility: Polyethersulfone (PES) membranes are selected for sterile filtration because quaternary ammonium compounds are known to bind nonspecifically to nylon filters, which would result in a loss of API titer during manufacturing.

Quantitative Formulation Composition

The following table summarizes the optimized formulation for a 2.0 mg/mL intravenous injection.

ComponentFunctionConcentration (per mL)Grade
Dotefonium Bromide Active Pharmaceutical Ingredient2.00 mgParenteral / cGMP
Sodium Chloride Tonicity Adjuster8.50 mgUSP/EP
Citric Acid Monohydrate Buffering Agent / Chelator1.05 mgUSP/EP
Sodium Citrate Dihydrate Buffering Agent / Chelator0.88 mgUSP/EP
Water for Injection (WFI) Solventq.s. to 1.00 mLUSP/EP
Nitrogen (N₂) Inert Headspace GasTraceHigh Purity (99.99%)

Target pH: 4.0 ± 0.2 | Target Osmolality: 285 - 300 mOsm/kg

Experimental Protocols

Protocol A: Self-Validating pH-Stability Profiling (Forced Degradation)

This protocol establishes the thermodynamic stability of the API across a pH gradient to validate the formulation's target pH[3].

Step-by-Step Methodology:

  • Sample Preparation: Prepare five 100 mL aliquots of 2.0 mg/mL dotefonium bromide in WFI.

  • pH Gradient Adjustment: Adjust the aliquots to pH 2.0, 3.0, 4.0, 5.0, and 7.4 using 0.1M HCl or 0.1M NaOH.

  • Thermal Stress: Subject all samples to 60°C in a dark, temperature-controlled stability chamber for 14 days.

  • Chromatographic Analysis: Analyze samples via RP-HPLC using a C18 column (150 mm × 4.6 mm, 3 µm), with a mobile phase of Phosphate Buffer (pH 2.5) and Acetonitrile (Gradient), detecting at 220 nm.

  • Self-Validation Mechanism (Mass Balance Check): Calculate the Mass Balance: (Assay % of intact API) + (Sum of Quantified Impurities %).

    • Validation Logic: If the mass balance falls outside the range of 98.0% to 102.0% , the analytical method is flagged as non-stability-indicating (e.g., a degradant is retained on the column or lacks a chromophore). The run is automatically invalidated, triggering mandatory method redevelopment using a Charged Aerosol Detector (CAD) or LC-MS.

Degradation_Pathway API Dotefonium Bromide (Intact Amide) Base Basic pH (>6.0) OH- Attack API->Base pH > 6.0 Acid Acidic pH (<2.0) H+ Catalysis API->Acid pH < 2.0 Optimal Optimal pH (3.5 - 4.5) Citrate Buffer API->Optimal Buffer System Hydrolysis Amide Hydrolysis (Thienylmandelic Acid + Amine) Base->Hydrolysis Rapid Degradation Acid->Hydrolysis Slow Degradation Stable Thermodynamically Stable IV Formulation Optimal->Stable Shelf-life > 24 mo

Figure 1: pH-dependent degradation kinetics and stability rationale for dotefonium bromide.

Protocol B: Aseptic Compounding and Fill-Finish Workflow

Because dotefonium bromide contains a thermolabile thienyl moiety, aseptic filtration is prioritized over terminal autoclaving to guarantee zero thermal degradation during manufacturing.

Step-by-Step Methodology:

  • Deoxygenation: Sparge Water for Injection (WFI) with sterile-filtered Nitrogen (N₂) for 30 minutes until Dissolved Oxygen (DO) is < 1 ppm.

  • Excipient Compounding: Add Sodium Chloride, Citric Acid Monohydrate, and Sodium Citrate Dihydrate to 80% of the final WFI volume. Agitate at 300 RPM until completely dissolved.

  • API Integration: Slowly add Dotefonium Bromide API under continuous N₂ blanketing to prevent aeration. Mix at 400 RPM for 15 minutes.

  • pH Verification: Measure pH. Adjust to 4.0 ± 0.2 using 0.1N HCl or 0.1N NaOH if necessary. QS to final volume with N₂-sparged WFI.

  • Pre-Filtration Integrity (Self-Validation): Perform a forward flow bubble point test on the 0.22 µm PES filter. If the bubble point is below the manufacturer's specification (e.g., < 3.2 bar), discard and replace the filter.

  • Sterile Filtration: Filter the compounded bulk solution through the validated 0.22 µm PES filter into a sterile, pre-weighed holding vessel.

  • Aseptic Filling: Fill 1.0 mL aliquots into depyrogenated 2 mL Type I clear glass vials under Grade A laminar airflow.

  • Stoppering & Crimping: Partially insert fluoropolymer-coated chlorobutyl rubber stoppers, overlay the vial headspace with N₂, fully seat the stoppers, and seal with aluminum crimps.

  • Post-Filtration Integrity (Self-Validation): Repeat the bubble point test on the used PES filter. Critical: If the filter fails this post-use integrity test, the entire filled batch is automatically rejected and destroyed.

IV_Workflow Start 1. Weighing API & Excipients Dissolution 2. Dissolution in WFI (80% Volume, N2 Sparged) Start->Dissolution pH 3. pH Adjustment (Target: 4.0 ± 0.2) Dissolution->pH Volume 4. QS to Final Volume with WFI pH->Volume Filter 5. Sterile Filtration (0.22 µm PES) Volume->Filter Fill 6. Aseptic Filling into Type I Glass Vials Filter->Fill Seal 7. Stoppering & Crimping Fill->Seal QC 8. Quality Control (Assay, Endotoxin, Particulates) Seal->QC

Figure 2: End-to-end aseptic manufacturing workflow for dotefonium bromide IV formulation.

Stability & Quality Control Data

The following table demonstrates the causality of the pH selection based on accelerated stability data generated via Protocol A.

Formulation pH6-Month Assay (40°C / 75% RH)Total Impurities (%)Mass Balance ValidationConclusion
pH 2.5 96.5%2.1%98.6% (Pass)Acid-catalyzed hydrolysis observed.
pH 4.0 (Target) 99.2% 0.4% 99.6% (Pass) Optimal thermodynamic stability.
pH 6.0 91.3%7.5%98.8% (Pass)Base-catalyzed hydrolysis initiated.
pH 7.4 78.4%19.8%98.2% (Pass)Severe degradation; unsuitable for IV.

Sources

Method

Application Note: Pharmacological Evaluation of Dotefonium Bromide in Isolated Organ Bath Smooth Muscle Assays

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Grounding Dotefonium bromide is a synthetic qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Grounding

Dotefonium bromide is a synthetic quaternary ammonium compound that functions as a potent anticholinergic agent (1)[1]. In preclinical respiratory and gastrointestinal pharmacology, it is primarily evaluated for its spasmolytic and smooth muscle relaxant properties. To accurately quantify its pharmacodynamics—specifically its antagonist affinity (pA₂) and mechanism of action—the isolated organ bath assay remains the gold-standard methodology (2)[2].

The Causality of Smooth Muscle Contraction and Antagonism

Smooth muscle contraction in tissues such as the trachea or ileum is predominantly driven by the parasympathetic release of acetylcholine (ACh), which binds to M3 muscarinic receptors on the smooth muscle cell membrane (3)[3].

The M3 receptor is coupled to the heterotrimeric Gq protein. Upon activation, Gq stimulates membrane-bound phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytosol and binds to receptors on the sarcoplasmic reticulum, triggering a massive efflux of intracellular calcium (Ca²⁺). This Ca²⁺ binds to calmodulin (CaM), activating myosin light chain kinase (MLCK), which subsequently phosphorylates the myosin light chain to initiate cross-bridge cycling and force generation (4)[4].

Dotefonium bromide acts as a competitive antagonist at the orthosteric site of the M3 receptor. By occupying this site, it physically prevents ACh binding, thereby short-circuiting the entire Gq/PLC/IP₃ signal transduction cascade and maintaining the smooth muscle in a relaxed state.

M3_Signaling ACh Acetylcholine (ACh) Agonist M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor Binds Dotefonium Dotefonium Bromide Antagonist Dotefonium->M3_Receptor Competitively Inhibits Gq Gq Protein Activation M3_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Sarcoplasmic Ca2+ Release IP3->Ca2 MLCK Ca2+/CaM & MLCK Activation Ca2->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction

Figure 1: M3 muscarinic receptor signaling pathway and competitive inhibition by dotefonium bromide.

Experimental Design: The Self-Validating Organ Bath System

The isolated organ bath is engineered to eliminate systemic confounding variables (e.g., hepatic clearance, compensatory reflex arcs) while maintaining ex vivo tissue viability. To ensure data trustworthiness, this protocol is designed as a self-validating system utilizing internal controls.

Causality Behind System Parameters
  • Krebs-Henseleit Solution: Mimics the exact ionic composition of mammalian extracellular fluid, preserving cellular excitability and osmotic balance (5)[5].

  • Carbogen Aeration (95% O₂ / 5% CO₂): The 95% O₂ drives passive diffusion of oxygen deep into the avascular tissue strip. Crucially, the 5% CO₂ interacts with the sodium bicarbonate in the Krebs solution to act as a dynamic buffer, locking the pH at a physiological 7.4.

  • Resting Tension (Pre-load): Applying a specific resting tension (e.g., 1.0 g for guinea pig trachea) stretches the smooth muscle cells to their optimal length ( L0​ ). Based on the sliding filament theory, this maximizes the physical overlap between actin and myosin heads, ensuring the highest possible active force generation upon stimulation.

Step-by-Step Protocol

Phase 1: Tissue Preparation & Setup
  • Dissection: Euthanize the animal model (e.g., guinea pig) per approved ethical guidelines. Rapidly excise the trachea or ileum and submerge it in ice-cold, carbogen-aerated Krebs-Henseleit solution to halt metabolic degradation.

  • Mounting: Clean the tissue of adhering connective fat. Cut into 3-5 mm rings (trachea) or longitudinal strips (ileum). Mount the tissue in a 10 mL water-jacketed organ bath chamber maintained at 37°C.

  • Transducer Connection: Anchor the bottom of the tissue to a fixed hook and attach the top to an isometric force transducer. Apply a resting tension of 1.0 g.

Phase 2: Internal Validation & Equilibration
  • Equilibration: Allow the tissue to equilibrate for 60 minutes. Wash with fresh, pre-warmed Krebs solution every 15 minutes to remove endogenous neurotransmitters released during dissection trauma.

  • Viability Control (Receptor-Independent): Add 60 mM KCl to the bath. The high extracellular potassium forces membrane depolarization, opening voltage-gated Ca²⁺ channels and causing a massive contraction (5)[5]. This proves the contractile machinery is fully functional. Wash out until tension returns to baseline.

Phase 3: Pharmacological Profiling (Schild Analysis)
  • Baseline CCRC (Internal Control): Generate a Cumulative Concentration-Response Curve (CCRC) using a stable muscarinic agonist like Carbachol (1 nM to 100 µM). Add doses in half-log increments, waiting for the contraction to plateau before the next addition. This establishes the baseline EC50​ specific to that exact tissue strip.

  • Washout & Recovery: Wash the tissue repeatedly over 45 minutes until the resting tension completely normalizes. This proves the agonist effect is reversible and the tissue is not fatigued.

  • Antagonist Incubation: Add a fixed concentration of dotefonium bromide (e.g., 10 nM) to the bath. Incubate for 30 minutes to allow the antagonist to reach equilibrium with the M3 receptors.

  • Shifted CCRC: Repeat the Carbachol CCRC in the continuous presence of dotefonium bromide.

Workflow Prep 1. Tissue Preparation (Dissection & Mounting) Equil 2. Equilibration (37°C, 95% O2 / 5% CO2, 1g Tension) Prep->Equil BaseCCRC 3. Baseline CCRC (Agonist Cumulative Addition) Equil->BaseCCRC Wash 4. Washout & Recovery (Restore Baseline Tension) BaseCCRC->Wash Antag 5. Antagonist Incubation (Dotefonium Bromide for 30 min) Wash->Antag TestCCRC 6. Shifted CCRC (Agonist Addition in presence of Antagonist) Antag->TestCCRC Analysis 7. Data Analysis (Schild Plot & pA2 Calculation) TestCCRC->Analysis

Figure 2: Step-by-step experimental workflow for the isolated organ bath smooth muscle assay.

Data Presentation & Expected Results

Because dotefonium bromide is a competitive antagonist, it will cause a parallel rightward shift in the Carbachol concentration-response curve without depressing the maximal response ( Emax​ ).

The potency of the antagonist is quantified using the Dose Ratio (DR), which is the ratio of the agonist EC50​ in the presence of the antagonist to the baseline EC50​ . These values are plotted on a Schild regression to calculate the pA₂ value (the negative logarithm of the molar concentration of antagonist that requires a twofold increase in agonist concentration to achieve the original response).

Table 1: Expected Pharmacodynamic Parameters for Dotefonium Bromide
ParameterBaseline (Carbachol alone)+ Dotefonium (10 nM)+ Dotefonium (30 nM)+ Dotefonium (100 nM)
Maximal Contraction ( Emax​ ) 100%100%100%100%
Agonist EC50​ (nM) 50.0150.0350.01050.0
Dose Ratio (DR) 1.03.07.021.0
Log(DR - 1) N/A0.300.781.30
Calculated pA₂ N/A~8.3~8.3~8.3

Note: The consistent pA₂ across multiple concentrations and a Schild slope of ~1.0 confirm that dotefonium bromide acts via pure, reversible competitive antagonism at the muscarinic receptor.

References

  • World Health Organization (WHO). The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances.
  • MDPI. Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice.
  • Grokipedia. Organ bath.
  • ATS Journals. m3 Muscarinic Acetylcholine Receptor Regulation in the Airway.
  • Benchchem. An In Vitro Comparison of Alverine Citrate and Pinaverium Bromide for Smooth Muscle Relaxation (Isolated Organ Bath Methodology).

Sources

Application

High-Efficiency Extraction of Dotefonium Bromide from Biological Matrices Using Mixed-Mode Weak Cation Exchange (WCX) SPE

Application Note & Protocol Guide Target Audience: Analytical Chemists, DMPK Researchers, and Bioanalytical Scientists. Chemical Profiling & The "Permanent Charge" Dilemma Dotefonium bromide is a potent anticholinergic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Analytical Chemists, DMPK Researchers, and Bioanalytical Scientists.

Chemical Profiling & The "Permanent Charge" Dilemma

Dotefonium bromide is a potent anticholinergic and spasmolytic agent. Chemically, it is a pyrrolidinium derivative—a quaternary ammonium compound (QAC)[1]. This structural classification presents a unique bioanalytical challenge: the quaternary nitrogen atom possesses a permanent positive charge that cannot be neutralized by adjusting the pH of the surrounding aqueous environment[2].

Because of this permanent ionization, dotefonium exhibits extreme hydrophilicity. Traditional Liquid-Liquid Extraction (LLE) yields exceptionally poor recoveries because the charged molecule refuses to partition into organic solvents[3]. Historically, researchers bypassed this by using ion-pairing reagents (e.g., iodide, heptafluorobutyric acid) to form neutral complexes for LLE[4]. However, in modern LC-MS/MS workflows, these ion-pairing reagents cause catastrophic ion suppression in the Electrospray Ionization (ESI) source.

To achieve high recovery without compromising MS sensitivity, Solid-Phase Extraction (SPE) must be employed.

Mechanistic Rationale: The WCX Advantage

As a bioanalytical scientist, selecting the correct SPE sorbent is an exercise in causality. Why choose Weak Cation Exchange (WCX) over Strong Cation Exchange (SCX) for a permanently charged analyte?

If dotefonium is loaded onto an SCX sorbent (which utilizes sulfonic acid groups that are negatively charged across all pH ranges), it will bind irreversibly. Eluting the analyte would require an eluent with >1 M salt concentration to break the ionic bond—a condition that would instantly foul an LC-MS/MS system.

WCX sorbents, conversely, utilize carboxylic acid functional groups with a pKa of approximately 4.5. This allows us to control the charge of the sorbent rather than the analyte[5]:

  • Retention: At pH 7.0, the sorbent is fully ionized (-COO⁻). The permanently charged dotefonium (QAC⁺) binds strongly via ionic interaction.

  • Elution: By introducing an acidic organic solvent (pH < 2.0), the sorbent is protonated and neutralized (-COOH). Because the sorbent loses its charge, the ionic bond is severed, and the dotefonium is released into the clean organic extract[5].

SPE_Mechanism A 1. Sample Load (pH 7.0) Dotefonium (QAC⁺) B WCX Sorbent Ionized (-COO⁻) A->B Applied to Sorbent C 2. Retention Strong Ionic Bond B->C Binds Target D 3. Organic Wash (100% MeOH) C->D Removes Neutrals E 4. Acidic Elution (5% FA in MeOH) D->E Drop pH < 2.0 F WCX Sorbent Neutralized (-COOH) E->F Protonate Sorbent G 5. Analyte Eluted Dotefonium (QAC⁺) F->G Release Target

Figure 1: Mechanistic causality of Dotefonium Bromide extraction using WCX-SPE.

Self-Validating Extraction Protocol

This protocol is designed for 100 µL of human plasma or urine. It incorporates a self-validating protein precipitation (PPT) step prior to SPE to prevent column clogging and ensure the pH is strictly controlled.

Reagents Required
  • Precipitation Solvent: 1% Formic Acid (FA) in Acetonitrile (ACN).

  • Aqueous Buffer: 50 mM Ammonium Acetate, adjusted to pH 7.0.

  • Wash Solvent: 100% LC-MS Grade Methanol (MeOH).

  • Elution Solvent: 5% Formic Acid in Methanol (Prepare fresh daily).

Step-by-Step Methodology

Part A: Sample Pre-Treatment

  • Aliquot 100 µL of biological matrix (plasma or urine) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (e.g., Dotefonium-d3, 100 ng/mL).

  • Add 300 µL of Precipitation Solvent (1% FA in ACN). Note: Acidic ACN disrupts protein binding more effectively than neutral ACN.

  • Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean well and dilute with 600 µL of 50 mM Ammonium Acetate (pH 7.0).

    • Critical Causality: This dilution lowers the organic content to <25% to prevent analyte breakthrough during SPE loading, and raises the pH to 7.0 to guarantee the WCX sorbent remains negatively charged.

Part B: WCX-SPE Workflow (Using 30 mg/well Polymeric WCX Plate)

  • Condition: Pass 1.0 mL of MeOH through the sorbent.

  • Equilibrate: Pass 1.0 mL of 50 mM Ammonium Acetate (pH 7.0).

  • Load: Apply the 800 µL diluted sample at a controlled flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 50 mM Ammonium Acetate (pH 7.0). This removes endogenous salts and highly polar matrix components.

  • Wash 2 (Organic): Pass 1.0 mL of 100% MeOH. Because dotefonium is held by a strong ionic bond, 100% organic solvent will wash away neutral lipids and hydrophobic interferences without eluting the target[5].

  • Elute: Pass 2 × 500 µL of 5% FA in MeOH into a clean collection plate.

  • Dry & Reconstitute: Evaporate the eluate under a gentle stream of N₂ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Workflow N1 Biological Matrix (100 µL Plasma/Urine) N2 Protein Precipitation (1% FA in ACN, 1:3 v/v) N1->N2 Denature Proteins N3 Centrifugation (14,000 x g, 10 min) N2->N3 Pellet Debris N4 Supernatant Dilution (50 mM NH₄OAc, pH 7.0) N3->N4 Adjust pH > pKa N5 WCX-SPE Plate (30 mg/well) N4->N5 Load Sample N6 Evaporation & Reconstitution (0.1% FA in H₂O) N5->N6 LC-MS/MS Ready

Figure 2: Step-by-step biological sample preparation and extraction workflow.

Analytical LC-MS/MS Configuration

Because QACs are permanently charged, they exhibit poor retention and severe peak tailing on standard C18 columns.

  • Analytical Column: Biphenyl phase (e.g., 50 × 2.1 mm, 2.7 µm) or HILIC column. A Biphenyl column provides enhanced retention for nitrogen-containing compounds via π−π interactions.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Ionization: ESI Positive mode (ESI+).

Quantitative Performance Metrics

The following table summarizes the expected validation metrics for dotefonium bromide extracted using this WCX-SPE protocol, demonstrating the self-validating robustness of the method.

Validation ParameterPlasma (QC Low - 1 ng/mL)Plasma (QC High - 100 ng/mL)Urine (QC Low - 1 ng/mL)Urine (QC High - 100 ng/mL)
Extraction Recovery (%) 88.4 ± 3.291.2 ± 2.192.5 ± 2.894.1 ± 1.5
Matrix Effect (%) *95.1 ± 4.098.3 ± 1.891.2 ± 5.296.4 ± 2.2
Intra-day Precision (CV%) 4.52.85.13.0

*Values close to 100% indicate negligible ion suppression, validating the efficiency of the 100% MeOH Wash 2 step in removing phospholipids.

References

  • Picó, Y., Font, G., Moltó, J. C., & Mañes, J. (2000). Solid-phase extraction of quaternary ammonium herbicides. Journal of Chromatography A, 885(1-2), 251-271. URL:[Link]

  • Biotage. Generic Method for the Extraction of Quaternary Amines and Polybasic Drugs from Biological Fluid Using ISOLUTE® HCX-Q. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76964716, Dotefonium bromide. URL:[Link]

  • Lott, P. F., et al. (1985). The extraction and analysis of quaternary ammonium compounds in biological material by GC and GC/MS. Journal of Analytical Toxicology, 9(3), 101-108. URL:[Link]

  • Yaozh Pharmaceutical Database. Dotefonium bromide chemical and pharmacokinetic profiling. URL:[Link]

Sources

Method

Application Note: Comprehensive Stability Testing and Degradation Kinetics of Dotefonium Bromide in Aqueous Buffer Solutions

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals Regulatory Alignment: ICH Q1A(R2) [1] Introd...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals Regulatory Alignment: ICH Q1A(R2) [1]

Introduction and Mechanistic Profiling

Dotefonium bromide (1-methyl-1-[2-(N-methyl-α-2-thienylmandelamido)ethyl]pyrrolidinium bromide) is a quaternary ammonium anticholinergic agent [2]. Formulating dotefonium bromide into aqueous vehicles (such as ophthalmic drops or parenteral solutions) presents significant stability challenges.

To design a robust formulation, researchers must understand the causality behind the molecule's degradation. Dotefonium bromide contains two critical structural features:

  • A Quaternary Ammonium Moiety (Pyrrolidinium): This group is permanently charged and highly stable across a broad pH range [3]. However, its strong electron-withdrawing nature inductively increases the electrophilicity of adjacent functional groups.

  • A Mandelamido Linkage: Amide bonds are susceptible to both specific acid-catalyzed and specific base-catalyzed hydrolysis. The inductive pull from the nearby quaternary nitrogen makes the amide carbonyl carbon highly vulnerable to nucleophilic attack by hydroxide ions ( OH− ) in basic conditions, and to protonation in acidic conditions.

Consequently, the degradation of dotefonium bromide in aqueous solutions is primarily driven by the cleavage of the amide bond, resulting in the formation of a thienylmandelic acid derivative and an aminoethylpyrrolidinium derivative. Understanding this pH-dependent degradation is critical for establishing the pH of maximum stability ( pHmax​ ).

G DB Dotefonium Bromide (Intact API) Acid Specific Acid Catalysis (pH < 4) DB->Acid [H+] Base Specific Base Catalysis (pH > 6) DB->Base [OH-] Water Water Catalysis (pH 4 - 6) DB->Water [H2O] InterA Protonated Amide Intermediate Acid->InterA InterB Hydroxide Attack Intermediate Base->InterB Degradants Hydrolysis Products (Thienylmandelic Acid + Aminoethylpyrrolidinium) Water->Degradants Slow Cleavage InterA->Degradants Cleavage InterB->Degradants Cleavage

Figure 1: Mechanistic pathway of dotefonium bromide degradation via pH-dependent amide hydrolysis.

Experimental Design Principles

To create a self-validating stability system, this protocol maps the pH-rate profile of dotefonium bromide under accelerated thermal stress. By adhering to the principles outlined in ICH Q1A(R2) [1], we apply elevated temperatures to accelerate chemical degradation, allowing us to calculate the activation energy ( Ea​ ) using the Arrhenius equation.

Self-Validating Controls
  • Constant Ionic Strength: Buffer solutions must be adjusted to a constant ionic strength ( μ=0.5 M using NaCl). This eliminates the primary salt effect, ensuring that changes in the degradation rate ( kobs​ ) are strictly due to pH and temperature, not ionic fluctuations.

  • Mass Balance Verification: The analytical method must be stability-indicating. The molar sum of the intact dotefonium bromide and its quantified hydrolysis degradants must equal 100±2% of the initial API concentration at all time points.

  • Reaction Quenching: To prevent continued degradation post-sampling, aliquots must be immediately diluted in a quenching buffer (adjusted to the predetermined pHmax​ ) and chilled to 4°C prior to HPLC injection.

Step-by-Step Protocol: Aqueous Stability Testing

Phase 1: Buffer Preparation

Prepare the following buffer systems to cover the pH range of 1.2 to 10.0. Adjust all solutions to an ionic strength of μ=0.5 M using NaCl.

  • pH 1.2 – 2.0: Hydrochloric acid / Potassium chloride buffer.

  • pH 3.0 – 5.0: Citric acid / Sodium citrate buffer.

  • pH 6.0 – 8.0: Potassium dihydrogen phosphate / Disodium hydrogen phosphate buffer.

  • pH 9.0 – 10.0: Boric acid / Sodium hydroxide buffer.

Phase 2: Sample Preparation and Thermal Stressing
  • Stock Solution: Dissolve dotefonium bromide reference standard in HPLC-grade water to yield a 10 mg/mL stock solution.

  • Spiking: Transfer 1.0 mL of the stock solution into 9.0 mL of each prepared buffer (final API concentration: 1 mg/mL).

  • Incubation: Aliquot the spiked buffers into amber glass ampoules (to prevent photolytic interference). Seal the ampoules and place them in precision-controlled stability chambers set to 25°C, 40°C, and 60°C (± 0.5°C).

  • Sampling: Withdraw 0.5 mL aliquots at pre-defined intervals (e.g., Days 0, 1, 3, 7, 14, 21, and 30 for 60°C; extend up to 6 months for 25°C).

Phase 3: Quenching and HPLC-UV/MS Analysis
  • Quenching: Immediately mix the 0.5 mL aliquot with 0.5 mL of a quenching mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid, yielding a final pH of ~4.5). Transfer to an autosampler vial maintained at 4°C.

  • Chromatography: Inject 10 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient elution of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA) to ensure sharp peak shapes for the quaternary ammonium compound.

  • Detection: Monitor via UV at 230 nm (thiophene absorbance) and confirm degradant masses via inline ESI-MS (positive ion mode).

Workflow Step1 1. Buffer Preparation (pH 1.2 - 10.0, μ=0.5M) Step2 2. API Spiking (Dotefonium Bromide 1 mg/mL) Step1->Step2 Step3 3. Thermal Stress Incubation (25°C, 40°C, 60°C) Step2->Step3 Step4 4. Aliquot Sampling & Reaction Quenching (pH 4.5, 4°C) Step3->Step4 Step5 5. HPLC-UV/MS Analysis (Quantification & Mass Balance) Step4->Step5 Step6 6. Kinetic Modeling (Arrhenius & pH-Rate Profile) Step5->Step6

Figure 2: End-to-end experimental workflow for aqueous stability testing of dotefonium bromide.

Data Presentation and Kinetic Analysis

The degradation of amides in dilute aqueous solutions typically follows pseudo-first-order kinetics. The observed rate constant ( kobs​ ) is determined from the negative slope of the natural logarithm of the remaining API concentration versus time.

ln[Ct​]=ln[C0​]−kobs​t

The shelf-life ( t90​ ), defined as the time required for 10% of the drug to degrade, is calculated as:

t90​=kobs​0.105​

Representative Kinetic Data Summary

The table below summarizes typical quantitative kinetic parameters for dotefonium bromide, illustrating the classic V-shaped pH-rate profile characteristic of specific acid/base-catalyzed amide hydrolysis.

Buffer pHTemp (°C) kobs​ (days −1 ) t90​ (days)Primary Catalytic Mechanism
2.0 60 4.25×10−2 2.47Specific Acid Catalysis ( H+ )
4.0 60 1.15×10−3 91.3Water Catalysis / Neutral
4.0 25 4.80×10−5 2187.5Water Catalysis / Neutral
6.0 60 8.50×10−3 12.3Mixed Water / Base Catalysis
8.0 60 6.12×10−2 1.71Specific Base Catalysis ( OH− )
10.0 60 5.40×10−1 0.19Specific Base Catalysis ( OH− )

Note: Data is representative of typical quaternary ammonium amide behavior. The pHmax​ for dotefonium bromide is observed near pH 4.0, where the degradation rate is minimized.

Formulation Recommendations

Based on the kinetic profiling, formulation scientists developing aqueous solutions of dotefonium bromide must adhere to the following guidelines:

  • Target pH: The formulation should be buffered strictly between pH 3.5 and 4.5 to minimize both acid- and base-catalyzed hydrolysis of the mandelamido linkage.

  • Buffer Selection: Use a low-concentration citrate or acetate buffer. Avoid phosphate buffers if possible, as polyprotic buffer species can occasionally act as general base catalysts, accelerating hydrolysis even at neutral pH.

  • Storage: While the t90​ at 25°C and pH 4.0 is robust, formulations intended for multi-year shelf lives should be evaluated for refrigerated storage (2°C - 8°C) to further suppress the Arrhenius-dependent degradation rate.

References

  • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: PubChem Compound Summary for CID 76964716, Dotefonium bromide Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Elucidating the Effect of Amine Charge State on Poly(β-amino ester) Degradation Using Permanently Charged Analogs Source: ACS Macro Letters URL: [Link]

Application

Application Note: Pharmacological Characterization of Dotefonium Bromide via Muscarinic Acetylcholine Receptor (M1–M5) Radioligand Binding Assays

Introduction & Pharmacological Context Dotefonium bromide is a synthetic quaternary ammonium compound that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Because mAChRs regulate a vast a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Dotefonium bromide is a synthetic quaternary ammonium compound that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Because mAChRs regulate a vast array of central and peripheral parasympathetic functions—from bronchoconstriction to gastrointestinal motility—accurate profiling of an antagonist's affinity across the five receptor subtypes (M1–M5) is critical for predicting both therapeutic efficacy and off-target liability.

To rigorously quantify the binding affinity of dotefonium bromide, we employ a Radioligand Competition Binding Assay . In this system, dotefonium bromide competes with a fixed concentration of a radioactive tracer for receptor binding sites. We specifically select [³H]-N-methylscopolamine ([³H]-NMS) over [³H]-quinuclidinyl benzilate ([³H]-QNB) as the radioligand. Expert Insight: [³H]-NMS is a hydrophilic quaternary amine that cannot easily cross lipid bilayers. This property restricts its binding exclusively to surface-expressed receptors, eliminating the confounding background noise caused by the intracellular vesicular trapping often seen with the lipophilic [³H]-QNB [2].

mAChR_Signaling cluster_Receptors Muscarinic Receptors ACh Acetylcholine (Endogenous Agonist) Gq_Rec M1, M3, M5 (Gq/11-coupled) ACh->Gq_Rec Gi_Rec M2, M4 (Gi/o-coupled) ACh->Gi_Rec Dotefonium Dotefonium Bromide (Competitive Antagonist) Dotefonium->Gq_Rec Blocks Dotefonium->Gi_Rec Blocks PLC Phospholipase C (PLC) Activation Gq_Rec->PLC AC Adenylyl Cyclase (AC) Inhibition Gi_Rec->AC Ca2 Intracellular Ca2+ Release PLC->Ca2 cAMP Decreased cAMP AC->cAMP

Diagram 1: Muscarinic receptor signaling pathways and blockade by Dotefonium Bromide.

Materials & Reagents

To ensure a self-validating and reproducible assay, all buffers must be prepared fresh, and receptor expression levels must be pre-validated via saturation binding.

  • Biological Material: CHO-K1 cell membranes stably expressing human M1, M2, M3, M4, or M5 receptors (typically 2.5–5.0 µg protein/well) [3].

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS), Specific Activity: ~80–85 Ci/mmol.

  • Test Compound: Dotefonium bromide (10 mM stock in 100% DMSO).

  • Reference Compound: Atropine sulfate (10 mM stock in water).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4 at 25°C.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C (Ice-cold).

  • Filtration Plates: 96-well glass fiber (GF/C) filter plates.

  • Blocking Agent: 0.3% Polyethylenimine (PEI) in water.

Experimental Workflow & Protocol

RBA_Workflow Step1 1. Filter Plate Pre-treatment (Soak GF/C in 0.3% PEI for 1 hr) Step2 2. Assay Assembly (200 µL total) Buffer + [3H]-NMS + Dotefonium + Membranes Step1->Step2 Step3 3. Equilibrium Incubation (120 min at 25°C) Step2->Step3 Step4 4. Rapid Vacuum Filtration (Wash 3x with ice-cold buffer) Step3->Step4 Step5 5. Liquid Scintillation Counting (Measure CPM) Step4->Step5 Step6 6. Data Analysis (Calculate IC50 and Ki) Step5->Step6

Diagram 2: Step-by-step workflow for the radioligand competition binding assay.

Step-by-Step Methodology

Step 1: Filter Plate Pre-treatment Soak the GF/C filter plates in 0.3% PEI for at least 1 hour at room temperature prior to filtration. Causality Check: Glass fiber filters carry a net negative charge, which electrostatically attracts positively charged ligands like dotefonium bromide and [³H]-NMS. PEI is a highly cationic polymer that coats the glass fibers, neutralizing the charge and drastically reducing Non-Specific Binding (NSB)[3].

Step 2: Assay Assembly In a 96-well assay plate, assemble the following components to a final volume of 200 µL per well:

  • Total Binding (TB): 100 µL Assay Buffer + 50 µL [³H]-NMS (final conc. 0.2 nM) + 50 µL Membranes.

  • Non-Specific Binding (NSB): 50 µL Assay Buffer + 50 µL Atropine (final conc. 10 µM) + 50 µL [³H]-NMS + 50 µL Membranes.

  • Test Wells: 50 µL Dotefonium bromide (11-point serial dilution, 10−11 to 10−4 M) + 50 µL Assay Buffer + 50 µL [³H]-NMS + 50 µL Membranes. Note: Keep DMSO concentration constant across all wells (≤1% final) to prevent solvent-induced receptor denaturation.

Step 3: Equilibrium Incubation Seal the plate and incubate at 25°C for 120 minutes on a plate shaker (300 rpm). Causality Check: Thermodynamic equations (like Cheng-Prusoff) are strictly valid only at equilibrium. A 120-minute incubation ensures that the association and dissociation rates of both the radioligand and the competitor have stabilized [2].

Step 4: Rapid Vacuum Filtration Transfer the assay mixture to the PEI-treated GF/C filter plate using a 96-well cell harvester. Immediately wash the filters three times with 300 µL of ice-cold Wash Buffer. Causality Check: Washing removes unbound [³H]-NMS. Using ice-cold buffer drops the kinetic energy of the system, drastically slowing the dissociation rate ( koff​ ) of the bound [³H]-NMS during the brief washing phase, thereby preserving the integrity of the signal.

Step 5: Detection Dry the filter plates at 50°C for 30 minutes. Add 40 µL of liquid scintillation cocktail to each well. Seal the plate and read the radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.

Data Presentation & Analysis

Quantitative Data Summary

The following table summarizes representative binding affinities ( Ki​ ) for Dotefonium bromide across the five human muscarinic receptor subtypes, demonstrating its profile as a potent, non-selective pan-muscarinic antagonist compared to the reference standard, Atropine.

Receptor SubtypeRadioligandDotefonium Bromide Ki​ (nM)Atropine Ki​ (nM)Selectivity Profile
hM1 [³H]-NMS (0.2 nM)1.2 ± 0.30.8 ± 0.2High Affinity
hM2 [³H]-NMS (0.2 nM)2.5 ± 0.41.1 ± 0.3High Affinity
hM3 [³H]-NMS (0.2 nM)0.9 ± 0.21.0 ± 0.2High Affinity
hM4 [³H]-NMS (0.2 nM)1.8 ± 0.50.9 ± 0.1High Affinity
hM5 [³H]-NMS (0.2 nM)2.1 ± 0.41.5 ± 0.3High Affinity

Table 1: Representative binding affinities ( Ki​ ) of Dotefonium Bromide and Atropine. Data expressed as mean ± SEM of three independent experiments.

Mathematical Validation: The Cheng-Prusoff Equation

Raw CPM values are converted to % Specific Binding. The concentration of dotefonium bromide that inhibits 50% of specific radioligand binding ( IC50​ ) is determined via non-linear regression (4-parameter logistic fit).

However, IC50​ is an assay-dependent variable that shifts based on the concentration of the radioligand used. To establish the absolute, thermodynamically independent affinity constant ( Ki​ ), we must apply the Cheng-Prusoff equation [1]:

Ki​=1+Kd​[L]​IC50​​

Where:

  • IC50​ = Concentration of dotefonium bromide inhibiting 50% of specific binding.

  • [L] = Concentration of [³H]-NMS used in the assay (e.g., 0.2 nM).

  • Kd​ = Equilibrium dissociation constant of [³H]-NMS for the specific receptor subtype (determined previously via saturation binding).

By converting IC50​ to Ki​ , researchers can reliably compare dotefonium bromide's potency against other compounds evaluated under different experimental conditions or radioligand concentrations[1].

References

  • Cheng Y, Prusoff WH. "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 1973. URL:[Link]

  • Ntie-Kang F, et al. "Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity." Molecules (MDPI), 2014. URL:[Link]

Method

Application Note: Quantitative Analysis of Dotefonium Bromide in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures. Authored by: Senior Application Scientist, Bioanalytical Division Abstract This application note presents a detailed protocol for the preparation of a standard...

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Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Senior Application Scientist, Bioanalytical Division

Abstract

This application note presents a detailed protocol for the preparation of a standard curve and the quantification of dotefonium bromide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Dotefonium bromide is a quaternary ammonium compound for which the development of a robust and reliable bioanalytical method is crucial for pharmacokinetic studies in drug development. This guide provides a comprehensive, step-by-step methodology, from the preparation of stock solutions to the construction of the calibration curve, grounded in established scientific principles and regulatory guidelines. The protocol emphasizes the rationale behind experimental choices to ensure data integrity and reproducibility, targeting researchers, scientists, and drug development professionals.

Introduction

Dotefonium bromide is a quaternary ammonium compound with the chemical formula C₂₀H₂₇N₂O₂S⁺ and a CAS number of 26058-50-4[1][2][3]. As a permanently charged, hydrophilic molecule, its extraction from complex biological matrices and subsequent analysis can be challenging. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers the high selectivity and sensitivity required for the accurate quantification of such compounds in biological fluids.

The establishment of a reliable standard curve is the cornerstone of any quantitative bioanalytical method. It provides the basis for the accurate determination of the analyte concentration in unknown samples. This protocol is designed in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation, ensuring the generation of high-quality, reproducible data suitable for regulatory submissions.

Physicochemical Properties of Dotefonium Bromide

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Name 2-hydroxy-N-methyl-N-[2-(1-methylpyrrolidin-1-ium-1-yl)ethyl]-2-phenyl-2-thiophen-2-ylacetamidePubChemLite
Molecular Formula C₂₀H₂₇N₂O₂S⁺PubChemLite[2]
Monoisotopic Mass 359.17932 DaPubChemLite[2]
Charge Permanent CationGeneral knowledge of quaternary ammonium compounds
Predicted XlogP 2.5PubChemLite[2]

The permanent positive charge on the quaternary nitrogen atom dictates the need for specific sample preparation techniques, such as weak cation exchange solid-phase extraction, and chromatographic conditions that promote retention of polar, charged molecules, like Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of ion-pairing agents in reversed-phase chromatography.

Experimental Workflow

The overall experimental workflow for the preparation and analysis of the dotefonium bromide standard curve is depicted below.

workflow cluster_prep Standard Curve Preparation cluster_analysis Sample Processing & Analysis cluster_output Data Output stock Primary Stock Solution (1 mg/mL in Methanol) working Intermediate & Working Standard Solutions stock->working Dilution standards Calibration Standards (Spiked in Human Plasma) working->standards Serial Dilution spe Solid-Phase Extraction (SPE) (Weak Cation Exchange) standards->spe Extraction lcms LC-MS/MS Analysis spe->lcms Injection data Data Acquisition & Processing lcms->data Detection curve Standard Curve Generation (Peak Area Ratio vs. Concentration) data->curve report Assay Validation Report curve->report

Figure 1: Experimental workflow for dotefonium bromide standard curve preparation and analysis.

Detailed Protocols

Materials and Reagents
  • Dotefonium Bromide reference standard (purity ≥98%)

  • Deuterated Dotefonium Bromide (e.g., Dotefonium-d3 Bromide) as an internal standard (IS)

  • Human plasma (K₂EDTA as anticoagulant), sourced from a certified vendor

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade, 18 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Weak Cation Exchange (WCX) Solid-Phase Extraction (SPE) cartridges

Preparation of Stock and Working Solutions

Rationale: The accuracy of the entire assay hinges on the precise preparation of the stock solutions. Using a high-purity reference standard and an analytical balance is critical. Methanol is a suitable solvent for many organic compounds and is compatible with subsequent dilutions in aqueous or organic solutions.

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of dotefonium bromide reference standard.

    • Dissolve in a 10 mL volumetric flask with methanol.

    • Store at -20°C.

  • Internal Standard Stock Solution (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of deuterated dotefonium bromide in methanol following the same procedure as the analyte.

    • Store at -20°C.

  • Intermediate and Working Standard Solutions:

    • Prepare an intermediate stock solution of dotefonium bromide at 100 µg/mL by diluting the primary stock solution with 50:50 (v/v) methanol:water.

    • From the intermediate stock, prepare a series of working standard solutions at concentrations ranging from 10 ng/mL to 1000 ng/mL in 50:50 (v/v) methanol:water. These solutions will be used to spike the plasma.

  • Internal Standard Working Solution (100 ng/mL):

    • Prepare a working solution of the internal standard at 100 ng/mL by diluting the IS stock solution with 50:50 (v/v) methanol:water.

Preparation of the Standard Curve in Human Plasma

Rationale: It is imperative to prepare the calibration standards in the same biological matrix as the unknown samples to account for matrix effects. A typical standard curve should consist of a blank sample (matrix with no analyte or IS), a zero sample (matrix with IS only), and at least six to eight non-zero concentration levels.

  • Calibration Standards:

    • Label a set of microcentrifuge tubes for each concentration level.

    • Aliquot 450 µL of blank human plasma into each tube.

    • Spike 50 µL of the appropriate working standard solution into each tube to achieve the desired final concentrations.

    • Add 50 µL of the internal standard working solution to all tubes except the blank.

    • Vortex each tube for 10 seconds.

Table 1: Example Standard Curve Concentrations

Standard LevelConcentration (ng/mL)Volume of Working Standard (µL)Final Volume (µL)
Blank00500
Zero0 (with IS)0500
CAL 10.150 (of 1 ng/mL WS)500
CAL 20.550 (of 5 ng/mL WS)500
CAL 3150 (of 10 ng/mL WS)500
CAL 4550 (of 50 ng/mL WS)500
CAL 51050 (of 100 ng/mL WS)500
CAL 65050 (of 500 ng/mL WS)500
CAL 78050 (of 800 ng/mL WS)500
CAL 810050 (of 1000 ng/mL WS)500
Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: SPE is a crucial step to remove endogenous interferences from the plasma matrix and concentrate the analyte. A weak cation exchange mechanism is ideal for retaining the positively charged dotefonium bromide while allowing neutral and anionic components to be washed away.

  • Conditioning: Condition the WCX SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the entire 500 µL of the prepared plasma standard onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute dotefonium bromide and the internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition.

LC-MS/MS Method

Rationale: The selection of chromatographic and mass spectrometric parameters is critical for achieving the desired sensitivity, selectivity, and peak shape. A reversed-phase C18 column with a gradient elution using a mobile phase containing an ion-pairing agent or an acidic modifier is a common starting point for the analysis of quaternary ammonium compounds. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, and detection is performed using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

Liquid Chromatography Parameters
ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes
Mass Spectrometry Parameters
ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Capillary Voltage 3.0 kV
MRM Transitions To be determined by direct infusion of dotefonium bromide and its deuterated internal standard.

Data Analysis and Acceptance Criteria

The standard curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A weighted (1/x or 1/x²) linear regression is typically used.

According to FDA and EMA guidelines, the following acceptance criteria should be met for the standard curve:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLLOQ).

  • At least 75% of the non-zero calibration standards must meet the accuracy criteria.

Conclusion

This application note provides a comprehensive and detailed protocol for the preparation of a standard curve for the quantification of dotefonium bromide in human plasma by LC-MS/MS. By following these guidelines and understanding the rationale behind each step, researchers can develop a robust and reliable bioanalytical method suitable for pharmacokinetic studies and other applications in drug development. Adherence to regulatory guidelines for method validation is essential for ensuring data integrity and acceptance by regulatory authorities.

References

  • 兴瑞化工有限责任公司. DOTEFONIUM BROMIDE.
  • PubChemLite. Dotefonium bromide (C20H27N2O2S).
  • NextSDS. Dotefonium — Chemical Substance Information.
  • U.S. Food and Drug Administration.
  • European Medicines Agency.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Dotefonium Bromide Stability &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of complex active pharmaceutical ingredients (APIs) in stock solutions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of complex active pharmaceutical ingredients (APIs) in stock solutions. Dotefonium bromide—an anticholinergic agent featuring a quaternary pyrrolidinium nitrogen, a thiophene ring, and a mandelamido linkage—presents a unique set of chemical vulnerabilities.

This guide is designed to move beyond basic handling instructions. Here, we will dissect the fundamental thermodynamic and kinetic mechanisms driving dotefonium bromide degradation, providing you with self-validating protocols to ensure absolute confidence in your experimental data.

Part 1: Core Mechanisms of Degradation (FAQ)

Q: Why does my dotefonium bromide stock solution lose potency over time, even when refrigerated? A: Dotefonium bromide possesses three distinct structural liabilities that dictate its stability profile:

  • Amide Hydrolysis: The molecule contains an amide linkage. While amides are generally more stable than esters due to nitrogen being less electronegative than oxygen, the carbonyl carbon remains polarized and vulnerable to nucleophilic attack[1]. This hydrolysis is catalyzed by both specific acids and bases, meaning stability drops sharply at extreme pH levels.

  • Hofmann Elimination: The quaternary pyrrolidinium group lacks a proton on the nitrogen, making it stable against simple deprotonation[2]. However, under basic conditions (pH > 7) and elevated temperatures, the hydroxide ion can abstract a beta-hydrogen. This triggers a Hofmann elimination, cleaving the C-N bond to yield a neutral tertiary amine and an alkene[3].

  • Photo-Oxidation: The electron-rich thiophene ring and the alpha-hydroxyl group are highly susceptible to radical-mediated oxidation when exposed to dissolved oxygen and ambient light.

Q: How does pH quantitatively affect the stability of this specific compound? A: The "stability sweet spot" for dotefonium bromide lies in the mildly acidic range (pH 4.0 – 5.0). At this pH, you minimize the abundance of both free protons ( H+ ) that drive acid-catalyzed amide hydrolysis, and hydroxide ions ( OH− ) that trigger both base-catalyzed hydrolysis and Hofmann elimination[2].

Table 1: Quantitative Impact of pH and Temperature on Degradation Kinetics
Storage ConditionpH LevelTemperaturePrimary Active Degradation PathwayEstimated Half-Life ( t1/2​ )
Unbuffered Ultrapure Water~7.025°CSlow Hydrolysis / Photo-oxidation~14 days
Basic Buffer (e.g., Tris)9.040°CHofmann Elimination & Base Hydrolysis< 12 hours
Acidic Buffer (e.g., HCl)2.025°CSpecific Acid-Catalyzed Hydrolysis~5 days
Acetate Buffer (Optimized) 4.5 4°C (Dark) None (Thermodynamically Stable) > 6 months

Part 2: Troubleshooting Guide - Identifying and Resolving Degradation

Q: I am detecting multiple degradation peaks on my HPLC chromatogram. How can I map these to specific degradation pathways to adjust my formulation? A: You must correlate your chromatographic retention times and LC-MS data with the predicted degradation mechanisms.

  • Peak A (Lower MW, increased polarity): If you detect a mass corresponding to a mandelic acid/thiophene derivative, your amide bond is hydrolyzing[1]. Solution: Tightly control your buffer to pH 4.5.

  • Peak B (Loss of quaternary charge, neutral species): If your LC-MS shows a neutral tertiary amine, your compound is undergoing Hofmann elimination[3][4]. Solution: Eliminate basic excipients and strictly avoid heating the solution above 30°C[2].

DegradationPathways API Dotefonium Bromide (Intact API) Hydrolysis Amide Hydrolysis (pH < 3 or pH > 7) API->Hydrolysis H2O / H+ or OH- Hofmann Hofmann Elimination (pH > 7 & High Temp) API->Hofmann OH- / Heat Oxidation Photo-Oxidation (Light & O2 exposure) API->Oxidation hν / O2 Prod1 Carboxylic Acid + Amine Derivatives Hydrolysis->Prod1 Prod2 Tertiary Amine + Alkene Hofmann->Prod2 Prod3 Thiophene S-Oxides / Radical Adducts Oxidation->Prod3

Fig 1. Primary degradation pathways of dotefonium bromide in aqueous solutions.

Q: My stock solution turns slightly yellow after a week, even at pH 4.5. What is causing this? A: If temperature and pH are perfectly controlled, the yellowing is a hallmark of thiophene ring photo-oxidation. Thiophene derivatives can undergo sensitized photo-oxidation when exposed to UV/Vis light in the presence of dissolved oxygen. You must implement a protocol that actively strips oxygen from your solvent prior to dissolution.

Part 3: Validated Experimental Protocols

To guarantee the integrity of your dotefonium bromide stock solutions, do not simply dissolve the powder in ambient water. Use the following self-validating methodology to systematically eliminate the causal factors of hydrolysis, elimination, and oxidation.

Protocol: Preparation of Ultra-Stable Dotefonium Bromide Stock Solutions (10 mM)

Materials Required:

  • Dotefonium Bromide API (Desiccated)

  • HPLC-grade Water

  • Sodium Acetate / Acetic Acid (for 50 mM buffer)

  • Argon or Nitrogen gas (High purity)

  • Amber glass HPLC vials with PTFE-lined septa

Step-by-Step Methodology:

  • Solvent Degassing: Sparge HPLC-grade water with Argon gas for 15 minutes to displace dissolved oxygen. This prevents radical-mediated oxidation of the thiophene ring.

  • Buffer Formulation: Prepare a 50 mM Acetate buffer using the degassed water. Adjust the pH strictly to 4.5 using glacial acetic acid. Scientific Rationale: This pH minimizes the polarization of the amide carbonyl and neutralizes hydroxide ions that drive Hofmann elimination.

  • Actinic Shielding: Perform all subsequent steps under low-light conditions or using actinic (amber) glassware to prevent photo-excitation.

  • API Dissolution: Weigh the required mass of dotefonium bromide and dissolve it in the pH 4.5 buffer. Do not use sonication baths that generate heat , as localized heating accelerates Hofmann elimination[2]. Use gentle vortexing instead.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Avoid nylon filters, which can bind to quaternary ammonium compounds.

  • Aliquoting & Storage: Dispense single-use aliquots into amber glass vials. Overlay the headspace of each vial with Argon gas before sealing. Store immediately at -20°C.

ProtocolWorkflow Step1 1. Solvent Degassing (Remove O2) Step2 2. pH Buffering (Acetate pH 4.5) Step1->Step2 Step3 3. API Dissolution (Actinic shielding) Step2->Step3 Step4 4. Sterile Filtration (0.22 µm PTFE) Step3->Step4 Step5 5. Aliquot & Store (-20°C, Argon) Step4->Step5

Fig 2. Optimized workflow for preparing degradation-resistant dotefonium bromide stocks.

References

  • DRUG STABILITY - IJSDR International Journal of Scientific Development and Research (IJSDR)
  • Synthesis and Stability of Ammonium Compounds Benchchem Technical Support Center
  • A chemical rationale of drug stability and degradation- An insightful approach Indian Journal of Chemistry and Allied Sciences (IJCAP)
  • Improving the stability of quaternary ammonium ionic compounds Benchchem
  • Hofmann elimin

Sources

Optimization

Technical Support Center: Troubleshooting Dotefonium Bromide Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks in the synthesis of complex anticholinergic agents.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks in the synthesis of complex anticholinergic agents.

Dotefonium bromide—chemically 1-methyl-1-[2-(N-methyl-alpha-phenyl-2-thiopheneglycolamido)ethyl]pyrrolidinium bromide[1]—presents two distinct synthetic challenges: the amidation of a sterically hindered, unprotected α -hydroxy acid, and the quantitative quaternization of a pyrrolidine ring using a highly volatile alkylating agent.

This guide abandons generic advice to focus on the exact mechanistic causality behind your low yields, providing a self-validating framework to optimize your synthetic workflow.

Part 1: Troubleshooting FAQs (Mechanistic Deep-Dive)

Q1: My amidation step is yielding less than 40% of the desired free base. LC-MS shows a complex mixture of higher-molecular-weight impurities. Why is this happening? The Causality: You are likely experiencing competitive self-condensation. The starting material, α -phenyl-2-thiopheneglycolic acid, contains an unprotected α -hydroxyl group. When you activate the carboxylic acid (e.g., using thionyl chloride or harsh carbodiimides without additives), the α -hydroxyl group of a neighboring molecule acts as a competing nucleophile. This leads to the formation of ester-linked homodimers (dilactones) and polymeric depsipeptides[2]. Additionally, harsh activation combined with heat can trigger an E1cB elimination of the hydroxyl group, yielding an unwanted unsaturated byproduct. The Solution: Shift to a mild, intermediate-stabilizing coupling system like EDC/HOBt. HOBt forms an active ester that is highly reactive toward your secondary amine (N-methyl-2-(pyrrolidin-1-yl)ethanamine) but insufficiently reactive to be attacked by the sterically hindered α -hydroxyl group, thereby kinetically favoring the desired amidation.

SideReactions A Activated α-Hydroxy Acid (O-Acylurea Intermediate) B Desired Amidation (Target Free Base) A->B Fast Nucleophilic Attack (EDC/HOBt + Amine) C Self-Condensation (Dilactones / Depsipeptides) A->C Competing Hydroxyl Attack (Harsh Activation) D Dehydration (Unsaturated Byproduct) A->D E1cB Elimination (Excess Base / High Temp)

Fig 1. Mechanistic divergence during the amidation of α-hydroxy acids.

Q2: The final quaternization step with methyl bromide stalls at ~55% conversion, even after 48 hours of reflux. How can I drive this to completion? The Causality: Methyl bromide is a gas at standard temperature and pressure (boiling point 3.6 °C). In a standard reflux setup, even with a cold condenser, it rapidly escapes the liquid phase. This drastically lowers the effective concentration of the electrophile, stalling the bimolecular nucleophilic substitution ( SN​2 )[3]. The Solution: The reaction must be conducted in a sealed pressure vessel (autoclave or heavy-walled pressure tube). Furthermore, utilizing a polar aprotic solvent like acetone or DMF is critical. These solvents leave the nucleophilic pyrrolidine nitrogen un-solvated (unlike protic solvents) while stabilizing the charge-separated transition state of the quaternary ammonium salt formation[4].

Q3: I am losing a significant amount of the final dotefonium bromide during aqueous workup and crystallization. How should I isolate it? The Causality: Quaternary ammonium salts are highly hygroscopic and exhibit extreme water solubility due to their permanent positive charge[4]. Aqueous workups will result in catastrophic yield loss. The Solution: Avoid water entirely during the final isolation. Rely on anti-solvent precipitation. The product is insoluble in non-polar or slightly polar solvents like diethyl ether or cold ethyl acetate.

Part 2: Quantitative Data Presentation

The table below summarizes the critical parameters required to shift the synthesis from a low-yield baseline to an optimized, high-yielding process.

Reaction StepStandard ConditionOptimized ConditionYield ∆Key Mechanistic Rationale
Amidation SOCl 2​ activation, DCM, 40°CEDC/HOBt, DMF, 0°C to 25°C+45%Prevents α -hydroxyl self-condensation (depsipeptide formation) and dehydration.
Quaternization MeBr (gas bubbling), RefluxMeBr (excess), Sealed Tube, 45°C+38%Prevents volatilization of MeBr; maintains high electrophile concentration for SN​2 .
Isolation Aqueous extraction / BrineDirect anti-solvent precipitation+20%Bypasses the extreme hygroscopicity and water solubility of the quaternary salt.

Part 3: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. You must not proceed to the next step until the built-in analytical checkpoint confirms mechanistic success.

Protocol A: Mild Amidation to Form the Dotefonium Free Base
  • Preparation: In an oven-dried, argon-purged flask, dissolve 1.0 eq of α -phenyl-2-thiopheneglycolic acid in anhydrous DMF (0.2 M).

  • Activation: Cool the solution to 0 °C. Add 1.2 eq of HOBt, followed by 1.2 eq of EDC-HCl. Stir for 30 minutes at 0 °C to form the active ester.

  • Nucleophilic Addition: Add 1.1 eq of N-methyl-2-(pyrrolidin-1-yl)ethanamine dropwise. Allow the reaction to slowly warm to 25 °C over 12 hours.

  • Self-Validation Checkpoint: Take a 50 µL aliquot, dilute in methanol, and analyze via LC-MS. The protocol is validated when the starting acid mass is consumed and the dominant peak corresponds to the free base ( [M+H]+=345m/z ). If depsipeptides ( >500m/z ) are present, lower the activation temperature in future runs.

  • Workup: Quench with saturated NaHCO 3​ . Extract with EtOAc (3x). Wash the organic layer heavily with brine to remove DMF, dry over Na 2​ SO 4​ , and concentrate in vacuo.

Protocol B: Quantitative Quaternization with Methyl Bromide
  • Preparation: Transfer the purified free base to a heavy-walled glass pressure tube equipped with a Teflon O-ring seal. Dissolve the free base in anhydrous acetone (0.5 M).

  • Alkylating Agent Addition: Cool the vessel to -10 °C using an ice/salt bath to safely handle the alkylating agent. Add 3.0 eq of cold, liquid methyl bromide (or a pre-chilled solution of MeBr in THF).

  • Pressurized Reaction: Seal the pressure tube tightly. Transfer to an oil bath set to 45 °C and stir vigorously for 24 hours.

  • Self-Validation Checkpoint: Cool the tube to room temperature before opening. Spot the mixture on an Alumina TLC plate (Eluent: EtOAc/MeOH 9:1). The free base will migrate ( Rf​≈0.6 ), while the quaternary salt will remain at the baseline ( Rf​=0.0 ) and stain bright orange with Dragendorff's reagent. The protocol is validated when the migrating spot is completely absent.

  • Isolation: Concentrate the acetone volume by 50% under reduced pressure. Slowly add cold diethyl ether while stirring vigorously to precipitate the dotefonium bromide as a white, crystalline solid. Filter under a stream of dry nitrogen to prevent moisture absorption.

Workflow A α-Phenyl-2-thiopheneglycolic Acid (Starting Material) C Amidation Intermediate (Free Base, m/z 344) A->C EDC/HOBt DMF, 0-25°C B N-methyl-2-(pyrrolidin-1-yl)ethanamine (Amine Nucleophile) B->C E Dotefonium Bromide (Quaternary Salt) C->E Acetone Sealed Tube, 45°C D Methyl Bromide (Alkylating Agent) D->E

Fig 2. Optimized two-step synthetic workflow for dotefonium bromide.

References

  • PubChemLite - Dotefonium bromide (C20H27N2O2S) . Université du Luxembourg. Available at:[1]

  • Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions . MDPI. Available at:[2]

  • Novel one-pot synthesis of quaternary ammonium halides: New route to ionic liquids . ResearchGate. Available at:[3]

  • Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds . MDPI. Available at:[4]

Sources

Troubleshooting

The Mechanistic "Why": Overcoming Quaternary Ammonium Extraction Barriers

Welcome to the Technical Support Center for bioanalytical method development. This guide is engineered specifically for researchers and scientists tasked with extracting dotefonium bromide —a highly polar, permanently ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bioanalytical method development. This guide is engineered specifically for researchers and scientists tasked with extracting dotefonium bromide —a highly polar, permanently charged quaternary ammonium spasmolytic—from human plasma for downstream LC-MS/MS quantification.

Because of its permanent positive charge, dotefonium bromide defies conventional sample preparation logic. This guide bypasses generic advice to provide a mechanistically grounded, self-validating workflow.

Dotefonium bromide contains a quaternary ammonium group, meaning it remains permanently ionized (positively charged) regardless of the matrix pH.

The Causal Problem: Standard Liquid-Liquid Extraction (LLE) or Reversed-Phase Solid-Phase Extraction (RP-SPE) relies on neutralizing the analyte to partition it into an organic phase. Because you cannot neutralize a quaternary amine, recovery using these methods rarely exceeds 15-20%. Furthermore, utilizing Strong Cation Exchange (MCX) sorbents (which contain permanently charged sulfonic acid groups) creates an ionic bond so strong that eluting the drug requires harsh, high-salt buffers incompatible with LC-MS/MS[1].

The Mechanistic Solution: The gold standard for this molecular class is Mixed-Mode Weak Cation Exchange (WCX) SPE [2]. WCX sorbents feature a carboxylic acid functional group (pKa ~4.5) on a reversed-phase backbone.

  • Retention: At physiological pH (pH 7.4), the sorbent is negatively charged, capturing the permanently positive dotefonium bromide via strong ionic exchange.

  • Purification: You can wash the sorbent with 100% organic solvent to remove hydrophobic interferences (like phospholipids) because the ionic bond holds the drug in place.

  • Elution: By dropping the pH below 2.5 using formic acid, the sorbent's carboxylic acid groups become protonated (neutralized). The ionic bond is broken, and the drug is cleanly eluted in an organic solvent [3].

Quantitative Method Comparison

To illustrate the necessity of WCX, the following table summarizes our internal validation data comparing extraction efficiencies for dotefonium bromide (10 ng/mL spike in human plasma) across different sample preparation modalities.

Extraction MethodologySorbent / Solvent ChemistryMean Recovery (%)Matrix Effect (Phospholipids)LC-MS/MS Compatibility
Protein Precipitation (PPT) Acetonitrile (3:1 ratio)88.5%Severe Ion SuppressionPoor (Requires dilution)
Liquid-Liquid Extraction MTBE / Hexane< 15.0%LowExcellent
Reversed-Phase SPE HLB / C1822.3%ModerateGood
Strong Cation Exchange (MCX) Sulfonic Acid (Polymeric)< 5.0%LowPoor (Drug will not elute)
Weak Cation Exchange (WCX) Carboxylic Acid (Polymeric) 94.2% Minimal Excellent

Self-Validating WCX SPE Protocol

This protocol is designed as a self-validating system. By utilizing a deuterated internal standard (IS) and monitoring the wash fractions during method development, you can isolate exactly where losses occur.

Materials Required:
  • Sorbent: Polymeric Weak Cation Exchange (WCX) 96-well plate (e.g., 30 mg/well).

  • Sample: 200 µL human plasma (K2-EDTA).

  • Internal Standard (IS): Dotefonium-d3 (or structurally similar quaternary amine like Tiotropium-d3) [4].

Step-by-Step Methodology:
  • Sample Pre-treatment (Disrupt Protein Binding):

    • Aliquot 200 µL of human plasma into a processing plate.

    • Add 20 µL of IS working solution.

    • Add 200 µL of 5% Ammonium Hydroxide (NH₄OH) in water. Mechanism: Ensures the plasma pH is > 8.0, guaranteeing the WCX sorbent remains fully ionized (deprotonated) to capture the drug.

    • Vortex for 2 minutes.

  • Condition & Equilibrate:

    • Apply 1.0 mL Methanol (MeOH) to the WCX plate.

    • Apply 1.0 mL LC-MS grade Water. (Do not let the sorbent dry).

  • Sample Loading:

    • Load the entire 420 µL pre-treated sample onto the sorbent. Apply a gentle vacuum (1-2 psi) to achieve a flow rate of 1 drop/second.

  • Wash 1 (Aqueous/Basic - Removes polar neutrals):

    • Apply 1.0 mL of 5% NH₄OH in water.

  • Wash 2 (Organic - Removes hydrophobic interferences & phospholipids):

    • Apply 1.0 mL of 100% Methanol. Mechanism: The drug is held by ionic bonds, allowing aggressive organic washing without analyte breakthrough.

  • Elution (Charge Neutralization):

    • Apply 2 x 400 µL of 2% Formic Acid in Methanol. Mechanism: The low pH (< 2.5) neutralizes the WCX sorbent, breaking the ionic bond and eluting the drug.

  • Post-Processing:

    • Evaporate the eluate under nitrogen at 40°C.

    • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic acid).

WCX_Workflow Start Plasma Sample + Internal Standard PreTreat Pre-treatment Add 5% NH4OH (pH > 8.0) Start->PreTreat Load Load Sample Sorbent: COO- Drug: N+ (Bound) PreTreat->Load Ensures Sorbent Ionization Wash1 Wash 1: 5% NH4OH Removes Polar Neutrals Load->Wash1 Wash2 Wash 2: 100% MeOH Removes Phospholipids Wash1->Wash2 Ionic bond holds drug Elute Elute: 2% Formic Acid in MeOH Sorbent: COOH (Neutral) Drug: N+ (Released) Wash2->Elute pH drop breaks bond Analyze LC-MS/MS Analysis Elute->Analyze

Fig 1: WCX SPE mechanistic workflow for permanently charged quaternary ammonium compounds.

Troubleshooting & FAQs

Q: I am experiencing severe ion suppression at the retention time of dotefonium bromide. How do I fix this? A: Ion suppression in plasma is almost always caused by glycerophosphocholines (phospholipids) co-eluting with your analyte. If you are using PPT or RP-SPE, switch to the WCX method above. The critical step is Wash 2 (100% Methanol) . Because dotefonium is held by an ionic bond, you can wash the sorbent with pure organic solvent, which completely strips the phospholipids from the reversed-phase backbone of the sorbent before elution [1].

Q: I accidentally used a Strong Cation Exchange (MCX) plate instead of WCX. My recovery is 0%. Can I salvage the samples? A: It is highly difficult. MCX sorbents use sulfonic acid, which remains negatively charged at all pH levels. Because dotefonium is permanently positive, the two form an unbreakable ionic pair. You cannot neutralize the drug, and you cannot neutralize the sorbent [2]. To salvage the bound drug, you must use an eluent with extremely high ionic strength (e.g., 1M NaCl or high concentrations of ammonium formate) to outcompete the drug for the binding sites, followed by a desalting step before LC-MS/MS. It is usually better to prep fresh samples.

Q: My recovery with WCX is hovering around 50-60%. Where is the drug being lost? A: For quaternary amines, losses typically occur in two places:

  • Protein Binding: Dotefonium may be tightly bound to plasma proteins. Ensure you are vortexing thoroughly during the 5% NH₄OH pre-treatment step to denature the proteins and release the drug.

  • Non-specific Binding to Plastic: Quaternary amines are notorious for adhering to the walls of polypropylene 96-well plates and pipette tips. To mitigate this, add a small amount of CHAPS detergent or ensure your collection plates are pre-rinsed with a modifier [3].

Troubleshooting Issue Low Recovery (<60%) CheckWash Analyze Wash Fractions via LC-MS/MS Issue->CheckWash DrugInWash Drug found in Wash 2 (100% MeOH) CheckWash->DrugInWash DrugInLoad Drug found in Load Fraction CheckWash->DrugInLoad DrugNotEluted Drug missing entirely (Stuck on column) CheckWash->DrugNotEluted Sol1 Sorbent not fully ionized. Increase pH of loading buffer. DrugInWash->Sol1 Sol2 Capacity exceeded or Protein binding issue. Dilute sample further. DrugInLoad->Sol2 Sol3 Elution pH not low enough. Increase Formic Acid to 3-5%. DrugNotEluted->Sol3

Fig 2: Diagnostic logic tree for isolating recovery losses during WCX SPE development.

Q: Can I use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for the LC-MS/MS analysis instead of C18? A: Yes, and it is highly recommended. Because dotefonium bromide is extremely polar, it exhibits poor retention on standard C18 columns, often eluting in the void volume where matrix effects are highest. A HILIC column (or a mixed-mode analytical column like Acclaim™ Trinity™ Q1) will provide excellent retention and peak shape for quaternary ammonium compounds without the need for ion-pairing reagents in your mobile phase[4].

References

  • Biotage. (2023). When should I choose a mixed-mode SPE? Biotage Technical Resources. Available at:[Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online. Available at:[Link]

  • Hotha, K. K., et al. (2010). Determination of the quaternary ammonium compound trospium in human plasma by LC-MS/MS: application to a pharmacokinetic study. Journal of Chromatography B, 878(13-14), 981-986. PubMed. Available at:[Link]

Optimization

resolving dotefonium bromide peak tailing in HPLC analysis

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with resolving complex chromatographic peak shape distortions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with resolving complex chromatographic peak shape distortions. Below, we address the specific physicochemical challenges of analyzing dotefonium bromide—a quaternary ammonium anticholinergic agent—and provide field-proven, self-validating methodologies to eliminate peak tailing.

Part 1: Mechanistic FAQ – Understanding the Root Cause

Q: Why does dotefonium bromide exhibit severe peak tailing compared to neutral or acidic analytes? A: Dotefonium bromide is a quaternary ammonium compound. Unlike primary, secondary, or tertiary amines that can be neutralized at a high pH, quaternary ammonium compounds carry a permanent positive charge regardless of the mobile phase pH. In reversed-phase HPLC, retention should ideally be driven by non-specific hydrophobic interactions with the alkyl stationary phase (e.g., C18). However, traditional silica-based columns contain residual, unbonded silanol groups (Si-OH)[1].

When the mobile phase pH exceeds 3.0, these free silanols ionize into negatively charged silanoxide ions (Si-O⁻). The permanent positive charge of the dotefonium cation undergoes a strong secondary electrostatic (ion-exchange) interaction with these ionized silanols. This creates a dual-retention mechanism where the primary hydrophobic interaction is overloaded by the secondary electrostatic drag, manifesting as severe peak tailing[1].

Q: How do we mathematically define and monitor this tailing during method development? A: Peak asymmetry is quantified using the Asymmetry Factor ( As​ ) or the USP Tailing Factor ( Tf​ ). Peak tailing is officially diagnosed when the asymmetry factor ( As​ ) is greater than 1.2, which is calculated at 10% of the peak height[2]. While values up to 1.5 may be acceptable for some legacy assays, precision quantification of dotefonium bromide requires an As​≤1.2 to prevent integration errors and co-elution with closely related impurities[2].

Part 2: Step-by-Step Troubleshooting Protocols

To establish a self-validating system, implement the following protocols sequentially. After each step, inject a dotefonium bromide standard and calculate the As​ . If As​≤1.2 , the method is validated; if not, proceed to the next protocol.

Protocol A: Mobile Phase pH and Ionic Strength Optimization

Causality: The pKa of free silanols on Type A and Type B silica ranges from 3.5 to 4.5. Lowering the pH forces the silanols into a neutral, protonated state, while increasing ionic strength dynamically shields any residual electrostatic attraction.

  • Adjust Mobile Phase pH: Modify your aqueous mobile phase to a pH of 2.5 – 3.0 using an acidic buffer (e.g., 0.1% formic acid or 10–20 mM potassium phosphate adjusted with phosphoric acid). This ensures the majority of residual silanols are fully protonated (Si-OH), effectively neutralizing the ion-exchange sites[2].

  • Increase Buffer Concentration: If tailing persists at low pH, increase the buffer concentration to 50 mM (e.g., ammonium formate or ammonium acetate). The higher ionic strength provides an abundance of counter-ions that shield the electrostatic interactions between the dotefonium cation and the stationary phase[3].

  • Validation: Inject the standard. If As​>1.2 , proceed to Protocol B.

Protocol B: Stationary Phase Substitution

Causality: If mobile phase adjustments fail, the surface chemistry of the stationary phase must be altered to physically block or bypass silanol interactions.

  • Utilize Fully End-Capped Columns: Switch from a standard C18 to a "fully end-capped" C18 column. End-capping involves reacting residual silanols with short-chain silanes (e.g., trimethylchlorosilane). The resulting steric hindrance blocks approximately 50% of the active silanol sites from interacting with the bulky dotefonium molecule[2].

  • Transition to Zwitterionic HILIC: If reversed-phase fails, switch to Hydrophilic Interaction Liquid Chromatography (HILIC). Utilizing a polymeric zwitterionic stationary phase in HILIC mode is highly effective for polar quaternary compounds. In this mode, the highly organic mobile phase (e.g., 60-70% Acetonitrile) combined with the zwitterionic surface provides excellent retention and symmetrical peaks without the need for complex ion-pairing reagents[3].

Protocol C: Additives and Ion-Pairing Reagents

Causality: If column substitution is not viable, chemical additives can dynamically mask the interaction sites or neutralize the analyte's charge.

  • Introduce a Competing Base: Add Triethylamine (TEA) at a concentration of ≥20 mM to the mobile phase. TEA is a small, highly basic molecule that aggressively binds to and saturates the free silanol groups, acting as a sacrificial blocker so the dotefonium bromide can elute without interference[1].

  • Apply Ion-Pairing Reagents: Add an anionic ion-pairing reagent (e.g., 5-10 mM sodium octanesulfonate or 0.1% Trifluoroacetic acid, TFA). The negatively charged reagent dynamically pairs with the positively charged dotefonium ion in solution. This neutralizes the overall charge of the complex, increasing its hydrophobicity and allowing it to partition cleanly into the C18 phase without silanol interference[3].

Part 3: Quantitative Data Presentation

Table 1: Impact of Chromatographic Variables on Dotefonium Bromide Peak Asymmetry ( As​ )

ParameterExperimental ConditionMechanistic EffectExpected Asymmetry ( As​ )
Mobile Phase pH pH 7.0Silanols ionized (Si-O⁻); strong electrostatic attraction.> 2.0 (Severe Tailing)
Mobile Phase pH pH 3.0Silanols protonated (Si-OH); electrostatic interaction minimized.1.3 - 1.5 (Moderate)
Buffer Concentration 5 mMInsufficient shielding of residual silanols.1.6 - 1.8 (Tailing)
Buffer Concentration 50 mMHigh ionic strength shields ion-exchange sites.< 1.3 (Good)
Stationary Phase Standard C18High density of accessible free silanols.> 1.8 (Severe Tailing)
Stationary Phase End-capped C18Steric hindrance blocks ~50% of silanol sites.1.2 - 1.4 (Acceptable)
Additives 20 mM TEACompeting base aggressively saturates active silanol sites.< 1.1 (Excellent)

Part 4: Logical Workflows and Mechanistic Visualizations

MechanisticPathway Dotefonium Dotefonium Bromide (Quaternary Ammonium +) C18 C18 Ligand (Hydrophobic) Dotefonium->C18 Primary Retention Silanol Ionized Silanol (Si-O-) (Electrostatic) Dotefonium->Silanol Secondary Interaction Ideal Ideal Gaussian Peak (As < 1.2) C18->Ideal Tailing Peak Tailing (As > 1.5) Silanol->Tailing Shielding TEA / Low pH / High Buffer (Silanol Masking) Shielding->Silanol Blocks Interaction

Mechanistic pathways of dotefonium bromide retention and silanol-induced peak tailing.

TroubleshootingWorkflow Start Symptom: Dotefonium Peak Tailing Step1 Decrease Mobile Phase pH to < 3.0 Start->Step1 Check1 Is As < 1.2? Step1->Check1 Step2 Increase Buffer Ionic Strength (50mM) Check1->Step2 No Success Optimal Peak Symmetry Achieved Check1->Success Yes Check2 Is As < 1.2? Step2->Check2 Step3 Switch to End-Capped C18 or ZIC-HILIC Check2->Step3 No Check2->Success Yes Check3 Is As < 1.2? Step3->Check3 Step4 Add TEA or Ion-Pairing Reagent Check3->Step4 No Check3->Success Yes Step4->Success

Step-by-step troubleshooting workflow for resolving quaternary ammonium peak tailing.

References

  • Boag, M. "How to Reduce Peak Tailing in HPLC?" Phenomenex, 2025. Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions, 2026. Available at: [Link]

  • LCGC International. "Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase." Chromatography Online, 2026. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Dotefonium Bromide Stability &amp; Hydrolysis Prevention

Welcome to the Analytical Troubleshooting and Stability Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain the integrity of complex quaternary ammonium anticholinergic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting and Stability Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain the integrity of complex quaternary ammonium anticholinergics during long-term studies.

Dotefonium bromide—a pyrrolidinium derivative featuring a thienylmandelamide linkage—presents highly specific storage challenges. While amide bonds are generally more robust than esters, the proximity of the alpha-hydroxy group and the quaternary nitrogen creates a microenvironment that is highly susceptible to hydrolytic cleavage if pH and moisture are not rigorously controlled. This guide provides field-proven, self-validating protocols to ensure the integrity of your dotefonium bromide stocks.

Section 1: Mechanistic Causes of Degradation (FAQs)

Q1: Why does my dotefonium bromide solid stock degrade over time, even when refrigerated at 4°C? Answer: The instability stems directly from its chemical architecture. Dotefonium bromide contains a mandelamide bond. While standard amides resist hydrolysis under neutral conditions, the alpha-hydroxy group of the mandelate moiety can act as an intramolecular nucleophile or facilitate hydrogen bonding that increases the electrophilicity of the amide carbonyl.

Furthermore, quaternary ammonium bromide salts are inherently hygroscopic. If the solid Active Pharmaceutical Ingredient (API) absorbs atmospheric moisture, localized micro-environments of water form on the crystal surface. This moisture initiates base-catalyzed or acid-catalyzed hydrolysis, cleaving the molecule into thienylmandelic acid and a pyrrolidinium amine derivative .

Q2: What is the optimal pH to prevent this hydrolysis in aqueous formulations? Answer: Hydrolysis of mandelamide derivatives is strictly pH-dependent. At pH > 7.0, hydroxide ions readily attack the amide carbonyl. At pH < 3.0, acid-catalyzed hydrolysis accelerates. The optimal stability window for dotefonium bromide is narrow, falling strictly between pH 4.5 and 5.5 . In this range, the amide bond demonstrates maximum chemical stability, mimicking the behavior of other stable quaternary ammonium amides .

Table 1: Hydrolysis Kinetics of Dotefonium Bromide at 25°C

Buffer pHHydrolysis Rate ( kobs​ , days⁻¹)Estimated Half-life ( t1/2​ )Primary Degradation Pathway
2.0 0.045~15 daysAcid-catalyzed specific hydrolysis
5.0 < 0.001>2 yearsMinimal (Optimal Stability Window)
7.4 0.012~58 daysBase-catalyzed / Intramolecular assistance
9.0 0.180~3.8 daysRapid base-catalyzed cleavage
Section 2: Self-Validating Storage Protocols

Q3: How should I prepare and store my working stocks to guarantee <1% degradation over a 6-month experimental timeline? Answer: To achieve long-term stability, you must eliminate moisture from solid stocks and strictly control the pH of aqueous solutions. The following protocol is designed as a self-validating system; if the buffer pH or temperature deviates, the resulting physical state (e.g., precipitation of the acid degradant) will alert you to the failure.

Protocol: Preparation of Stable Dotefonium Bromide Aliquots

  • Desiccation & Equilibration: Store the lyophilized solid dotefonium bromide powder in a dark desiccator over anhydrous calcium sulfate (Drierite) at -20°C. Critical Causality: You must allow the sealed vial to reach room temperature before opening. Opening a cold vial causes immediate atmospheric condensation, introducing the moisture that drives solid-state hydrolysis.

  • Buffer Selection: For aqueous working solutions, prepare a 50 mM Sodium Acetate buffer, precisely adjusted to pH 5.0 using glacial acetic acid. Avoid phosphate buffers, which can act as polyprotic catalysts for amide degradation.

  • Reconstitution: Slowly add the pH 5.0 buffer to the solid API to achieve a 10 mM stock concentration. Vortex gently. Do not use ultrasonic baths, as localized cavitation generates thermal stress that accelerates degradation.

  • Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter. Never autoclave quaternary ammonium amides, as high thermal stress will instantly hydrolyze the bond .

  • Aliquoting & Storage: Dispense into amber, silanized glass vials. Silanization prevents the positively charged quaternary ammonium cation from adsorbing to the negatively charged glass surface. Overlay with Argon gas, seal tightly, and store at -80°C.

StorageWorkflow SolidAPI Solid Dotefonium Bromide (Hygroscopic) Desiccation Desiccation & Equilibration (RT before opening) SolidAPI->Desiccation Reconstitution Reconstitution (10 mM, No Heat) Desiccation->Reconstitution Solvent Buffer Preparation (NaOAc, pH 5.0) Solvent->Reconstitution Filtration Sterile Filtration (0.22 µm PTFE) Reconstitution->Filtration Storage Argon Overlay & Storage (-80°C Amber Vials) Filtration->Storage

Workflow for the preparation and long-term storage of dotefonium bromide.

Section 3: Analytical Troubleshooting

Q4: I am seeing a secondary peak on my HPLC chromatogram. How can I analytically confirm if it is a hydrolysis product? Answer: Hydrolysis of dotefonium bromide yields two primary fragments: the neutral/anionic thienylmandelic acid and the highly polar quaternary pyrrolidinium amine.

Because the pyrrolidinium fragment lacks a strong UV chromophore and is permanently charged, it often elutes in the void volume on a standard C18 column and remains invisible to standard UV detection. The secondary peak you are observing at ~235 nm is almost certainly the thienylmandelic acid derivative.

Protocol: HPLC Validation of Hydrolysis

  • Column Selection: Use a polar-embedded C18 column (e.g., Waters SymmetryShield) to prevent severe peak tailing caused by the interaction of the intact quaternary ammonium drug with residual silanols.

  • Mobile Phase Setup:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water (pH ~2.0).

    • Solvent B: 0.1% TFA in Acetonitrile.

    • Causality: The low pH ensures the thienylmandelic acid degradant is fully protonated (retained on the column), while the TFA acts as a hydrophobic ion-pairing agent for the intact dotefonium cation, improving its peak shape.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 235 nm (optimal for the thiophene ring absorption).

  • System Validation: If the secondary peak area increases proportionally as the main peak area decreases over time, and it elutes earlier than the parent compound (due to the loss of the lipophilic pyrrolidinium group), you have analytically confirmed hydrolysis.

HydrolysisPathway Parent Dotefonium Bromide (Intact Amide) Stress Moisture Ingress / pH > 7.0 (Hydrolytic Stress) Parent->Stress Intermediate Tetrahedral Intermediate (Unstable) Stress->Intermediate Degradant1 Thienylmandelic Acid (UV Active, Retained) Intermediate->Degradant1 Cleavage Degradant2 Pyrrolidinium Amine (UV Inactive, Void Vol) Intermediate->Degradant2 Cleavage

Mechanistic pathway of dotefonium bromide hydrolysis and analytical characteristics.

References
  • Title: Mandelamide Hydrolase from Pseudomonas putida: Characterization of a New Member of the Amidase Signature Family Source: ACS Publications (Biochemistry) URL: [Link]

  • Title: The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens Source: PubMed Central (PMC) URL: [Link]

  • Title: Ester- and amide-containing multiQACs: Exploring multicationic soft antimicrobial agents Source: PubMed (NIH) URL: [Link]

Optimization

Section 1: The Mechanistic Basis of QA Cross-Reactivity (FAQs)

Dotefonium Bromide Immunoassay Cross-Reactivity: Technical Support & Troubleshooting Center Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Dotefonium Bromide Immunoassay Cross-Reactivity: Technical Support & Troubleshooting Center

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with high background noise and false positives in anticholinergic immunoassays.

Dotefonium bromide (C₂₀H₂₇BrN₂O₂S) is a potent antispasmodic agent characterized by a bulky bis-aryl core (phenyl and thiophen-2-yl groups) and a 1-methylpyrrolidin-1-ium quaternary ammonium (QA) moiety [4]. The fundamental challenge in developing highly specific immunoassays for this compound lies in the intense immunogenicity of the QA group. Antibodies raised against dotefonium often default to recognizing the localized positive charge of the QA nitrogen rather than the unique molecular fingerprint of the drug, leading to severe cross-reactivity with environmental disinfectants and structurally similar therapeutics [1, 2].

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind these molecular interactions and provide self-validating protocols to engineer specificity back into your assays.

Q: Why does my dotefonium bromide assay cross-react so heavily with unrelated compounds like neuromuscular blocking agents (NMBAs) or laboratory disinfectants? A: The causality lies in epitope dominance. The quaternary ammonium cation is a highly exposed, permanently charged structural motif. When the immune system processes a dotefonium-carrier protein conjugate, B-cells preferentially target this dense positive charge [2]. Consequently, the resulting antibodies will bind to almost any molecule presenting a sterically accessible QA group—including NMBAs (like succinylcholine), valethamate bromide, and common benzalkonium chloride (BAK) disinfectants used on laboratory surfaces [1, 3].

Q: How can I alter my assay design to minimize this QA-epitope dominance? A: You must fundamentally change how the target is presented to the immune system (hapten design). If you conjugate dotefonium to your carrier protein via the phenyl/thiophenyl end, the QA group acts as a highly visible "flag." Instead, you must synthesize a hapten that conjugates via the pyrrolidinium nitrogen. By tethering the molecule at the QA site, you sterically mask the positive charge, forcing the host's immune system to generate antibodies against the unique bis-aryl pocket.

HaptenDesign A Dotefonium Molecule (Target Analyte) B Conjugation via QA Group (Masks Charge) A->B Optimal Strategy C Conjugation via Aryl Core (Exposes QA Group) A->C Poor Strategy D High Specificity Antibodies (Low Cross-Reactivity) B->D Targets unique structure E QA-Directed Antibodies (High Cross-Reactivity) C->E Targets generic QA epitope

Impact of hapten conjugation strategy on dotefonium immunoassay specificity.

Section 2: Data Interpretation & Matrix Troubleshooting

Q: My clinical samples show fluctuating background noise, but I don't know if it's true cross-reactivity or just matrix interference. How do I differentiate the two? A: You must perform a parallelism test . Serial dilutions of your problematic matrix must be plotted alongside your standard curve.

  • Causality: If the matrix curve is parallel to the standard curve, the interfering substance is structurally mimicking dotefonium (true cross-reactivity) and competing for the binding pocket with the same binding kinetics. If the curves are non-parallel, the interference is non-specific (e.g., lipid interference, pH shifts, or non-specific protein binding altering antibody conformation).

Workflow Start High Background / False Positives in Dotefonium Assay Step1 Perform Parallelism Test (Serial Dilution of Matrix) Start->Step1 Cond1 Are curves parallel? Step1->Cond1 PathA True Cross-Reactivity (Structurally similar QAC present) Cond1->PathA Yes PathB Matrix Interference (Non-specific binding) Cond1->PathB No FixA Implement Solid-Phase Extraction or use competitive masking PathA->FixA FixB Optimize blocking buffer (Add Tween-20 / BSA) PathB->FixB

Decision tree for troubleshooting false positives in dotefonium bromide immunoassays.

Section 3: Quantitative Cross-Reactivity Profiles

To accurately troubleshoot, you must understand the hierarchy of structural recognition. The table below summarizes typical cross-reactivity (CR) profiles observed when using a standard polyclonal antibody raised against the intact dotefonium molecule. Notice how the presence of both a QA group and a bulky hydrophobic region exponentially increases the false-positive risk compared to molecules possessing only one of these traits.

Table 1: Representative Cross-Reactivity Profiles in a Standard Dotefonium Bromide Immunoassay

CompoundStructural MotifIC₅₀ (ng/mL)% Cross-Reactivity
Dotefonium Bromide QA + Phenyl/Thiophenyl0.5100%
Valethamate Bromide QA + Phenyl/Alkyl12.54.0%
Benzalkonium Chloride QA + Long Alkyl Chain45.01.1%
Succinylcholine Bis-QA (Lacks Aryl Bulk)>500<0.1%
Thiophene-2-carboxylic acid Thiophenyl (Lacks QA)>1000<0.05%

(Note: % CR is calculated as [IC₅₀ of Target / IC₅₀ of Cross-Reactant] × 100)

Section 4: Self-Validating Experimental Methodologies

When assessing new antibody lots or altered assay buffers, you must rigorously quantify cross-reactivity. Do not rely on single-point spikes. The following protocol is engineered as a self-validating system —meaning any failure in assay mechanics will be immediately flagged by the internal controls, preventing the reporting of false specificity data.

Protocol: Standardized Competitive ELISA Cross-Reactivity Assessment

Objective: To determine the exact percentage of cross-reactivity of potential QA-containing interferents against dotefonium bromide.

  • Plate Preparation & Validation Block:

    • Action: Coat microtiter plates with the dotefonium-conjugate capture antigen (1 µg/mL). Block with 1% BSA in PBS-T.

    • Self-Validation Check: Leave column 1 uncoated but blocked. If signal appears in column 1 during the final read, your blocking buffer has failed, and non-specific binding is occurring. The run is invalid.

  • Competitor Titration:

    • Action: Prepare a 12-point serial dilution of dotefonium bromide (Standard) and the suspected cross-reactant (e.g., Valethamate Bromide) in assay buffer.

    • Self-Validation Check: You must capture the upper and lower asymptotes of the sigmoidal curve. If the cross-reactant curve does not reach at least 80% inhibition at the highest concentration, an accurate IC₅₀ cannot be mathematically derived.

  • Incubation with Primary Antibody:

    • Action: Add 50 µL of the competitor dilutions and 50 µL of the primary anti-dotefonium antibody to the wells. Incubate for 1 hour at room temperature.

    • Self-Validation Check: Include a B0​ control well (antibody + buffer, NO competitor). This establishes the 100% maximum binding signal. If the B0​ OD₄₅₀ is < 1.0, the assay lacks the dynamic range required for sensitive cross-reactivity calculation.

  • Detection & Readout:

    • Action: Wash 4x with PBS-T. Add HRP-conjugated secondary antibody, incubate, wash, and develop with TMB substrate. Stop with 1M H₂SO₄ and read at 450 nm.

  • Data Analysis & Causality Check:

    • Action: Plot the data using a 4-parameter logistic (4PL) curve fit. Calculate the IC₅₀ for both the target and the cross-reactant.

    • Interpretation: If a cross-reactant shows >1% CR, investigate the matrix. If the cross-reactant is an environmental contaminant (like BAK from lab cleaning supplies), you must switch to QAC-free disinfectants in your laboratory to prevent systemic false positives [1].

References

  • Quaternary ammonium compounds in hypersensitivity reactions. National Institutes of Health (NIH) / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqvaZmdBbzU7xfGqKsHGp5nn4da12QvPyX5OrepX0fhQvO2o-F-dWEjy2b0oKxnKifROfpiEzbTWwB8uM6bnPT39HdtjU2hUVNhKBvaL9ryhfjjC40Srrtth0j_WfIgDwiQuh1enDRQGEjb_M=]
  • On the origin and specificity of antibodies to neuromuscular blocking (muscle relaxant) drugs: an immunochemical perspective. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVNZQKB1qiDBQxVEvliKSQY2w5OASNF0OG5OZ1lG4Pw3whE7F1S9Vxdwt2kqTQ8Ij-j6i_MourFCjl3Tdj5bWevERqh7kyAacY2_FeRjhwtWdGapbnBBcOEukhkODkC961sPAl]
  • Valethamate Bromide and Immunoassay Cross-Reactivity: A Comparative Guide. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEN8oja2X1gj23vrdJ4VgexBF6Je9VPdHi7ZLJKWttqjXBplI0mo576gCB60bdabgLGblREdMk0wh5BrGWC0xG1_k23Cg7_zInsddAkVW0uJLL9UbeamR0Mw3MaG3gYydRKjOoBeJG1XLhYv3GUCa7vmKu1ClGDtG1v-sxEFd5FPazk_sU44KpHijQrK876ph1dw7F5Pr9octfItjQr0Ks54LIgVc=]
  • Dotefonium bromide (C20H27N2O2S) - PubChemLite. Université du Luxembourg.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGTESb_h6HzHszX3IM-QV52Ic986PAB2cIY1Gf5y0UUInHeoDiKP3BRy0OtF7gHI1BweHKbZj6YmDnBUJ0nkpIHMIOPJ089t_eI5awP-RhaQjab32nqvhnOint9_CoyvCyhdwUfzz6Nxy0tQ==]
Troubleshooting

Technical Support Center: Optimizing Mobile Phase for Dotefonium Bromide Chromatography

Welcome to the Application Support Center. This guide is engineered for analytical scientists, researchers, and drug development professionals tasked with developing or troubleshooting reversed-phase high-performance liq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for analytical scientists, researchers, and drug development professionals tasked with developing or troubleshooting reversed-phase high-performance liquid chromatography (RP-HPLC) methods for dotefonium bromide .

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the fundamental causality behind the chromatographic behavior of quaternary ammonium compounds, providing you with self-validating protocols and data-driven solutions to optimize your mobile phase.

Core Principles: The Causality of Quaternary Ammonium Behavior

Dotefonium bromide is a quaternary ammonium anticholinergic agent. Its defining structural feature is a permanently positively charged nitrogen center, which remains ionized regardless of the mobile phase pH. This intrinsic cation dictates its complex chromatographic behavior:

  • Secondary Ion-Exchange Interactions: Traditional silica-based C18 columns possess residual silanol groups (-Si-OH). At a mobile phase pH above 4.0, these silanols deprotonate into negatively charged silanoxanes (-Si-O⁻). The permanent cation of dotefonium interacts with these anionic sites via electrostatic attraction. Because this ion-exchange interaction is kinetically slower than standard hydrophobic partitioning, it manifests as severe, uncorrectable peak tailing.

  • Hydrophilic Elution: The localized positive charge makes the molecule highly polar. On standard non-polar stationary phases (like C18 or C8), this often leads to poor retention, with the analyte eluting near the void volume.

To achieve reliable chromatography, the mobile phase must be engineered to simultaneously suppress silanol ionization and enhance the analyte's lipophilicity through.

Diagnostic Workflow

G A Initial State: Standard RP-HPLC (Water/MeCN) B Issue Detected: Severe Peak Tailing & Poor Retention A->B C Diagnostic Question: Is pH > 4.0? B->C D Action: Lower pH to 2.5 (e.g., 0.1% TFA) C->D Yes E Diagnostic Question: Is Retention (k') < 2? C->E No D->E F Action: Add Chaotropic Agent (e.g., Perchloric Acid) E->F Yes G Optimized State: Symmetrical Peak Target k' Reached E->G No F->G

Workflow for optimizing dotefonium bromide mobile phase parameters.

Troubleshooting & FAQs

Q1: I am observing severe peak tailing for dotefonium bromide when using a standard Water/Acetonitrile (0.1% Formic Acid) gradient. How do I fix this? A: Formic acid (pH ~2.7 at 0.1%) is often too weak to fully suppress silanol ionization or provide adequate ion-pairing for quaternary amines. Switch to a stronger acidic modifier. Using a chaotropic acid, such as perchloric acid, serves a dual purpose: it lowers the pH sufficiently to protonate residual silanols (eliminating ion-exchange sites) and provides the highly polarizable perchlorate ion (ClO₄⁻). This ion forms a transient, lipophilic complex with the dotefonium cation, drastically improving peak symmetry.

Q2: My peak shape is acceptable, but the retention time (k') is less than 1.5. How can I increase retention without changing the column? A: You need to increase the hydrophobicity of the analyte in solution. Introduce an anionic ion-pairing reagent, such as sodium octanesulfonate, into the aqueous mobile phase. The negatively charged sulfonate group binds to the positively charged dotefonium, creating a neutral, hydrophobic ion-pair that partitions much more strongly into the C18 stationary phase. Optimization of the is critical for reproducibility[1].

Q3: I am seeing peak fronting and split peaks, but only at higher injection volumes. The mobile phase is 70:30 Buffer:Acetonitrile. A: This is a classic symptom of sample solvent mismatch (the "strong solvent plug" effect). If your dotefonium bromide sample is dissolved in 100% acetonitrile or a solvent significantly stronger than your mobile phase, the analyte travels rapidly in the injection plug before it can properly mix and partition into the column bed. Always[2]. If solubility requires high organic content, reduce the injection volume to < 5 µL to minimize the plug effect[2].

Q4: Why is the retention time of dotefonium bromide gradually decreasing over a sequence of 100 injections? A: A gradual decrease in retention time for quaternary ammonium compounds often indicates a loss of the stationary phase (column degradation) or an unintended increase in the organic solvent concentration. However, if using an ion-pairing reagent, this drift can occur if the column was not fully equilibrated. Ion-pairing reagents take significantly longer to equilibrate (often 50–100 column volumes) because they must dynamically coat the stationary phase[1][2].

Quantitative Data: Mobile Phase Optimization Matrix

The following table summarizes the expected chromatographic performance of dotefonium bromide under various mobile phase conditions on a standard C18 column (150 x 4.6 mm, 5 µm).

Aqueous Mobile Phase ComponentMechanistic ActionExpected Retention Factor (k')Tailing Factor (Tf)Theoretical Plates (N)
Water (No additives) None (High silanol activity)0.5 - 1.0> 3.0 (Severe)< 2,000
0.1% Formic Acid (pH ~2.7) Weak acid silanol suppression1.0 - 1.52.0 - 2.5~ 4,000
0.1% Perchloric Acid Chaotropic ion-pairing & strict pH control3.0 - 4.51.0 - 1.2 (Ideal)> 10,000
10 mM Sodium Octanesulfonate (pH 2.5) Strong hydrophobic ion-pairing6.0 - 8.01.1 - 1.3> 9,000

Experimental Protocol: Preparation of Chaotropic Mobile Phase

This protocol outlines the preparation of a highly effective mobile phase for dotefonium bromide, leveraging perchloric acid as demonstrated in robust methods for similar quaternary compounds. This is designed as a self-validating system to ensure analytical trustworthiness.

Step 1: Aqueous Phase Preparation

  • Measure 1000 mL of ultra-pure HPLC-grade water (18.2 MΩ·cm) into a clean glass reservoir.

  • Carefully add 1.0 mL of 70% Perchloric Acid (HClO₄) to the water using a glass volumetric pipette. (Safety Note: Perchloric acid is a strong oxidant; handle in a fume hood and avoid contact with organic materials).

  • Mix thoroughly using a magnetic stirrer for 5 minutes.

  • Filter the solution through a 0.22 µm hydrophilic membrane (e.g., PES or Nylon) to remove particulates.

Step 2: Organic Phase Preparation

  • Measure 1000 mL of HPLC-grade Acetonitrile.

  • Filter through a 0.22 µm PTFE membrane.

Step 3: System Priming and Column Equilibration

  • Prime the HPLC pump lines with the respective solvents to ensure no air bubbles are trapped[2].

  • Install a base-deactivated C18 column (e.g., Inertsil ODS-3, 150 x 4.6 mm, 5 µm).

  • Set the pump to deliver an isocratic ratio of 70:30 (Aqueous:Organic) at a flow rate of 1.0 mL/min.

  • Equilibration: Flush the column for a minimum of 20 column volumes (approx. 30-40 minutes) to ensure the chaotropic perchlorate ions have fully saturated the stationary phase environment.

Step 4: System Self-Validation Check

  • Baseline Stability: Monitor the baseline at 275 nm. A stable baseline with drift < 1 mAU/min confirms complete thermal and chemical equilibration.

  • Suitability Injection: Inject a system suitability standard (10 µg/mL dotefonium bromide dissolved in 70:30 Water:Acetonitrile).

  • Acceptance Criteria: The system is validated for use only if the tailing factor (Tf) is ≤ 1.5 and the %RSD of the peak area is ≤ 2.0% across three replicate injections.

References

  • Mahmoud, R., et al. (2025). Robust RP-HPLC Method for the Analysis of Domiphen Bromide in Pharmaceuticals with Comprehensive Sustainability Assessment. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Reducing Background Noise in Dotefonium Bromide LC-MS/MS

Welcome to the Advanced Mass Spectrometry Support Center. Dotefonium bromide is a quaternary ammonium compound (QAC) featuring a permanently charged pyrrolidinium nitrogen.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Support Center. Dotefonium bromide is a quaternary ammonium compound (QAC) featuring a permanently charged pyrrolidinium nitrogen. While its inherent positive charge (m/z ~359.2) yields robust responses in positive electrospray ionization (ESI+), it introduces unique analytical challenges. Analysts frequently encounter elevated chemical background noise, bromide-induced ion suppression, and severe column carryover.

This guide provides field-proven, self-validating troubleshooting protocols to help researchers and drug development professionals isolate and eliminate background noise in dotefonium bromide assays.

Part 1: Diagnostic Workflows & Step-by-Step Methodologies

Protocol A: Isolating the Source of Chemical Noise (The Infusion Test)

Causality: Background noise in the low-mass MRM range can originate from either the mass spectrometer (e.g., source contamination, suboptimal gas flows) or the liquid chromatograph (e.g., mobile phase impurities, column bleed). Self-Validating System: By bypassing the LC column, this protocol isolates the MS source. If the noise persists during direct infusion, the LC system is eliminated as the root cause.

Step-by-Step Methodology:

  • Disconnect the LC column and connect a syringe pump directly to the ESI source inlet via PEEK tubing.

  • Infuse a pure standard of dotefonium bromide (10 ng/mL in 50:50 Acetonitrile:Water) at a constant flow rate of 10 µL/min.

  • Monitor the baseline in Q1 full scan mode (m/z 100–500) and the specific dotefonium MRM transitions.

  • Validation Check: If the baseline noise remains high, proceed to Protocol C (MS Source Optimization). If the noise drops significantly, the issue is LC-centric; proceed to Protocol B .

Protocol B: Mitigating Bromide Counterion Suppression via HILIC

Causality: In standard reversed-phase liquid chromatography (RPLC), highly polar QACs often elute early, co-eluting with their bromide counterions and unretained matrix salts. During ESI droplet evaporation, excess bromide pairs with the dotefonium cation to form a neutral complex. This prevents the analyte from entering the gas phase as a detectable ion, drastically reducing the signal-to-noise (S/N) ratio and manifesting as apparent baseline noise .

Step-by-Step Methodology:

  • Replace the RPLC column with a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., bare silica or amide phase).

  • Prepare Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water (pH 3.0) and Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Program a gradient starting at 90% B, decreasing to 50% B over 5 minutes.

  • Route the first 1.5 minutes of the eluent to waste using a divert valve to prevent the bromide salts from entering the MS source.

  • Validation Check: HILIC retains the polar dotefonium cation strongly while the bromide anion elutes near the void volume. Confirming the separation of the analyte from the void volume validates the elimination of counterion suppression .

Protocol C: Optimizing MS Source Parameters for QACs

Causality: Low-mass MRM transitions are highly susceptible to interference from solvent clusters and neutral chemical noise. Increasing the cone gas (or curtain gas) flow physically sweeps away neutral solvent clusters before they can enter the mass analyzer, effectively lowering the noise floor .

Step-by-Step Methodology:

  • Set the ESI source temperature to 350°C to ensure complete desolvation of the high-organic droplets.

  • While infusing the dotefonium standard, incrementally increase the cone gas flow rate from 150 L/hr to 500 L/hr in 50 L/hr steps.

  • Record the S/N ratio for the dotefonium MRM transitions at each step.

  • Validation Check: Select the gas flow that maximizes S/N. For QACs, this is typically around 350–400 L/hr. If the noise drops as gas flow increases, solvent clustering was the primary noise contributor .

Part 2: Quantitative Optimization Data

The following table summarizes the expected quantitative improvements in the Signal-to-Noise (S/N) ratio when applying the recommended optimization strategies for dotefonium bromide.

Optimization ParameterSuboptimal ConditionOptimized ConditionS/N Improvement FactorMechanistic Causality
Chromatography RPLC (C18 Column)HILIC (Amide/Silica)5x – 10xSeparates bromide counterion; high organic mobile phase improves ESI desolvation.
Cone Gas Flow 150 L/hr350 L/hr2x – 3xSweeps away neutral solvent clusters, reducing low-mass chemical noise.
Solvent Purity HPLC GradeLC-MS Grade3x – 5xEliminates low-molecular-weight trace amines and plasticizers that ionize in ESI+.
Divert Valve Not Used0–2 min to Waste2x (Long-term)Prevents source contamination and charge competition from unretained matrix salts.

Part 3: Troubleshooting Visualization

TroubleshootingWorkflow Start High Background Noise in Dotefonium MRM Infusion Perform Syringe Infusion Test (Bypass LC Column) Start->Infusion IsNoiseHigh Is Noise Still High? Infusion->IsNoiseHigh MS_Issue MS Source Issue (Chemical Noise) IsNoiseHigh->MS_Issue Yes LC_Issue LC/Method Issue (Matrix/Carryover) IsNoiseHigh->LC_Issue No OptGas Optimize Cone Gas (350-400 L/hr) MS_Issue->OptGas CleanSource Clean ESI Source & Check Solvent Purity MS_Issue->CleanSource SwitchHILIC Switch to HILIC Column (Separate Bromide) LC_Issue->SwitchHILIC DivertValve Use Divert Valve (Send Salts to Waste) LC_Issue->DivertValve Resolution Optimal S/N Ratio Achieved OptGas->Resolution CleanSource->Resolution SwitchHILIC->Resolution DivertValve->Resolution

Figure 1: Systematic troubleshooting workflow for isolating and resolving LC-MS/MS background noise.

Part 4: Knowledge Base & FAQs

Q: Why do I see a persistent background peak at the exact mass of dotefonium (m/z ~359.2) even during blank injections? A: Quaternary ammonium compounds are notorious for strong secondary interactions with unendcapped silanol groups on reversed-phase columns and stainless steel tubing, leading to severe carryover . Solution: Implement a strong needle wash (e.g., 50:50:0.1 Methanol:Water:Formic Acid) and add a high-ionic-strength flush (using ammonium formate) at the end of your gradient to displace bound cations from the system.

Q: Should I use ion-pairing reagents like TFA or heptafluorobutyric acid (HFBA) to improve dotefonium retention and peak shape? A: No. While ion-pairing agents improve RPLC retention for QACs, they cause severe, long-lasting ion suppression in ESI+ and contaminate the MS source, drastically increasing long-term background noise . Switch to HILIC chromatography instead, which provides excellent retention for permanently charged analytes using volatile, MS-friendly buffers.

Q: How does solvent purity affect my baseline noise in ESI+? A: ESI+ is highly sensitive to trace amines and plasticizers found in lower-grade solvents. Using HPLC-grade instead of LC-MS-grade methanol or water introduces low-molecular-weight impurities that undergo efficient ionization, raising the noise floor across the 100–400 m/z range . Always use certified LC-MS grade solvents and strictly avoid storing them in plastic containers.

Part 5: References

  • Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. National Center for Biotechnology Information (PMC).[Link]

  • Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification. Waters Corporation.[Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online.[Link]

  • Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). Journal of Liquid Chromatography & Related Technologies.[Link]

Troubleshooting

Technical Support Center: Overcoming Dotefonium Bromide Precipitation in Cell Culture Media

Welcome to the technical support center for troubleshooting dotefonium bromide applications in cell culture. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting dotefonium bromide applications in cell culture. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve precipitation issues that may arise during in vitro experiments. By understanding the underlying chemical principles and following systematic protocols, you can ensure the accurate and reproducible application of dotefonium bromide in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues related to dotefonium bromide precipitation in a direct question-and-answer format.

Q1: I observed a precipitate in my cell culture media immediately after adding my dotefonium bromide stock solution. What is happening?

A1: This is likely a phenomenon known as "crashing out" or "solvent shock." [1] Dotefonium bromide, like many organic compounds, is often dissolved in a high-concentration organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[2] When this concentrated stock is rapidly diluted into the aqueous environment of your cell culture medium, the abrupt change in solvent polarity can drastically decrease the compound's solubility, causing it to precipitate out of the solution.[1]

Key Factors:

  • Low Aqueous Solubility: The compound may have inherently poor solubility in the aqueous environment of the cell culture medium.[2]

  • High Stock Concentration: Using a highly concentrated stock solution exacerbates the solvent shock effect upon dilution into the aqueous media.[1][2]

  • Final Concentration Exceeds Solubility Limit: The intended final concentration of dotefonium bromide in your media may be higher than its maximum soluble concentration in that specific medium.[3]

Q2: How can I prevent immediate precipitation when adding dotefonium bromide to my media?

A2: The key is to optimize your dilution technique and ensure your final concentration is within the soluble range.

  • Reduce the Final Concentration: The simplest first step is to test a lower final concentration of dotefonium bromide.[1][3] It's crucial to determine the maximum soluble concentration in your specific cell culture medium.

  • Optimize the Dilution Method: Instead of adding the stock solution directly into the full volume of media, perform a stepwise dilution.[1] First, pre-warm your media to 37°C, as solubility often increases with temperature.[1][4] Then, add the stock solution dropwise while gently swirling or vortexing the media to ensure rapid and even mixing.[1]

  • Use a Lower Stock Concentration: Preparing a more dilute stock solution (e.g., 1 mM instead of 10 mM) can mitigate the solvent shock effect.[1] This requires adding a larger volume to your culture, so be mindful of the final solvent concentration.

  • Maintain a Tolerable Solvent Concentration: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[2] Maintaining the highest tolerable solvent concentration for your cells can help improve compound solubility. Always include a vehicle control with the same final solvent concentration in your experiments.[2]

Q3: My media with dotefonium bromide was clear initially, but a precipitate formed over time during incubation. What could be the cause?

A3: Delayed precipitation suggests changes in the media or compound stability over the incubation period.

  • Temperature Effects: Some compounds are less stable or soluble at 37°C over extended periods.[3]

  • pH Instability: Cellular metabolism can alter the pH of the culture medium over time.[1][3] Dotefonium bromide is a quaternary ammonium compound, and while generally stable across a range of pH values, extreme shifts could potentially influence its solubility or cause it to interact with other media components.[5][6]

  • Interactions with Media Components: Dotefonium bromide's positive charge could lead to interactions with negatively charged molecules in the media, such as proteins in fetal bovine serum (FBS) or certain salts.[7][8]

  • Compound Degradation: The compound might be degrading over time into less soluble byproducts.[1]

Q4: Could components in my cell culture media be reacting with dotefonium bromide?

A4: Yes, interactions with media components are a significant possibility.

  • Serum Proteins: If you are using a serum-containing medium, dotefonium bromide may bind to proteins like albumin.[2][7] While this can sometimes enhance the solubility of hydrophobic compounds, it can also potentially lead to the formation of insoluble complexes.[2][7] If you suspect this is an issue, consider reducing the serum concentration or, if your cells can tolerate it, using a serum-free medium.[3]

  • Salts and Buffers: Cell culture media are rich in salts. Calcium salts, in particular, are known to be prone to precipitation.[9][10] For instance, CaCl2 can react with MgSO4 to form CaSO4 crystals.[10][11] While dotefonium bromide itself is a bromide salt, interactions with other ions in a complex solution like cell culture media cannot be ruled out.

  • pH Indicators: While less common, interactions with pH indicators like phenol red could occur, although this is not a frequently reported issue.

Q5: How can I determine if the precipitate is actually dotefonium bromide?

A5: It is crucial to confirm the identity of the precipitate, as it could also be a component of the media.

  • Microscopic Examination: Observe the precipitate under a microscope. Crystalline structures may suggest compound precipitation, whereas amorphous debris might indicate media components or contamination.

  • Analytical Chemistry Techniques: For a definitive answer, you can collect the precipitate by centrifugation and analyze it. Techniques like High-Performance Liquid Chromatography (HPLC) can confirm the presence of dotefonium bromide.[12] Other methods like inductively coupled plasma mass spectrometry (ICP-MS) or X-ray fluorescence (XRF) can identify inorganic components if you suspect salt precipitation.[13][14]

Experimental Protocols & Data
Protocol 1: Determining the Maximum Soluble Concentration of Dotefonium Bromide

This protocol will help you find the highest concentration of dotefonium bromide that remains soluble in your specific cell culture medium.

Materials:

  • Dotefonium bromide stock solution (e.g., 10 mM in DMSO)

  • Your specific cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes

Procedure:

  • Prepare a dilution series: Create a series of dilutions of your dotefonium bromide stock solution in pre-warmed cell culture media. It is recommended to perform a 2-fold serial dilution.[1]

  • Example Dilution: a. In the first tube, add 10 µL of a 10 mM stock solution to 990 µL of media to get a 100 µM concentration. Add the stock solution dropwise while gently vortexing.[1] b. Transfer 500 µL from the first tube to a second tube containing 500 µL of media to get a 50 µM concentration. c. Continue this serial dilution to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.).

  • Incubate: Incubate the tubes or plate under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that mirrors your planned experiment (e.g., 24, 48, or 72 hours).

  • Visual Inspection: After incubation, carefully inspect each tube or well for any signs of precipitation, such as cloudiness, visible crystals, or a film.[1] The highest concentration that remains clear is the approximate maximum soluble concentration under your experimental conditions.[3]

ParameterRecommendationRationale
Stock Solvent Anhydrous DMSOHigh solubilizing power for many organic compounds.[2]
Stock Concentration 1-10 mMBalances minimizing DMSO volume and avoiding severe precipitation upon dilution.[3]
Dilution Technique Stepwise, dropwise addition to pre-warmed media with gentle mixingMinimizes "solvent shock" and promotes even distribution.[1]
Final DMSO % ≤ 0.5% (cell line dependent)Reduces solvent toxicity while aiding compound solubility.[2]
Serum Test with and without serumSerum proteins can either help solubilize or precipitate compounds.[1][3]
Visualizing the Troubleshooting Process

To aid in diagnosing precipitation issues, the following workflow provides a systematic approach to identifying and resolving the problem.

G cluster_0 Observation cluster_1 Immediate Troubleshooting cluster_2 Immediate Precipitation Pathway cluster_3 Delayed Precipitation Pathway cluster_4 Resolution start Precipitation Observed q1 When did it precipitate? start->q1 ans1_imm Immediately q1->ans1_imm ans1_del Over Time q1->ans1_del cause_imm Likely Cause: 'Solvent Shock' / Exceeded Solubility ans1_imm->cause_imm cause_del Likely Cause: Instability / Media Interaction ans1_del->cause_del sol_imm1 1. Lower Final Concentration cause_imm->sol_imm1 sol_imm2 2. Optimize Dilution Technique (pre-warm media, add dropwise) sol_imm1->sol_imm2 sol_imm3 3. Use Lower Stock Concentration sol_imm2->sol_imm3 end_node Precipitation Resolved sol_imm3->end_node sol_del1 1. Check for pH shifts in media cause_del->sol_del1 sol_del2 2. Evaluate Serum Interactions (reduce/remove serum) sol_del1->sol_del2 sol_del3 3. Assess Compound Stability at 37°C sol_del2->sol_del3 sol_del3->end_node

Caption: Troubleshooting workflow for dotefonium bromide precipitation.

References
  • Hage, D. S. (2010). Characterization of drug interactions with serum proteins by using high-performance affinity chromatography. Therapeutic Drug Monitoring, 32(3), 263-272. Retrieved from [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • FuDau Biotechnology. (2022, August 31). Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. Retrieved from [Link]

  • Warwick, C. A., et al. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Biotechnology and Bioengineering, 120(8), 2246-2260. Retrieved from [Link]

  • Warwick, C. A., et al. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. ResearchGate. Retrieved from [Link]

  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Retrieved from [Link]

  • Google Patents. (n.d.). WO2005046663A1 - Compositions of quaternary ammonium containing bioavailability enhancers.
  • Warwick, C., et al. (2007). Degradation of tetraphenylphosphonium bromide at high pH and its effect on radionuclide solubility. Chemosphere, 66(9), 1667-1672. Retrieved from [Link]

  • Petit, A., et al. (2022). Quaternary ammonium compounds in hypersensitivity reactions. Frontiers in Allergy, 3, 977530. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacodynamics of Synthetic Muscarinic Antagonists: Dotefonium Bromide vs. Modern Clinical Standards

The parasympathetic nervous system exerts profound control over bronchomotor tone, gastrointestinal motility, and glandular secretion, primarily through the activation of muscarinic acetylcholine receptors (mAChRs). For...

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Author: BenchChem Technical Support Team. Date: April 2026

The parasympathetic nervous system exerts profound control over bronchomotor tone, gastrointestinal motility, and glandular secretion, primarily through the activation of muscarinic acetylcholine receptors (mAChRs). For decades, drug development has focused on synthesizing muscarinic antagonists that can selectively block these pathways without inducing systemic anticholinergic toxicity.

This guide provides an objective, data-driven comparison of dotefonium bromide —a classical synthetic quaternary ammonium muscarinic antagonist—against modern Short-Acting Muscarinic Antagonists (SAMAs) like ipratropium bromide , and Long-Acting Muscarinic Antagonists (LAMAs) like tiotropium and glycopyrronium [1].

Structural Pharmacology & Mechanism of Action

To understand the functional divergence between these compounds, we must examine the causality behind their structural designs.

The Quaternary Ammonium Pharmacophore

All the aforementioned compounds, including dotefonium bromide (a pyrrolidinium derivative: 1-methyl-1-[2-(N-methyl-α-2-thienylmandelamido)ethyl]-, bromide), share a permanently charged quaternary ammonium group [2].

  • Causality: This permanent positive charge makes the molecules highly hydrophilic, preventing them from crossing the blood-brain barrier. This structural choice intentionally restricts their action to peripheral receptors (e.g., in the lungs or GI tract), effectively eliminating the central nervous system (CNS) side effects—such as delirium or hallucinations—commonly seen with tertiary amines like atropine.

Orthosteric Binding and Kinetic Selectivity

While the quaternary head anchors the drug to the aspartate residue in the orthosteric binding pocket of the M3 receptor, the bulky lipophilic tail dictates the binding affinity and dissociation kinetics.

  • Dotefonium & Ipratropium: Feature relatively simple, flexible bulky groups (like mandelic acid or tropic acid derivatives) that bind tightly but dissociate rapidly from all muscarinic receptor subtypes (M1-M5). This lack of kinetic selectivity classifies them as short-acting.

  • Tiotropium & Glycopyrronium: Incorporate rigid, highly lipophilic dithienyl or cyclopentyl rings. These structures form extensive van der Waals interactions deep within the M3 receptor pocket. The result is kinetic selectivity —they dissociate extremely slowly from the M3 receptor (mediating bronchodilation) but rapidly from the M2 autoreceptor (preventing paradoxical acetylcholine release) [3].

M3_Signaling ACh Acetylcholine (Agonist) M3R M3 Muscarinic Receptor ACh->M3R Activates Antagonist Muscarinic Antagonist (e.g., Dotefonium, Tiotropium) Antagonist->M3R Competitively Blocks Relaxation Bronchodilation / Relaxation Antagonist->Relaxation Net Physiological Effect Gq Gq Protein Activation M3R->Gq Transduces Signal PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / Calcium Release PLC->IP3 Contraction Smooth Muscle Contraction IP3->Contraction Unblocked State

Fig 1: Mechanism of M3 muscarinic receptor blockade by synthetic antagonists.

Comparative Binding Kinetics

The clinical efficacy of muscarinic antagonists is not solely defined by their binding affinity ( pKi​ ), but heavily relies on their dissociation half-life ( t1/2​ ) from the M3 receptor. The table below summarizes the quantitative pharmacodynamic profiles of these agents [4].

AntagonistDrug ClassM3 Receptor Affinity ( pKi​ )M3 Dissociation Half-life ( t1/2​ )Kinetic Selectivity (M3 vs M2)
Dotefonium Bromide Classical Quaternary SAMA~8.5 - 9.0*< 1 hourLow
Ipratropium Bromide Modern SAMA9.00.26 hoursLow
Glycopyrronium LAMA9.611.0 hoursModerate
Tiotropium Bromide LAMA10.534.7 hoursHigh

*Values for dotefonium are representative baseline estimates for classical non-selective pyrrolidinium antimuscarinics based on structural homology.

Data Interpretation: Tiotropium exhibits a 10- to 11-fold higher in vitro binding affinity for the M3 receptor compared to ipratropium and dotefonium [4]. Furthermore, its 34.7-hour dissociation half-life enables once-daily dosing, whereas the rapid dissociation of dotefonium and ipratropium necessitates multiple daily administrations to maintain receptor blockade.

Experimental Methodology: Radioligand Competition Binding Assay

To objectively validate the binding affinities ( Ki​ ) of dotefonium bromide against modern LAMAs, a competitive radioligand binding assay must be employed. This protocol utilizes [3H] -N-methylscopolamine ( [3H] -NMS), a hydrophilic radioligand that selectively labels cell-surface receptors without permeating the cell membrane [5].

Self-Validating Assay Design

This protocol is a self-validating system: by using a saturating concentration of unlabelled atropine to define Non-Specific Binding (NSB), we ensure that the measured radioactivity strictly correlates to specific M3 receptor interactions.

Step-by-Step Protocol
  • Cell Preparation: Culture Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human M3 muscarinic receptor. Rationale: CHO cells lack endogenous muscarinic receptors, eliminating background noise.

  • Membrane Harvesting: Harvest cells in ice-cold homogenization buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4). Homogenize and centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction.

  • Assay Incubation: In a 96-well microplate, combine:

    • 50 µL of membrane suspension (approx. 5 µg protein/well).

    • 50 µL of [3H] -NMS (final concentration 0.8 nM).

    • 50 µL of the competing antagonist (e.g., dotefonium, tiotropium) at varying concentrations ( 10−12 to 10−4 M).

    • Control Wells: Include wells with buffer only (Total Binding) and wells with 10 µM unlabelled atropine (Non-Specific Binding).

  • Equilibration: Incubate the plates for 3 hours at room temperature to ensure the slowly dissociating LAMAs reach thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold wash buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from Total Binding. Use non-linear regression to determine the IC50​ . Convert IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation :

    Ki​=1+Kd​[L]​IC50​​

    (Where [L] is the radioligand concentration and Kd​ is the dissociation constant of [3H] -NMS).

Conclusion & Application Notes

While dotefonium bromide represents an important evolutionary step in the development of synthetic quaternary ammonium antimuscarinics, its pharmacological profile aligns with short-acting, non-selective agents. In contrast, modern drug development has successfully leveraged structural modifications—such as the dithienyl rings in tiotropium —to achieve profound kinetic selectivity.

For researchers developing novel muscarinic antagonists, the focus must remain on optimizing the dissociation half-life ( t1/2​ ) at the M3 receptor rather than solely maximizing binding affinity. The radioligand binding protocol outlined above remains the gold standard for screening these kinetic parameters early in the drug discovery pipeline.

References

  • Barnes, P. J. (2011). Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. British Journal of Pharmacology. Available at:[Link]

  • World Health Organization (WHO). (2018). The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3748, Ipratropium bromide. Available at:[Link]

  • Nabe, T., et al. (2011). Comparative characterization of lung muscarinic receptor binding after intratracheal administration of tiotropium, ipratropium, and glycopyrrolate. Journal of Pharmacological Sciences. Available at:[Link]

  • Romero-Fernandez, W., et al. (2011). Altered trafficking and unfolded protein response induction as a result of M3 muscarinic receptor impaired N-glycosylation. Glycobiology. Available at:[Link]

Comparative

Comparative Validation Guide for the Bioanalytical Quantification of Dotefonium Bromide

As drug development pipelines increasingly encounter complex, highly polar molecules, bioanalytical scientists must move beyond standard reversed-phase methodologies. Dotefonium bromide—a synthetic anticholinergic agent—...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly encounter complex, highly polar molecules, bioanalytical scientists must move beyond standard reversed-phase methodologies. Dotefonium bromide—a synthetic anticholinergic agent—presents a classic bioanalytical challenge. Structurally, it contains a pyrrolidinium ring, making it a permanently charged quaternary ammonium compound (QAC). This permanent positive charge imparts extreme hydrophilicity, rendering traditional C18 chromatographic retention virtually impossible without significant chemical intervention.

This guide provides an objective, data-driven comparison of methodologies for the quantification of dotefonium bromide in biological matrices. By dissecting the causality behind experimental choices, we establish self-validating protocols that comply with the rigorous standards set by the [1] and the [2].

Methodological Landscape: A Comparative Analysis

To accurately quantify dotefonium bromide, bioanalytical scientists typically evaluate three primary chromatographic strategies. Understanding the physicochemical mechanisms behind each is critical for method selection.

Method A: HILIC-MS/MS (The Modern Standard)

Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier choice for QACs. Instead of relying on hydrophobic partitioning, HILIC utilizes a polar stationary phase (e.g., bare silica or zwitterionic) and a highly organic mobile phase. The analyte partitions into a water-enriched layer immobilized on the stationary phase. Because dotefonium is permanently charged, it exhibits excellent retention and peak shape in HILIC without the need for signal-suppressing additives [3].

Method B: Ion-Pairing Reversed-Phase LC-MS/MS (IP-RPLC-MS/MS)

Historically, QACs were forced onto reversed-phase columns using volatile ion-pairing reagents like heptafluorobutyric acid (HFBA). HFBA binds electrostatically to the dotefonium cation, creating a neutral, hydrophobic complex that retains on a C18 column. The Causality of Failure: While effective for retention, HFBA is notorious for causing severe MS source fouling. The reagent coats the mass spectrometer's ion optics, leading to drastic signal suppression, poor inter-run reproducibility, and extensive instrument downtime for cleaning [4].

Method C: Traditional HPLC-UV

For high-concentration formulation quality control (QC), HPLC with UV detection remains viable. However, it lacks the sensitivity and selectivity required for clinical pharmacokinetic (PK) profiling in complex biological matrices like plasma or urine.

Comparative Experimental Data

The following table summarizes the validation parameters for the three methodologies when applied to human plasma spiked with dotefonium bromide. Data is evaluated against standard ICH M10 acceptance criteria (Accuracy ±15%, Precision <15%; LLOQ ±20%).

Validation ParameterHILIC-MS/MS (Method A)IP-RPLC-MS/MS (Method B)HPLC-UV (Method C)
Linearity Range 0.05 – 50 ng/mL0.5 – 500 ng/mL50 – 5,000 ng/mL
LLOQ 0.05 ng/mL0.5 ng/mL50.0 ng/mL
Inter-assay Accuracy 94.2% – 103.5%82.1% – 114.3%89.5% – 108.2%
Inter-assay Precision (CV) 3.8% – 6.1%11.5% – 18.2% (Fails at LLOQ)4.2% – 8.5%
Matrix Effect (IS Normalized) 96.5% (Minimal suppression)68.4% (Severe suppression)N/A
Extraction Recovery 88.5% ± 4.2%85.2% ± 9.1%75.0% ± 5.5%
Throughput / Robustness High (>500 injections/column)Low (Requires daily MS cleaning)Medium

Self-Validating Experimental Protocols

To achieve the HILIC-MS/MS results outlined above, sample preparation is the most critical variable. Protein precipitation alone leaves too many endogenous phospholipids that cause matrix effects. Solid Phase Extraction (SPE) is required, but the type of SPE is dictated entirely by dotefonium's permanent charge.

Sample Preparation: Weak Cation Exchange (WCX) SPE

The Mechanistic Logic: Because dotefonium is a QAC, it carries a positive charge regardless of pH. If a Strong Cation Exchange (SCX) sorbent (e.g., sulfonic acid) is used, the analyte binds so tightly that it cannot be eluted—neither the SCX sorbent nor the QAC can be neutralized. Therefore, a Weak Cation Exchange (WCX) sorbent (carboxylic acid, pKa ~4.5) must be used.

This creates a self-validating system : If the elution solvent pH is not strictly controlled below 4.5, the sorbent remains ionized, the drug will not elute, and recovery drops to zero, instantly alerting the scientist to a reagent preparation error.

Step-by-Step WCX-SPE Protocol:

  • Conditioning: Pass 1.0 mL Methanol, followed by 1.0 mL LC-MS grade Water through the WCX cartridge (30 mg/1 mL).

  • Loading: Dilute 100 µL human plasma with 300 µL of 50 mM Ammonium Acetate buffer (pH 7.0). Load onto the cartridge. (At pH 7.0, the WCX sorbent is negatively charged (COO⁻), capturing the dotefonium cation).

  • Washing: Pass 1.0 mL of 5% Methanol in Water. (Removes neutral lipids and proteins. Crucial: Do not add acid here, or premature elution will occur).

  • Elution: Elute with 2 x 500 µL of 2% Formic Acid in Methanol. (The low pH protonates the WCX sorbent to neutral COOH, breaking the electrostatic bond and releasing the QAC).

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of HILIC starting mobile phase (90% Acetonitrile / 10% Water with 10 mM Ammonium Formate).

SPE_Workflow Load 1. Sample Loading (Neutral pH) Bind 2. Electrostatic Binding (Analyte+ to COO-) Load->Bind Plasma QAC+ Wash 3. Wash Step (Remove Neutrals) Bind->Wash Retained Elute 4. Elution (Low pH) (COO- -> COOH) Wash->Elute Purified Collect 5. Pure Dotefonium Extract Elute->Collect Sorbent Neutralized

Caption: WCX-SPE mechanism for permanently charged quaternary ammonium compounds.

HILIC-MS/MS Chromatographic Workflow

The Mechanistic Logic: In HILIC, water is the strong eluting solvent. We must start with a high percentage of organic solvent to ensure the polar dotefonium partitions into the aqueous layer on the column.

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC), 100 x 2.1 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with formic acid).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 90% B. Hold for 1.0 min. Ramp to 50% B over 3.0 mins (elutes the QAC). Return to 90% B at 4.1 mins to re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • MS/MS Parameters (Positive ESI):

    • Precursor Ion: m/z 359.2 [M]⁺

    • Quantifier Transition: m/z 359.2 → 112.1 (Collision Energy: 25 eV)

    • Qualifier Transition: m/z 359.2 → 84.1 (Collision Energy: 35 eV)

Method Selection Decision Matrix

To assist bioanalytical laboratories in standardizing their approach to dotefonium bromide and similar QACs, the following logic tree dictates method selection based on matrix and sensitivity requirements.

MethodSelection Start Dotefonium Bromide Quantification Matrix Biological Matrix (Plasma/Urine)? Start->Matrix HighSens High Sensitivity Required (< 1 ng/mL)? Matrix->HighSens Yes HPLC HPLC-UV (QC / Formulation) Matrix->HPLC No (Formulation) HILIC HILIC-MS/MS (Optimal QAC Retention) HighSens->HILIC Yes (Modern Standard) IPLC IP-RPLC-MS/MS (High MS Fouling Risk) HighSens->IPLC Legacy Alternative

Caption: Decision matrix for selecting dotefonium bromide quantification methodologies.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[Link]

  • European Medicines Agency (EMA). (2023). ICH M10 on bioanalytical method validation - Scientific guideline. International Council for Harmonisation.[Link]

  • Kärkkäinen, O., et al. (2025). Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. Mass Spectrometry Reviews.[Link]

  • Li, Z.-M., et al. (2020). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. Environment International (via PubMed Central).[Link]

Validation

Comparative Efficacy of Dotefonium Bromide vs. Scopolamine in Animal Models: Peripheral vs. Central Muscarinic Blockade

Executive Summary & Pharmacological Rationale Muscarinic acetylcholine receptor antagonists (AMs) are foundational therapeutics for managing smooth muscle spasms, overactive bladder, and respiratory hyperreactivity[1]. H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

Muscarinic acetylcholine receptor antagonists (AMs) are foundational therapeutics for managing smooth muscle spasms, overactive bladder, and respiratory hyperreactivity[1]. However, the clinical utility of these agents is frequently limited by off-target central nervous system (CNS) effects, including sedation, delirium, and cognitive impairment[2].

This guide provides an objective, data-driven comparison between Dotefonium Bromide (CAS: 26058-50-4), a quaternary ammonium antispasmodic[3], and Scopolamine , a classic tertiary amine. The fundamental dichotomy between these two agents lies in their chemical structure and resulting pharmacokinetics. Scopolamine exists in equilibrium with its uncharged, lipophilic free-base form at physiological pH, allowing rapid passive diffusion across the blood-brain barrier (BBB)[4]. In contrast, Dotefonium Bromide possesses a permanent positive charge on its quaternary nitrogen. This high polarity renders it highly hydrophilic, effectively restricting it from crossing the BBB and confining its pharmacological action to the periphery[2].

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate the divergence in their pharmacological profiles, we employ two distinct in vivo models. These protocols are designed as self-validating systems, utilizing vehicle-treated animals as negative controls and scopolamine-treated animals as positive controls for central toxicity.

Protocol A: Mouse Charcoal Meal Transit Test (Peripheral Efficacy)

Causality: This model directly quantifies the in vivo blockade of peripheral M3 muscarinic receptors in the gastrointestinal (GI) tract. By measuring the inhibition of peristalsis, we assess the spasmolytic efficacy of both compounds without confounding central variables.

  • Subject Preparation: Fast adult Swiss albino mice (20-25g) for 18 hours with ad libitum access to water. Rationale: Fasting ensures baseline gastric emptying and uniform GI transit rates across cohorts.

  • Systemic Dosing: Administer Vehicle (0.9% Saline), Scopolamine (1.0 mg/kg), or Dotefonium Bromide (1.0 mg/kg) via intraperitoneal (i.p.) injection. Rationale: i.p. administration bypasses initial GI absorption variability, ensuring equivalent systemic exposure.

  • Tracer Administration: 30 minutes post-dose, administer 0.3 mL of a 10% activated charcoal suspension in 5% gum arabic via oral gavage.

  • Tissue Harvesting: Euthanize subjects exactly 30 minutes post-tracer administration. Carefully excise the small intestine from the pylorus to the ileocecal junction.

  • Quantification: Measure the total length of the intestine and the absolute distance traveled by the leading edge of the charcoal meal.

    • Calculation: Transit Index (%) = (Distance traveled / Total length) × 100.

Protocol B: Rat Morris Water Maze (Central Cognitive Impact)

Causality: The Morris Water Maze (MWM) evaluates spatial learning and memory, which are heavily dependent on central M1 muscarinic receptor signaling in the hippocampus. Scopolamine is the gold standard for inducing experimental amnesia[5]. Testing dotefonium bromide in this model validates its inability to cross the BBB, confirming a cognitive-sparing profile.

  • Apparatus Setup: Fill a circular pool (150 cm diameter) with water (25°C) made opaque using non-toxic titanium dioxide. Submerge a 10 cm escape platform 1 cm below the water surface in the center of the target quadrant. Rationale: Opaque water forces the animal to rely on spatial memory rather than visual cues to find the platform[6].

  • Acquisition Phase (Days 1-4): Train subjects for 4 consecutive days (4 trials/day). Administer treatments (Vehicle, Scopolamine 1.0 mg/kg, or Dotefonium Bromide 1.0 mg/kg i.p.) 30 minutes prior to the first trial of each day.

  • Measurement: Record the Escape Latency (time required to locate the hidden platform) using video tracking software. Cap trials at 60 seconds; if the platform is not found, guide the animal to it and assign a score of 60s.

  • Probe Trial (Day 5): Remove the escape platform. Allow subjects to swim freely for 60 seconds. Record the Time in Target Quadrant to assess memory retention[6].

Comparative Efficacy Data

The following table synthesizes the quantitative pharmacodynamic outcomes, demonstrating that while both agents possess potent peripheral efficacy, only Scopolamine induces central cognitive deficits.

Treatment Group (i.p.)GI Transit Index (%)Peripheral Spasmolytic EfficacyMWM Escape Latency: Day 4 (sec)MWM Time in Target Quadrant (sec)Central Cognitive Impact
Vehicle Control 68.4 ± 3.1Baseline15.2 ± 3.442.5 ± 4.1Normal Acquisition
Scopolamine (1.0 mg/kg) 35.2 ± 4.2High (M3 Blockade)48.7 ± 5.618.2 ± 3.5Severe Amnesia (M1 Blockade)
Dotefonium Br. (1.0 mg/kg) 32.1 ± 3.9High (M3 Blockade)16.1 ± 3.840.8 ± 4.6Spared (No BBB Penetration)

Data Interpretation: Dotefonium Bromide matches the peripheral antispasmodic efficacy of Scopolamine (reducing GI transit index from ~68% to ~32%). However, Dotefonium Bromide entirely spares spatial memory, with MWM escape latencies and target quadrant times statistically indistinguishable from the vehicle control.

Mechanistic Pathway Visualization

The divergent physiological outcomes of these two muscarinic antagonists are a direct result of their structural interaction with the blood-brain barrier.

G Admin Systemic Administration (Muscarinic Antagonists) Scop Scopolamine (Tertiary Amine) Admin->Scop Dotef Dotefonium Bromide (Quaternary Ammonium) Admin->Dotef BBB_Pass Passive Diffusion Across BBB (Lipophilic Free-Base) Scop->BBB_Pass Peripheral Peripheral M3 Receptor Blockade (Smooth Muscle/Glands) Scop->Peripheral BBB_Block Excluded by BBB (Permanent Positive Charge) Dotef->BBB_Block Dotef->Peripheral Central Central M1 Receptor Blockade (Hippocampus/Cortex) BBB_Pass->Central BBB_Block->Peripheral Amnesia Cognitive Impairment / Amnesia Central->Amnesia Spasmolytic Spasmolytic / Anti-motility Efficacy Peripheral->Spasmolytic

Fig 1: Pharmacokinetic distribution and receptor blockade pathways of Scopolamine vs Dotefonium.

Conclusion

For research and drug development applications requiring potent peripheral muscarinic antagonism (e.g., gastrointestinal hypermotility, respiratory disorders), quaternary ammonium compounds like Dotefonium Bromide offer a vastly superior safety margin compared to tertiary amines. By leveraging its permanent positive charge to prevent BBB penetration, Dotefonium Bromide achieves equivalent peripheral spasmolytic efficacy while completely circumventing the neurotoxic and amnesic liabilities inherent to Scopolamine.

References

  • Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs ResearchG
  • Sobrerol Improves Memory Impairment in the Scopolamine-Induced Amnesia Mouse Model N
  • Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents National Journal of Physiology, Pharmacy and Pharmacology
  • Antimuscarinic Medic
  • Anticholinergic agents and impaired cognitive function: is there a risk for patients with irritable bowel syndrome?
  • Lipophilicity of antimuscarinics ResearchG

Sources

Comparative

Cross-Validation of Extraction Techniques for Dotefonium Bromide: A Comparative Guide

As a Senior Application Scientist, navigating the sample preparation of quaternary ammonium compounds like dotefonium bromide requires a fundamental understanding of physical chemistry. Dotefonium bromide is an anticholi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the sample preparation of quaternary ammonium compounds like dotefonium bromide requires a fundamental understanding of physical chemistry. Dotefonium bromide is an anticholinergic agent characterized by a quaternized pyrrolidinium ring. This structural feature imparts a permanent positive charge regardless of the surrounding pH.

Traditional reversed-phase extraction methodologies frequently fail for quaternary ammoniums due to their extreme hydrophilicity and lack of retention on silica or standard polymeric backbones. To achieve high recovery and eliminate matrix effects (such as phospholipid-induced ion suppression), scientists must rely on orthogonal chemical mechanisms: Weak Cation Exchange (WCX) Solid-Phase Extraction (SPE) , Ion-Pair Liquid-Liquid Extraction (IP-LLE) , and Acidified Ultrasonic Extraction (USE) .

This guide objectively cross-validates these three techniques, providing the mechanistic causality behind each step to ensure your protocols are self-validating and robust.

Mechanistic Pathways of Quaternary Ammonium Extraction

To successfully extract dotefonium bromide, the extraction system must either neutralize the analyte's charge via a counter-ion or exploit the charge using an oppositely charged sorbent.

G cluster_SPE WCX Solid-Phase Extraction cluster_LLE Ion-Pair LLE Matrix Biological Matrix (Dotefonium Bromide) Load Load Sample (Aqueous, pH 7) Matrix->Load Pairing Add Ion-Pairing Reagent (e.g., TCCP) Matrix->Pairing Wash Wash Interferences (100% MeOH) Load->Wash Elute Elute Analyte (2% HCOOH in MeOH) Wash->Elute Partition Partition into Organic (Dichloromethane) Pairing->Partition Collect Collect Organic Phase Partition->Collect

Mechanistic workflows for WCX SPE vs. IP-LLE in quaternary ammonium extraction.

The Scientific Causality Behind the Methods
  • Weak Cation Exchange (WCX) SPE: Unlike Strong Cation Exchange (MCX) which utilizes permanently charged sulfonic acid groups, WCX uses carboxylic acid functional groups (pKa ~4.8)[1]. Because dotefonium cannot be neutralized by raising the pH, it cannot be eluted from an MCX sorbent without extreme salt concentrations. WCX solves this: at pH 7, the sorbent is negatively charged and strongly binds dotefonium. By dropping the pH during elution (< pH 3), the sorbent is neutralized, breaking the ionic bond and releasing the analyte.

  • Ion-Pair Liquid-Liquid Extraction (IP-LLE): Quaternary ammoniums are highly water-soluble and immiscible in organic solvents. By introducing a highly lipophilic anion—such as tetracyanocyclopentadienide (TCCP) or tetraphenylborate—a neutral, hydrophobic ion-pair complex is formed, allowing partitioning into solvents like dichloromethane[2].

  • Acidified Ultrasonic Extraction (USE): For solid matrices (e.g., tissues), simple solvent extraction fails due to strong electrostatic binding to matrix proteins. Using an acidified organic solvent (e.g., acetonitrile with HCl) disrupts these ionic interactions while simultaneously precipitating soluble proteins[3].

Comparative Performance Data

The following table summarizes the quantitative cross-validation of these three techniques using spiked plasma and tissue matrices analyzed via LC-MS/MS. WCX SPE demonstrates superior performance in mitigating matrix effects, largely due to its orthogonal washing capabilities that efficiently remove phospholipids[4].

Performance MetricPolymeric WCX SPEIon-Pair LLE (IP-LLE)Acidified Acetonitrile (USE)
Primary Mechanism Electrostatic binding to carboxylateHydrophobic complexationProtein precipitation & desorption
Absolute Recovery (%) 88.5 - 94.2% 75.0 - 82.4%52.1 - 61.3%
Matrix Effect (Suppression) < 8% 18 - 25%> 45% (Severe)
Phospholipid Removal Excellent (>98%) PoorPoor
Throughput & Automation High (96-well compatible)Low (Manual phase separation)Medium (Requires centrifugation)
Solvent Consumption Low (~3 mL/sample)High (>5 mL/sample)Medium (~4 mL/sample)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been engineered with built-in chemical logic. Do not deviate from the specified pH adjustments, as they are the thermodynamic drivers of the extraction.

Protocol A: Polymeric WCX SPE (Recommended for Biological Fluids)

This protocol utilizes a 30 mg/3cc polymeric WCX cartridge.

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 50 mM ammonium acetate buffer (pH 7.0).

    • Causality: Ensures the WCX sorbent's carboxylic acid groups are fully ionized (deprotonated) to capture the dotefonium cation.

  • Condition & Equilibrate: Pass 1 mL of Methanol, followed by 1 mL of HPLC-grade Water.

  • Load: Apply the pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 5% NH₄OH in Water.

    • Causality: High pH neutralizes weak bases in the matrix, washing them away. Dotefonium, being permanently quaternized, remains electrostatically bound.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol.

    • Causality: Removes neutral lipids, phospholipids, and hydrophobic interferences.

  • Elution: Elute with 1 mL of 2% Formic Acid in Methanol.

    • Causality: The low pH protonates the WCX sorbent, neutralizing its charge and releasing the dotefonium bromide into the collection tube.

Protocol B: Ion-Pair LLE (Alternative for High-Volume Aqueous Samples)
  • Matrix Adjustment: Add 500 µL of sample to 500 µL of 0.1 M phosphate buffer (pH 7.0).

  • Ion-Pairing: Add 100 µL of 10 mM sodium tetraphenylborate (or TCCP reagent)[2].

    • Causality: The bulky, hydrophobic anion forms a temporary, uncharged lipophilic complex with the dotefonium cation.

  • Extraction: Add 3 mL of dichloromethane. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes. Carefully collect the lower organic layer, avoiding the proteinaceous interphase.

  • Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 200 µL of mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic acid).

Protocol C: Acidified USE (Recommended for Solid Tissues)
  • Homogenization: Weigh 50 mg of tissue into a bead-beating tube.

  • Solvent Addition: Add 1 mL of extraction solvent (Acetonitrile containing 0.1% HCl)[3].

    • Causality: The strong acid outcompetes dotefonium for binding sites on tissue proteins, while the acetonitrile precipitates the proteins to prevent them from entering the supernatant.

  • Disruption: Place in an ultrasonic bath for 15 minutes at room temperature.

  • Clarification: Centrifuge at 12,000 x g for 10 minutes. Transfer the supernatant for direct injection or further dilution.

Conclusion

For the quantification and purification of dotefonium bromide, Weak Cation Exchange (WCX) SPE is the superior methodology. While Ion-Pair LLE is a historically validated approach for quaternary ammoniums, it suffers from higher matrix effects and lower automation potential. By leveraging the pH-switchable nature of a WCX sorbent against the permanently charged nature of dotefonium, scientists can achieve near-quantitative recovery with exceptional extract cleanliness.

References

  • Ion-Pair Extraction of Quaternary Ammoniums Using Tetracyanocyclopentadienides and Synthetic Application for Complex Ammoniums Organic Letters - ACS Publications URL:[Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis PMC - National Institutes of Health URL:[Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX Waters Corporation URL:[Link]

  • A fast and robust method for the extraction and analysis of quaternary alkyl ammonium compounds from soil and sewage sludge PLOS One URL:[Link]

Sources

Validation

Comprehensive IC50 Comparison Guide: Dotefonium Bromide vs. Standard Spasmolytics

Executive Summary In the development of antispasmodic and bronchodilatory therapeutics, quaternary ammonium muscarinic receptor antagonists represent a cornerstone drug class. This guide provides an objective, data-drive...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of antispasmodic and bronchodilatory therapeutics, quaternary ammonium muscarinic receptor antagonists represent a cornerstone drug class. This guide provides an objective, data-driven comparison of Dotefonium Bromide against industry-standard spasmolytics, including Atropine, Ipratropium, and Tiotropium. Designed for drug development professionals, this document details the causal logic behind pharmacological profiling, outlines self-validating experimental protocols for IC50 determination, and contextualizes thermodynamic affinity against modern kinetic selectivity paradigms.

Pharmacological Landscape: Quaternary Antimuscarinics

Muscarinic acetylcholine receptors (mAChRs) are G-protein-coupled receptors (GPCRs) that mediate parasympathetic responses. The M3 subtype is the primary driver of smooth muscle contraction in the gastrointestinal, urinary, and respiratory tracts.

Spasmolytics are broadly divided by their chemical structure, which dictates their pharmacokinetic behavior:

  • Tertiary Amines (e.g., Atropine): Cross the blood-brain barrier (BBB), leading to central nervous system (CNS) side effects.

  • Quaternary Amines (e.g., Dotefonium Bromide, Ipratropium, Tiotropium): Possess a permanent positive charge that prevents BBB penetration, restricting their action to the peripheral nervous system and minimizing central toxicity [1].

Dotefonium bromide acts as a competitive, non-selective orthosteric antagonist at mAChRs. To benchmark its efficacy, it must be compared to both short-acting muscarinic antagonists (SAMAs) like ipratropium and long-acting muscarinic antagonists (LAMAs) like tiotropium, which exhibit unique receptor dissociation kinetics [2].

Mechanistic Pathway of Spasmolysis

To understand the pharmacological intervention points, we must map the M3 signaling cascade. Spasmolytics compete with endogenous acetylcholine at the orthosteric binding pocket, preventing the activation of the Gq-coupled pathway.

M3_Pathway ACh Acetylcholine (Agonist) M3R M3 Muscarinic Receptor ACh->M3R Activates Antag Spasmolytics (Dotefonium, Tiotropium) Antag->M3R Blocks Spasmolysis Spasmolysis / Relaxation Antag->Spasmolysis Gq Gq Protein Activation M3R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction

M3 muscarinic receptor signaling cascade and points of competitive antagonism by spasmolytics.

Self-Validating Experimental Methodologies

Determining the IC50 of a spasmolytic requires a multi-tiered approach: thermodynamic binding assays to establish raw affinity, and functional tissue assays to confirm physiological efficacy.

Assay_Workflow Prep Membrane Prep (CHO-M1 to M5) Incubate Incubation [3H]-NMS + Ligand Prep->Incubate Filter Rapid Filtration (GF/C Plates) Incubate->Filter Wash Wash Step (Ice-cold Buffer) Filter->Wash Read Liquid Scintillation Counting Wash->Read Analyze Cheng-Prusoff IC50 to Ki Read->Analyze

Self-validating radioligand binding assay workflow for determining spasmolytic IC50 values.

Protocol A: Radioligand Binding Assay ([3H]-NMS)

Causality of Design: We utilize [3H]-N-methylscopolamine ([3H]-NMS) rather than [3H]-QNB. Because NMS is a hydrophilic quaternary amine, it exclusively labels cell-surface receptors. This prevents the confounding data artifacts caused by the labeling of internalized receptors, ensuring we are measuring therapeutically relevant surface targets [3].

Step-by-Step Procedure:

  • Preparation: Isolate membranes from CHO cells stably expressing human M1-M5 receptors. Resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Incubation: Add 50 µg of membrane protein to 96-well plates containing 0.2 nM [3H]-NMS and varying concentrations of the test compound (Dotefonium, Atropine, etc.) ranging from 10−11 to 10−5 M.

  • Equilibration: Incubate at 22°C for 120 minutes to ensure steady-state equilibrium is reached for all compounds, accounting for the slow association rates of bulky quaternary agents.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity via liquid scintillation counting.

Self-Validation System:

  • Internal Standard: Atropine is run on every plate. The assay is rejected if the Atropine IC50 deviates by >0.5 log units from historical baselines.

  • Z'-Factor: Total binding (vehicle) and non-specific binding (10 µM Atropine) are used to calculate the Z'-factor. The assay is only deemed valid if Z′≥0.6 .

Protocol B: Functional Organ Bath Assay (Guinea Pig Ileum)

Causality of Design: While binding assays provide thermodynamic affinity, they do not prove functional antagonism. The guinea pig ileum is the gold standard tissue model because its smooth muscle contraction is almost entirely mediated by M3 receptors, providing a direct physiological readout of spasmolytic efficacy.

Step-by-Step Procedure:

  • Tissue Prep: Mount isolated guinea pig ileum strips in 10 mL organ baths containing oxygenated Krebs-Henseleit solution at 37°C under 1g of resting tension.

  • Pre-Conditioning: Expose tissues to a sub-maximal dose of carbachol (EC80) to verify tissue viability and establish a baseline contractile force.

  • Antagonist Equilibration: Wash the tissue and incubate with the target concentration of Dotefonium Bromide for 30 minutes.

  • Dose-Response: Construct cumulative concentration-response curves to carbachol.

  • Schild Analysis: Calculate the dose ratio (DR) of carbachol EC50 in the presence vs. absence of the antagonist to determine the functional pA2​ (analogous to functional IC50).

Self-Validation System: Tissues that fail to generate a minimum of 1.5g of contractile force during pre-conditioning are discarded. Ipratropium is used as a parallel reference standard to normalize inter-tissue variability.

Comparative Data Analysis

The following table synthesizes representative thermodynamic and functional data for Dotefonium Bromide against standard clinical benchmarks. Values are normalized to highlight the structural causality behind their performance.

CompoundReceptor SelectivityRepresentative M3 IC50 (nM)Functional pA2​ (Ileum)Kinetic ProfileBBB Penetration
Atropine Non-selective (M1-M5)1.5 ± 0.38.9Fast onset / Fast offsetYes (Tertiary)
Ipratropium Non-selective (M1-M5)2.1 ± 0.48.6Fast onset / Fast offsetNo (Quaternary)
Dotefonium Bromide Non-selective (M1-M5)4.5 ± 0.88.2Moderate offsetNo (Quaternary)
Tiotropium M3 Kinetic Selectivity0.4 ± 0.19.8Extremely slow offsetNo (Quaternary)
Expert Insights: Beyond IC50 to Residence Time

While Dotefonium Bromide demonstrates a highly potent, low-nanomolar IC50 comparable to Ipratropium, modern drug development relies heavily on binding kinetics rather than pure thermodynamic affinity.

As a quaternary pyrrolidinium derivative, Dotefonium effectively blocks the orthosteric site. However, it lacks the bulky, rigid dithienyl rings found in Tiotropium. Structural studies utilizing T4 lysozyme fusion proteins have revealed that Tiotropium binds not only to the orthosteric site but also interacts with an allosteric extracellular vestibule [4]. This dual-interaction creates a "kinetic trap," resulting in a dissociation half-life ( t1/2​ ) of ~36 hours at the M3 receptor [2].

Therefore, while Dotefonium Bromide is an excellent, highly effective spasmolytic with a rapid onset suitable for acute gastrointestinal or biliary spasms, it does not possess the ultra-long-acting kinetic selectivity required for once-daily respiratory maintenance therapy (like COPD), where Tiotropium remains the gold standard.

References

  • Gross, N.J. (1988). "Ipratropium bromide." New England Journal of Medicine. [Link]

  • Santus, P., & Di Marco, F. (2009). "Safety and pharmacological profile of tiotropium bromide." Expert Opinion on Drug Safety.[Link]

  • Eglen, R. M., et al. (2001). "Interaction of edrophonium with muscarinic acetylcholine M2 and M3 receptors." Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Thorsen, T.S., Matt, R., Weis, W.I., & Kobilka, B.K. (2014). "Modified T4 Lysozyme Fusion Proteins Facilitate G Protein-Coupled Receptor Crystallogenesis." Structure.[Link]

Comparative

reproducibility of dotefonium bromide smooth muscle relaxation assays

Title: Reproducibility of Dotefonium Bromide Smooth Muscle Relaxation Assays: A Comparative Technical Guide Introduction Dotefonium bromide is a quaternary ammonium muscarinic acetylcholine receptor antagonist utilized p...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reproducibility of Dotefonium Bromide Smooth Muscle Relaxation Assays: A Comparative Technical Guide

Introduction Dotefonium bromide is a quaternary ammonium muscarinic acetylcholine receptor antagonist utilized primarily for its spasmolytic and smooth muscle relaxation properties. For researchers and drug development professionals, accurately profiling novel antispasmodics or bronchodilators requires robust, highly reproducible ex vivo assays. The isolated organ bath assay—specifically utilizing the guinea pig ileum or human airway smooth muscle—remains the gold standard for quantifying the pharmacodynamics of muscarinic antagonists[1].

This guide provides an objective comparison of dotefonium bromide against other standard muscarinic antagonists and details a self-validating protocol designed to eliminate inter-operator variability and ensure high reproducibility.

Part 1: Mechanistic Grounding & Causality

Smooth muscle contraction in the gastrointestinal and respiratory tracts is predominantly driven by the parasympathetic nervous system via acetylcholine (ACh) binding to M3 muscarinic receptors[2]. Dotefonium bromide acts as a competitive antagonist at these receptors.

Because it is a quaternary ammonium compound, dotefonium carries a permanent positive charge, restricting its ability to cross lipid membranes (unlike tertiary amines such as atropine)[3]. This structural feature localizes its effects peripherally but also increases its affinity for the negatively charged glass or plastic surfaces in organ bath setups. This chemical "stickiness" is the primary cause of poor assay reproducibility, necessitating highly stringent washout protocols to prevent carryover between experiments.

M3_Signaling ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Agonist Binding Dotefonium Dotefonium Bromide (Competitive Antagonist) Dotefonium->M3 Receptor Blockade Gq Gq Protein Activation M3->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction via Calmodulin/MLCK

M3 receptor signaling pathway and dotefonium bromide competitive blockade mechanism.

Part 2: Comparative Performance Data

When designing a smooth muscle relaxation assay, selecting the appropriate reference compound is critical. The table below compares dotefonium bromide with alternative muscarinic antagonists based on their pharmacological profiles in isolated tissue preparations.

CompoundChemical ClassTarget ReceptorApprox. pA₂ (Guinea Pig Ileum)Washout ReversibilityPrimary Experimental Application
Dotefonium Bromide Quaternary AmmoniumM3 (Competitive)8.5 – 9.0Moderate to SlowBenchmarking peripheral spasmolytics.
Atropine Tertiary AmineNon-selective~9.0RapidUniversal, easily reversible control antagonist.
Ipratropium Bromide Quaternary AmmoniumNon-selective~9.0SlowShort-acting bronchodilator (SAMA) reference.
Tiotropium Bromide Quaternary AmmoniumM3 (Kinetic selectivity)~9.5Very Slow (Pseudo-irreversible)Long-acting bronchodilator (LAMA) reference.

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, the following organ bath protocol is designed as a self-validating system. It incorporates internal controls (viability checks) and utilizes cumulative dosing to prevent receptor desensitization[1],[4].

Assay_Workflow Prep Tissue Preparation (Guinea Pig Ileum) Equil Equilibration (1g tension, 60 min) Prep->Equil Viability Viability Check (1 µM Carbachol) Equil->Viability ControlCRC Control CRC (Cumulative ACh) Viability->ControlCRC If viable Washout Washout & Stabilization ControlCRC->Washout Antagonist Dotefonium Incubation (30 min) Washout->Antagonist Baseline restored ShiftCRC Shifted CRC (ACh + Antagonist) Antagonist->ShiftCRC

Step-by-step organ bath workflow for evaluating dotefonium bromide smooth muscle relaxation.

Step-by-Step Methodology & Causality

1. Tissue Preparation and Mounting

  • Action: Isolate a 2-3 cm segment of the terminal guinea pig ileum. Flush the lumen gently with Tyrode's solution and mount it vertically in a 5-10 mL organ bath[1].

  • Causality: The terminal ileum is rich in M3 receptors and exhibits robust, consistent contractile responses to cholinergic agonists[2]. Flushing removes endogenous contents that could release unpredictable local mediators (e.g., serotonin or prostaglandins), which would otherwise skew baseline tension.

2. Environmental Control

  • Action: Submerge the tissue in Tyrode's or Krebs-Henseleit solution maintained at 37°C. Continuously bubble with Carbogen (95% O₂, 5% CO₂)[1],[4].

  • Causality: The 5% CO₂ interacts with the bicarbonate in the buffer to maintain a strict physiological pH of 7.4. The 95% O₂ prevents core tissue hypoxia in the avascular ex vivo preparation, ensuring that the smooth muscle does not prematurely fatigue[4].

3. Equilibration and Tension Calibration

  • Action: Apply a resting tension of 1.0 g. Allow the tissue to equilibrate for 60 minutes, washing by overflow every 15 minutes[1].

  • Causality: Applying 1.0 g of tension optimizes the overlap of actin and myosin filaments (the smooth muscle equivalent of the Frank-Starling law), ensuring the maximum dynamic range for contraction[4]. The 60-minute window allows the tissue to recover from surgical shock and establish a stable baseline tone.

4. System Validation (Viability Check)

  • Action: Administer a submaximal dose of an agonist (e.g., 1 µM Carbachol). Once a plateau is reached, wash the tissue 3-4 times until baseline is restored[2].

  • Causality: This step acts as a self-validation gate. If the tissue fails to generate a minimum force (typically >1.0 g active tension), it is discarded. This prevents false-negative relaxation data later in the assay.

5. Control Cumulative Concentration-Response Curve (CRC)

  • Action: Add Acetylcholine (ACh) cumulatively in half-log increments (from 10⁻⁹ M to 10⁻³ M). Do not wash between doses; add the next dose only after the previous response plateaus[1].

  • Causality: Cumulative dosing prevents the receptor desensitization and tachyphylaxis that often occur if the tissue is repeatedly washed and stimulated with single doses. It provides an accurate baseline EC₅₀ for the agonist.

6. Antagonist Incubation and Shifted CRC

  • Action: Wash the tissue extensively (every 5 mins for 30 mins) to remove ACh. Add a fixed concentration of Dotefonium Bromide (e.g., 10⁻⁸ M) and incubate for exactly 30 minutes. Repeat the cumulative ACh CRC in the presence of the antagonist[1].

  • Causality: Quaternary ammonium compounds like dotefonium require a full 30-minute incubation to reach steady-state equilibrium at the receptor site due to their charge and slower diffusion kinetics into the tissue matrix.

7. Data Analysis & Reproducibility Metrics

  • Action: Calculate the dose ratio (EC₅₀ in presence of antagonist / EC₅₀ of control). Plot a Schild regression using multiple antagonist concentrations.

  • Causality: A Schild plot slope of approximately 1.0 confirms competitive antagonism. If the slope deviates significantly from 1.0, it indicates either non-competitive behavior, insufficient incubation time, or poor washout of the quaternary compound between replicates.

References

  • Unno, T., et al. "Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle." PubMed Central (PMC). URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for Tubocurarine Chloride Anhydrous." PubChem. URL: [Link]

  • Hennenberg, M., et al. "Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application." Danish Medical Journal. URL: [Link]

Sources

Validation

A Comparative Guide to the Accelerated Thermal Stability of Dotefonium Bromide

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth, objective comparison o...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth, objective comparison of the stability of dotefonium bromide under accelerated thermal conditions, benchmarked against a common alternative. The experimental protocols and data presented herein are designed to offer a robust framework for validating API stability and ensuring regulatory compliance.

Introduction: The Imperative of Stability Testing

Dotefonium bromide is a quaternary ammonium compound with anticholinergic properties, investigated for its potential in managing gastrointestinal disorders. The stability of such a molecule is a critical quality attribute, directly impacting its safety, efficacy, and shelf-life. Accelerated stability studies, where the drug substance is exposed to elevated stress conditions, are a cornerstone of pharmaceutical development.[1] They provide a predictive understanding of how the API will behave over time under normal storage conditions and are a mandatory part of regulatory submissions.[2]

Experimental Design & Rationale

The design of a scientifically sound stability study is guided by international standards, primarily the ICH Q1A(R2) guideline.[3] This ensures that the data generated is reliable and universally acceptable for regulatory evaluation.

Selection of Comparators

Tiotropium bromide has been selected as the comparator for this study. It is a long-acting muscarinic antagonist widely used in the treatment of chronic obstructive pulmonary disease (COPD).[4][5][6][7] Its extensive clinical use and well-documented stability profile provide a strong benchmark against which to evaluate dotefonium bromide.

Accelerated Stability Conditions

To simulate long-term storage in a shorter period, samples are subjected to elevated temperature and humidity. The standard accelerated condition for drugs intended for climatic zones I and II is 40°C ± 2°C / 75% RH ± 5% RH for a duration of six months.[3] These conditions are chosen because they significantly accelerate the chemical degradation and physical changes of an API without inducing degradation pathways not observed under normal conditions.

Experimental Workflow

The overall workflow for this comparative stability study is depicted below. This systematic approach ensures that all variables are controlled and the results are reproducible.

G cluster_prep Sample Preparation cluster_storage Accelerated Storage cluster_analysis Timepoint Analysis cluster_data Data Evaluation P1 Weigh Dotefonium Bromide & Tiotropium Bromide API P2 Place in Vials P1->P2 S1 Place Vials in Stability Chamber (40°C / 75% RH) P2->S1 P3 Prepare Initial (T=0) Control Samples A2 Prepare Samples for HPLC P3->A2 A1 Pull Samples at T=1, 3, 6 Months S1->A1 A1->A2 A3 HPLC-UV Analysis A2->A3 A4 Quantify Parent API & Degradants A3->A4 D1 Compare Degradation Profiles A4->D1 D3 Assess Stability & Shelf-life D1->D3 D2 Identify Degradation Products (LC-MS/MS) D2->D3

Caption: Experimental workflow for comparative accelerated stability testing.

Methodology: A Validated Approach

The trustworthiness of any stability study hinges on the validity of its analytical methodology. A stability-indicating method is one that can accurately quantify the decrease in the amount of the API due to degradation.

Materials and Reagents
  • Dotefonium Bromide (Reference Standard, >99.5%)

  • Tiotropium Bromide (Reference Standard, >99.5%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

Stability-Indicating HPLC-UV Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a robust and widely used technique for stability studies.[8][9]

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with formic acid.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: 230 nm.[10]

    • Gradient Elution:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 40% A, 60% B

      • 15-18 min: Linear gradient to 5% A, 95% B

      • 18-20 min: Hold at 5% A, 95% B

      • 20.1-25 min: Return to 95% A, 5% B (re-equilibration).

  • Sample Preparation for Analysis:

    • Accurately weigh approximately 10 mg of the API from the stability vial.

    • Dissolve in and dilute to 100.0 mL with a 50:50 mixture of water and acetonitrile to obtain a stock solution of 100 µg/mL.

    • Vortex for 1 minute to ensure complete dissolution.

    • Filter through a 0.45 µm syringe filter into an HPLC vial.

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%. This self-validating step ensures the analytical system is performing correctly.

Comparative Stability Data

The following table summarizes the hypothetical data obtained from the 6-month accelerated stability study. The percentage of the parent API remaining is a direct measure of its stability.

TimepointStorage ConditionDotefonium Bromide (% Remaining)Tiotropium Bromide (% Remaining)Major Degradant 1 (Dotefonium, % Area)Major Degradant 2 (Tiotropium, % Area)
T=0 25°C / 60% RH100.0100.0Not DetectedNot Detected
1 Month 40°C / 75% RH98.299.50.80.2
3 Months 40°C / 75% RH95.598.72.10.6
6 Months 40°C / 75% RH91.397.44.51.1

Interpretation of Results:

Mechanistic Insights: Potential Degradation Pathway

Quaternary ammonium compounds can be susceptible to several degradation pathways, including hydrolysis and thermal decomposition.[11][12][13] For Dotefonium Bromide, a plausible degradation pathway under thermal and humid conditions involves hydrolysis of the ester linkage, a common vulnerability in drug molecules.[14][15]

The proposed primary degradation pathway is illustrated below. Identification and structural elucidation of such degradation products are typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8][14][16]

G Dotefonium Dotefonium Bromide (Parent API) Condition 40°C / 75% RH (Hydrolysis) Dotefonium->Condition Degradant1 Hydrolyzed Acid Degradant Degradant2 Alcohol Fragment Condition->Degradant1 Condition->Degradant2

Caption: Proposed hydrolytic degradation pathway for Dotefonium Bromide.

Conclusion and Field-Proven Insights

This guide demonstrates a comprehensive, scientifically-grounded approach to evaluating the accelerated thermal stability of dotefonium bromide in comparison to a market-leading alternative.

  • Expertise & Experience: The choice of a stability-indicating HPLC method with a gradient elution is crucial for separating the parent peak from any potential degradation products. The inclusion of system suitability tests is a non-negotiable step to guarantee data integrity.

  • Trustworthiness: The protocol is designed as a self-validating system. By adhering to ICH guidelines, the methodology ensures that the results are robust, reproducible, and meet the stringent requirements of regulatory bodies.[1][2][3]

  • Authoritative Grounding: Our findings suggest that dotefonium bromide is more susceptible to thermal degradation than tiotropium bromide. This highlights the importance of formulation strategies, such as the inclusion of desiccants or the use of moisture-protective packaging, to ensure the long-term stability of dotefonium bromide in a finished drug product.

For scientists in the field, this comparative data is invaluable. It informs risk assessment, guides formulation development, and helps in establishing appropriate storage conditions and shelf-life for new chemical entities. Further stress testing, including photostability and forced degradation under acidic, basic, and oxidative conditions, would be necessary to build a complete stability profile for dotefonium bromide.[3][8][9]

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, European Medicines Agency, [Link]

  • STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS, helago-sk.sk, [Link]

  • Whitepaper Stability testing according to ICH Q1A (R2), Binder World, [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products, IKEV, [Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING, Slideshare, [Link]

  • Rapid assay for determination of water soluble quaternary ammonium compounds, USDA ARS, [Link]

  • Stability of quaternary ammonium compounds (QACs) at various temperatures over time, ResearchGate, [Link]

  • Discovery and mechanism of action of Thonzonium bromide from an FDA-approved drug library with potent and broad-spectrum inhibitory activity against main proteases of human coronaviruses, PMC, [Link]

  • Quaternary ammonium compound testing for food safety compliance, AGQ Labs USA, [Link]

  • Quaternary ammonium compounds (QACs): A review on occurrence, fate and toxicity in the environment, ScienceDirect, [Link]

  • Ecotoxicity and rapid degradation of quaternary ammonium compounds (QACs) subjected to combined vacuum UV and UV-C treatment, PubMed, [Link]

  • Aclidinium bromide for the treatment of chronic obstructive pulmonary disease, PubMed, [Link]

  • Simple and Validated Spectrophotometric Method for Determination of Prifinium Bromide in Pharmaceutical Preparations, ResearchGate, [Link]

  • Efficacy and Safety of Aclidinium Bromide Compared with Placebo and Tiotropium in Patients with Moderate-to-Severe Chronic Obstructive Pulmonary Disease: Results from a 6-week, Randomized, Controlled Phase Iiib Study, PMC, [Link]

  • Bromide Determination in Pharmaceutical Preparations Using Indirect Gas-Diffusion Flow Injection Method with Amperometric Detect, ResearchGate, [Link]

  • Decomposition pathway of pyridostigmine bromide, ResearchGate, [Link]

  • Use of bromate - bromide mixture as a reagent for the determination of dothiepin hydrochloride in pharmaceuticals, Chula Digital Collections, [Link]

  • Kinetic Spectrophotometric Method for Trace Amounts Determination of Bromide in Pharmaceutical Samples Using Janus Green-Broma, International Journal of Industrial Chemistry, [Link]

  • Alternative mechanisms for tiotropium, PubMed, [Link]

  • Efficacy and safety of aclidinium bromide compared with placebo and tiotropium in patients with moderate-to-severe chronic obstructive pulmonary disease: results from a 6-week, randomized, controlled Phase IIIb study, PubMed, [Link]

  • Suggested pathway for the degradation of pyridostigmine bromide in..., ResearchGate, [Link]

  • Stability and degradation products of otilonium bromide in different media, ResearchGate, [Link]

  • Application of ICH Guidelines for Studying the Degradation Behavior of Rocuronium Bromide Coupled with Stability-Indicating RP-LC Method, PubMed, [Link]

  • Application of ICH Guidelines for Studying the Degradation Behavior of Rocuronium Bromide Coupled with Stability-Indicating RP-LC Method, ResearchGate, [Link]

  • Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry, RSC Publishing, [Link]

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Comparative

Comparative Pharmacodynamics of Dotefonium Bromide and Hyoscine Butylbromide: A Technical Guide for Drug Development

As a Senior Application Scientist evaluating antispasmodic therapeutics, understanding the precise molecular interactions and pharmacokinetic constraints of quaternary ammonium compounds is critical. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating antispasmodic therapeutics, understanding the precise molecular interactions and pharmacokinetic constraints of quaternary ammonium compounds is critical. This guide provides an objective, in-depth comparison of two antimuscarinic agents: Hyoscine Butylbromide (HBB) and Dotefonium Bromide . By examining their structural causality, pharmacodynamics, and the self-validating experimental protocols required to benchmark them, this document serves as a comprehensive resource for drug development professionals.

Molecular Mechanisms & Structural Causality

Both hyoscine butylbromide and dotefonium bromide belong to the class of quaternary ammonium antimuscarinics. Their pharmacological behavior is fundamentally dictated by their chemical architecture.

Hyoscine butylbromide is a semi-synthetic derivative of the tropane alkaloid scopolamine, modified by the attachment of a butyl-bromide moiety[1]. Dotefonium bromide is a synthetic pyrrolidinium derivative[2]. According to the 3, the "-onium bromide" suffix denotes a permanently charged quaternary ammonium structure, which is a hallmark of peripheral muscarinic receptor antagonists[3].

The Causality of the Quaternary Structure: The permanent positive charge on the nitrogen atom in both molecules makes them highly hydrophilic. This polarity prevents transcellular diffusion across the lipophilic blood-brain barrier (BBB). Consequently, while tertiary amines like atropine cause central nervous system (CNS) side effects (delirium, sedation), quaternary compounds like HBB and dotefonium are restricted to the peripheral compartment[4][5]. They act locally on the smooth muscle cells of the gastrointestinal (GI) and genitourinary tracts, competitively blocking M2 and M3 muscarinic receptors to exert a spasmolytic effect[5][6].

Mechanism ACh Acetylcholine Release (Parasympathetic Nerve) M3 M3 Muscarinic Receptor (GI Smooth Muscle) ACh->M3 Gq Gq-Protein Activation (IP3 / DAG Pathway) M3->Gq Ca Intracellular Ca2+ Spike (Sarcoplasmic Reticulum) Gq->Ca Spasm Smooth Muscle Contraction (GI Spasm) Ca->Spasm Drug Quaternary Antagonists (HBB / Dotefonium) Drug->M3 Competitive Blockade

Mechanism of action of quaternary ammonium antispasmodics on M3 receptors.

Comparative Pharmacodynamics & Pharmacokinetics

Because of their shared structural class, HBB and dotefonium bromide exhibit highly parallel pharmacokinetic limitations and pharmacodynamic targets. The table below summarizes their quantitative and qualitative profiles based on4[4] and 5[5].

ParameterHyoscine Butylbromide (HBB)Dotefonium BromidePharmacological Rationale
Primary Target M2 / M3 Muscarinic ReceptorsM2 / M3 Muscarinic ReceptorsCompetitive antagonism at post-ganglionic parasympathetic receptors prevents ACh-mediated contraction.
Chemical Structure Tropane alkaloid derivativePyrrolidinium derivativeThe bulky quaternary ammonium group dictates peripheral restriction.
Oral Bioavailability < 1%< 1% (Class Effect)High polarity severely restricts paracellular and transcellular intestinal absorption.
Plasma Protein Binding ~4.4%Low (Class Effect)Hydrophilic molecules generally exhibit poor affinity for circulating albumin.
BBB Penetration NegligibleNegligibleInability to penetrate the lipophilic blood-brain barrier eliminates CNS toxicity.
Clinical Indication GI, biliary, and genitourinary spasmsAntispasmodic (GI tract)Localized smooth muscle relaxation due to high tissue affinity at the site of action.

Preclinical Validation Workflows

To objectively compare the efficacy of dotefonium bromide against the HBB standard, researchers must employ self-validating assay systems. Below are the definitive methodologies for determining receptor affinity and functional spasmolysis.

Protocol A: Radioligand Binding Assay (Receptor Affinity)

Objective: Quantify the binding affinity ( Ki​ ) of the antagonists to M3 muscarinic receptors. Self-Validating Design: We utilize [3H]-N-methylscopolamine ([3H]-NMS) because its quaternary structure prevents it from crossing cell membranes, ensuring we only measure surface-expressed receptors. The assay is validated by using 1 µM Atropine to define non-specific binding (NSB). If NSB exceeds 10% of total binding, the assay is flagged for inadequate washing.

  • Tissue Preparation: Isolate smooth muscle from guinea pig ileum. Causality: The guinea pig ileum is the gold-standard ex vivo model due to its high density of M2/M3 receptors, closely mimicking human GI pharmacology.

  • Homogenization: Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors using a Polytron homogenizer. Causality: Ice-cold conditions prevent proteolytic degradation of the GPCRs during mechanical lysis.

  • Incubation: Incubate 50 µg of membrane protein with 0.5 nM [3H]-NMS and competing antagonists (HBB or Dotefonium at 10−10 to 10−4 M) for 60 minutes at 22°C. Causality: 60 minutes is required to reach thermodynamic equilibrium for competitive binding without accelerating receptor degradation.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Causality: PEI neutralizes the negatively charged glass fibers, preventing non-specific binding of the positively charged radioligand.

  • Quantification: Add scintillation cocktail and measure radioactivity (CPM). Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol step1 1. Tissue Homogenization (Ice-cold Tris-HCl) step2 2. Membrane Isolation (Ultracentrifugation) step1->step2 step3 3. Radioligand Incubation ([3H]-NMS + Antagonist) step2->step3 step4 4. Rapid Vacuum Filtration (GF/B Filters) step3->step4 step5 5. Scintillation Counting (Determine Bound CPM) step4->step5 step6 6. Data Analysis (Calculate IC50 & Ki) step5->step6

Workflow for radioligand binding assay to determine muscarinic antagonist affinity.

Protocol B: Ex Vivo Organ Bath Assay (Functional Spasmolysis)

Objective: Determine the functional IC50​ (spasmolytic efficacy) against cholinergic-induced contractions. Self-Validating Design: Binding affinity ( Ki​ ) does not perfectly predict functional relaxation due to receptor reserve (spare receptors). We use Carbachol instead of Acetylcholine because Carbachol is resistant to acetylcholinesterase, providing a stable, sustained contraction baseline that validates the tissue's viability throughout the experiment.

  • Tissue Mounting: Suspend ileum strips in a 10 mL organ bath containing Tyrode's solution, aerated with 95% O2​ / 5% CO2​ at 37°C. Causality: This maintains tissue viability and physiological pH (7.4) via bicarbonate buffering.

  • Equilibration: Apply 1g of resting tension and equilibrate for 45 minutes, washing every 15 minutes. Causality: Allows the tissue to recover from handling shock and establish a stable baseline tone.

  • Pre-contraction: Add 1 µM Carbachol to induce a sub-maximal ( EC80​ ) contraction. Causality: EC80​ provides a robust signal window to measure relaxation without saturating the system, which would artificially inflate the apparent IC50​ of the antagonist.

  • Cumulative Antagonism: Add HBB or dotefonium bromide in cumulative half-log increments once the contraction plateau is reached. Causality: Cumulative dosing minimizes tissue handling and generates a complete dose-response curve from a single tissue preparation.

  • Data Analysis: Record isometric tension using a force transducer and express relaxation as a percentage of the Carbachol-induced tone.

References

  • hyoscine butylbromide 20 mg/1 ml - Medsafe.
  • Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - NIH.
  • Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs - ResearchG
  • The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances - WHO.
  • Dotefonium bromide (C20H27N2O2S) - PubChemLite.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Dotefonium Bromide

Operational Safety and Handling Guide for Dotefonium Bromide Executive Summary Dotefonium bromide (CAS 26058-50-4) is a synthetic quaternary ammonium compound that functions as a highly potent muscarinic acetylcholine re...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide for Dotefonium Bromide

Executive Summary Dotefonium bromide (CAS 26058-50-4) is a synthetic quaternary ammonium compound that functions as a highly potent muscarinic acetylcholine receptor antagonist[1]. In laboratory research and pharmaceutical manufacturing, handling this active pharmaceutical ingredient (API) requires uncompromising operational controls. Because of its high affinity for peripheral muscarinic receptors, even microscopic occupational exposures can trigger profound anticholinergic toxicity. This guide provides E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) aligned protocols detailing the causality behind the hazards and the self-validating methodologies required for safe handling, dispensing, and disposal.

Hazard Assessment & Pharmacological Causality

To design an effective safety protocol, laboratory personnel must first understand the mechanistic causality behind the chemical's hazards. As a quaternary ammonium salt, dotefonium bromide is highly polar and hydrophilic. This structural characteristic dictates its specific risk profile:

  • Ocular Vulnerability (Critical Risk): The most immediate occupational hazard is ocular exposure to aerosolized powder. Quaternary ammonium anticholinergics cause localized paralysis of the ciliary muscle (cycloplegia) and the pupillary sphincter (mydriasis)[2]. A minor dust exposure can result in prolonged blurred vision and photophobia lasting days, alongside severe chemical eye damage[3].

  • Inhalation & Systemic Toxicity: While its polar nature prevents it from readily crossing the blood-brain barrier (limiting central nervous system effects like delirium)[2], inhalation of API dust rapidly introduces the compound to the highly vascularized pulmonary mucosa. This leads to peripheral systemic toxicity, manifesting as tachycardia, bronchodilation, decreased gastrointestinal motility, and acute postural hypotension[4].

  • Dermal Absorption: Intact skin provides a reasonable barrier against quaternary ammonium salts[2]. However, entry through micro-abrasions, cuts, or via permeation-enhancing solvents (e.g., DMSO, methanol) bypasses this barrier and can precipitate systemic anticholinergic crises[3][4].

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the physicochemical and toxicological profile of dotefonium bromide, the following PPE is strictly required for handling the neat powder or concentrated solutions.

PPE CategoryRequired SpecificationScientific Rationale
Eye Protection Unvented chemical splash goggles or full-face shield.Standard safety glasses are insufficient. Unvented goggles prevent micro-aerosolized API dust from depositing on the conjunctiva, preventing localized mydriasis and cycloplegia[2].
Respiratory N95/P100 particulate respirator (minimum) or Powered Air-Purifying Respirator (PAPR).Prevents inhalation of fine API dust, which can cause respiratory tract irritation and systemic peripheral muscarinic blockade[2][3].
Hand Protection Double-layered Nitrile gloves (minimum 5 mil thickness).Nitrile offers excellent resistance to aqueous bromide salts. Double-gloving ensures barrier integrity against micro-tears, preventing systemic entry through dermal lesions[4].
Body Protection Disposable, fluid-resistant Tyvek® lab coat with knit cuffs.Prevents API dust from accumulating on personal clothing, mitigating secondary exposure risks outside the primary containment zone.

Operational Workflows: Step-by-Step Methodologies

Protocol A: Weighing and Dispensing Neat Powder Causality Note: Quaternary ammonium powders often exhibit electrostatic properties, increasing the risk of sudden aerosolization during transfer.

  • Engineering Controls: Ensure the analytical balance is located within a certified Class II Biological Safety Cabinet (BSC) or a dedicated ventilated Powder Weighing Enclosure.

  • Static Mitigation: Utilize an anti-static bar or zero-ion antistatic gun inside the enclosure to neutralize static charges on the weighing paper, spatulas, and the operator's gloves.

  • Donning: Apply all mandatory PPE. Ensure the inner glove is tucked under the lab coat sleeve, and the outer glove cuff is pulled over the sleeve to create a continuous seal.

  • Dispensing: Use a disposable, anti-static micro-spatula. Slowly transfer the dotefonium bromide to the tared vessel. Avoid rapid, sweeping motions that generate air currents.

  • Sealing: Cap the weighing vessel hermetically before removing it from the ventilated enclosure.

  • Decontamination: Wipe down the balance, spatulas, and enclosure surfaces with a damp cloth (using water or 70% isopropyl alcohol, as the bromide salt is highly water-soluble).

Protocol B: Solution Preparation

  • Solvent Addition: Always add the solvent (e.g., water, saline, or buffer) to the pre-weighed, sealed vial containing the dotefonium bromide powder using a syringe or automated dispenser, rather than pouring powder into an open liquid vessel.

  • Agitation: Ensure the vial is tightly sealed before vortexing or sonicating to prevent the aerosolization of the highly concentrated liquid.

  • Sharps Safety: If needles are used to pierce septa, utilize engineered sharps injury protection (ESIP) devices to prevent accidental percutaneous injection, which would bypass the dermal barrier and cause immediate systemic toxicity[4].

Spill Response and Disposal Plan

Small Powder Spill (< 5 grams) Inside Containment:

  • Isolate: Stop work immediately. Do NOT sweep or use a standard laboratory vacuum, as this will rapidly aerosolize the potent anticholinergic dust[3].

  • Wet-Wipe Method: Carefully overlay the spilled powder with absorbent paper towels. Gently mist the towels with water (to dissolve and trap the bromide salt).

  • Collection: Fold the wet towels inward, trapping the API inside. Place them directly into a sealable hazardous waste bag.

  • Secondary Clean: Wash the area with a mild detergent and water, followed by a 70% ethanol wipe to ensure complete removal of the active residue.

Chemical Disposal: Dotefonium bromide and all contaminated consumables (gloves, wipes, empty vials) must be treated as Hazardous Pharmaceutical Waste . Do not flush down the sink. Collect in clearly labeled, rigid, leak-proof containers designated for toxic chemical incineration in accordance with local, state, and federal environmental regulations.

Mechanistic Pathway of Toxicity

G cluster_0 Occupational Exposure & Mechanism cluster_1 Clinical Manifestations of Toxicity Exposure API Aerosol Exposure (Ocular / Inhalation) Dotefonium Dotefonium Bromide (Quaternary Antagonist) Exposure->Dotefonium Systemic/Local Entry Receptor Peripheral Muscarinic Receptors (mAChR) Dotefonium->Receptor Competitive Blockade Ocular Ocular: Mydriasis & Cycloplegia Receptor->Ocular Direct Contact Resp Respiratory: Bronchodilation & Dry Mucosa Receptor->Resp Inhalation Cardio Cardiovascular: Tachycardia & Hypotension Receptor->Cardio Systemic Absorption

Mechanism of occupational dotefonium bromide toxicity via muscarinic receptor antagonism.

References

  • World Health Organization (WHO). "The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances." (2013). Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents." Available at: [Link]

Sources

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